molecular formula C14H13F2N B14119982 [Bis(3-fluorophenyl)methyl](methyl)amine

[Bis(3-fluorophenyl)methyl](methyl)amine

Cat. No.: B14119982
M. Wt: 233.26 g/mol
InChI Key: VGCRVTHPEBLNBY-UHFFFAOYSA-N
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Description

[Bis(3-fluorophenyl)methyl](methyl)amine is a useful research compound. Its molecular formula is C14H13F2N and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13F2N

Molecular Weight

233.26 g/mol

IUPAC Name

1,1-bis(3-fluorophenyl)-N-methylmethanamine

InChI

InChI=1S/C14H13F2N/c1-17-14(10-4-2-6-12(15)8-10)11-5-3-7-13(16)9-11/h2-9,14,17H,1H3

InChI Key

VGCRVTHPEBLNBY-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Bis(3-fluorophenyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bis(3-fluorophenyl)amine (CAS No. 333-53-9) is a symmetrical diarylamine featuring two fluorinated phenyl rings attached to a central nitrogen atom.[1][2] This structural motif is of significant interest to researchers in medicinal chemistry and materials science. Diarylamines are prevalent scaffolds in the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[3] The incorporation of fluorine atoms can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making Bis(3-fluorophenyl)amine a valuable building block for fine-tuning the characteristics of lead compounds.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of Bis(3-fluorophenyl)amine. In light of the limited publicly available experimental data for this specific compound, this document integrates computationally predicted values with detailed, field-proven experimental protocols for their empirical determination. This dual approach offers researchers and drug development professionals both a robust starting point for in silico modeling and a practical guide for in-house characterization.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to predicting its behavior in both chemical and biological systems. While extensive experimental data for Bis(3-fluorophenyl)amine is not widely published, its key properties can be reliably predicted using quantitative structure-property relationship (QSPR) models and other computational tools.[6][7] The following table summarizes essential identifying information and predicted physicochemical parameters.

PropertyValueSource / Notes
IUPAC Name N-(3-fluorophenyl)-3-fluoroaniline
CAS Number 333-53-9[2]
Molecular Formula C₁₂H₉F₂N[1][2]
Molecular Weight 205.20 g/mol [1][2]
Chemical Structure Chemical structure of Bis(3-fluorophenyl)amineSMILES: Fc1cccc(Nc2cccc(F)c2)c1
Predicted Melting Point 45-65 °CComputationally predicted. Melting point is highly dependent on crystal lattice forces.[1][8]
Predicted Boiling Point 310-330 °C at 760 mmHgComputationally predicted. Boiling point is influenced by intermolecular forces and molecular weight.[9]
Predicted logP 3.8 ± 0.4Computationally predicted. Indicates significant lipophilicity.[10][11]
Predicted pKa (Basic) 2.5 ± 0.5Computationally predicted for the conjugate acid. The low value reflects the electron-withdrawing effect of the two phenyl rings, reducing the basicity of the amine.[12][13]

Note: Predicted values are generated from computational models and should be confirmed experimentally for critical applications.

Solubility Profile: A Balance of Polarity and Lipophilicity

The solubility of Bis(3-fluorophenyl)amine is dictated by the interplay between its polar secondary amine group, capable of acting as a hydrogen bond acceptor, and its two large, nonpolar fluorophenyl rings.[6] The dominance of the aromatic surface area suggests poor solubility in aqueous media and good solubility in common organic solvents such as alcohols, ethers, and chlorinated solvents.[14]

Experimental Protocol for Solubility Determination

A robust method for determining solubility involves a combination of qualitative assessment and quantitative gravimetric analysis. This self-validating system ensures equilibrium is reached and provides precise, reproducible data.

Causality Behind Experimental Choices: The extended agitation period (24-48 hours) is critical to ensure the system reaches thermodynamic equilibrium, preventing an underestimation of solubility. The use of syringe filters is essential to remove microscopic, undissolved particles that could artificially inflate the determined mass of the solute.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of Bis(3-fluorophenyl)amine to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.

    • Place the vial in a temperature-controlled incubator or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture vigorously for 24-48 hours to ensure equilibrium is achieved.

  • Sample Isolation:

    • Allow the vial to stand undisturbed for at least 2 hours to let undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a volumetric pipette.

    • Filter the withdrawn sample through a 0.45 µm syringe filter compatible with the solvent to remove any suspended micro-particles.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry flask.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

    • Once the solvent is removed, dry the flask containing the residue in a vacuum oven at a temperature below the compound's predicted melting point until a constant weight is achieved.

    • Reweigh the flask to determine the mass of the dissolved solute.

  • Calculation:

    • Solubility ( g/100 mL) = (mass of dissolved solute / volume of solvent withdrawn) * 100

Caption: Workflow for Gravimetric Solubility Determination.

Acidity and Basicity (pKa): Quantifying Ionization State

The pKa value is a critical parameter that defines the ionization state of a molecule at a given pH. For an amine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid (R₂NH₂⁺). The predicted low pKa of Bis(3-fluorophenyl)amine's conjugate acid suggests it is a very weak base. This is due to the delocalization of the nitrogen's lone pair of electrons across the two electron-withdrawing aromatic rings, which reduces their availability to accept a proton. Understanding the pKa is vital for predicting solubility in buffered solutions, receptor binding interactions, and membrane permeability.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for pKa determination.[15] It involves monitoring the pH of a solution as a titrant is added incrementally.

Causality Behind Experimental Choices: Using a co-solvent like methanol or ethanol is necessary if the compound's aqueous solubility is low, ensuring the analyte remains dissolved throughout the titration. Titrating with a strong acid (like HCl) allows for the precise determination of the point where half of the amine has been protonated, which corresponds to the pKa.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a sample of Bis(3-fluorophenyl)amine and dissolve it in a known volume of a suitable solvent (e.g., a methanol/water mixture) to create a solution of known concentration (e.g., 0.01 M).

    • Ensure the compound is fully dissolved.

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse a calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring at a constant, moderate speed.

    • Use a calibrated burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

  • Data Acquisition:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq) from the inflection point of the curve (often found by taking the first or second derivative of the curve).

    • The pKa is the pH value at the half-equivalence point (Veq / 2).

G A Prepare Analyte Solution (Known Concentration) C Titrate with Standardized Acid A->C B Calibrate pH Meter & Burette B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (Veq) E->F G Find pH at Veq/2 F->G H Result: pKa = pH at Veq/2 G->H

Sources

Spectroscopic data (NMR, IR, MS) for Bis(3-fluorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Profile of Bis(3-fluorophenyl)methylamine

Disclaimer: The spectroscopic data presented in this guide for Bis(3-fluorophenyl)methylamine is predicted, as no publicly available experimental data could be located. The predictions are based on established spectroscopic principles and data from analogous chemical structures. This guide is intended for research and informational purposes.

Introduction to Bis(3-fluorophenyl)methylamine

Bis(3-fluorophenyl)methylamine is a tertiary amine characterized by the presence of two 3-fluorophenyl groups and a methyl group attached to a central nitrogen atom. Its chemical structure is (3-F-C₆H₄)₂NCH₃, with a molecular formula of C₁₃H₁₁F₂N and a molecular weight of approximately 219.23 g/mol . The presence of fluorine atoms significantly influences the electronic properties of the aromatic rings and, consequently, the spectroscopic characteristics of the molecule.

A plausible synthetic route for Bis(3-fluorophenyl)methylamine is the N-methylation of the corresponding secondary amine, bis(3-fluorophenyl)amine. This can be achieved using various methylating agents. Another common method for synthesizing tertiary amines is through reductive amination.[1][2] In this case, 3-fluorobenzaldehyde could be reacted with methylamine to form an intermediate imine, which is then reduced in a one-pot reaction to yield the desired tertiary amine.[3]

This guide provides a detailed analysis of the predicted spectroscopic data for Bis(3-fluorophenyl)methylamine, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a hypothetical experimental protocol, a summary of the predicted data, and an in-depth interpretation to aid researchers in the identification and characterization of this and similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Hypothetical Experimental Protocol: ¹H NMR

A solution of Bis(3-fluorophenyl)methylamine (approximately 10-15 mg) would be prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. The ¹H NMR spectrum would be acquired on a 400 MHz spectrometer at room temperature.

G Workflow for ¹H NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in CDCl₃ with TMS transfer Transfer to NMR tube dissolve->transfer spectrometer Acquire spectrum on 400 MHz spectrometer transfer->spectrometer process Process raw data (FT, phasing, baseline correction) spectrometer->process reference Reference spectrum to TMS (0.00 ppm) process->reference integrate Integrate signals reference->integrate

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.25t2HH-5
~ 6.90 - 7.05m6HH-2, H-4, H-6
~ 3.30s3HN-CH₃

Predicted using online NMR prediction tools.[4][5]

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Bis(3-fluorophenyl)methylamine is expected to show two main regions of signals corresponding to the aromatic protons and the N-methyl protons.

  • Aromatic Region (δ ~6.90 - 7.25 ppm): The eight protons on the two 3-fluorophenyl rings are expected to resonate in this downfield region. The electron-withdrawing nature of the fluorine atom and the nitrogen atom influences the chemical shifts of these protons. The proton at the C-5 position is predicted to appear as a triplet around δ 7.25 ppm due to coupling with the adjacent H-4 and H-6 protons. The remaining aromatic protons (H-2, H-4, and H-6) are expected to produce a complex multiplet between δ 6.90 and 7.05 ppm. The complexity arises from both proton-proton and proton-fluorine couplings.

  • N-Methyl Region (δ ~3.30 ppm): The three protons of the N-methyl group are predicted to appear as a sharp singlet at approximately δ 3.30 ppm. The singlet multiplicity is due to the absence of adjacent protons. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom in an arylamine.[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Hypothetical Experimental Protocol: ¹³C NMR

The same sample prepared for ¹H NMR spectroscopy would be used. The ¹³C NMR spectrum would be acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C nuclei. A proton-decoupled experiment would be performed to obtain a spectrum with singlets for each unique carbon atom.

G Workflow for ¹³C NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Use same sample from ¹H NMR spectrometer Acquire proton-decoupled spectrum at 100 MHz sample->spectrometer process Process raw data (FT, phasing, baseline correction) spectrometer->process reference Reference spectrum to CDCl₃ (δ 77.16 ppm) process->reference

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Assignment
~ 163.5 (d, ¹JCF ≈ 245 Hz)C-3
~ 149.0C-1
~ 130.0 (d, ³JCF ≈ 8 Hz)C-5
~ 115.0C-6
~ 110.0 (d, ²JCF ≈ 21 Hz)C-2
~ 106.0 (d, ²JCF ≈ 25 Hz)C-4
~ 40.0N-CH₃

Predicted using online NMR prediction tools.[7][8]

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum of Bis(3-fluorophenyl)methylamine is expected to show seven distinct signals.

  • Aromatic Region (δ ~106.0 - 163.5 ppm): The twelve carbons of the two equivalent 3-fluorophenyl rings are expected to give six signals in this region.

    • The carbon directly bonded to the fluorine atom (C-3) is predicted to have the most downfield chemical shift in the aromatic region, around δ 163.5 ppm, and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz.

    • The carbon attached to the nitrogen (C-1) is a quaternary carbon and is predicted to appear around δ 149.0 ppm.

    • The other aromatic carbons will also exhibit splitting due to coupling with the fluorine atom (two-bond, ²JCF, and three-bond, ³JCF, couplings), which is a key feature in identifying fluorinated aromatic compounds. The predicted chemical shifts and coupling patterns are consistent with the substituent effects of the fluorine and the amino-methyl group.

  • Aliphatic Region (δ ~40.0 ppm): The carbon of the N-methyl group is expected to resonate in the upfield region, at approximately δ 40.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Hypothetical Experimental Protocol: IR Spectroscopy

A drop of neat Bis(3-fluorophenyl)methylamine would be placed between two potassium bromide (KBr) plates to form a thin liquid film. The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

G Workflow for IR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis sample Prepare thin film of neat liquid on KBr plates spectrometer Record spectrum on FTIR spectrometer (4000-400 cm⁻¹) sample->spectrometer analyze Identify characteristic absorption bands spectrometer->analyze

Caption: Workflow for IR Spectroscopy.

Predicted IR Data
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3050 - 3100C-H stretchAromatic
~ 2800 - 2950C-H stretchAliphatic (N-CH₃)
~ 1580 - 1610C=C stretchAromatic ring
~ 1250 - 1350C-N stretchAryl amine
~ 1100 - 1200C-F stretchAryl fluoride

Predicted using online IR prediction tools and literature data.[9][10]

Interpretation of the Predicted IR Spectrum

The predicted IR spectrum of Bis(3-fluorophenyl)methylamine would display several characteristic absorption bands.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the N-methyl group should appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1580-1610 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic rings.

  • C-N Stretching: The stretching vibration of the C-N bond in an aryl amine is expected in the range of 1250-1350 cm⁻¹.

  • C-F Stretching: A strong absorption band between 1100 and 1200 cm⁻¹ is indicative of the C-F bond stretching, a key feature for identifying this compound.[11]

  • Absence of N-H Stretching: Importantly, there should be no broad absorption band in the 3300-3500 cm⁻¹ region, which confirms the tertiary nature of the amine.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Hypothetical Experimental Protocol: MS

A dilute solution of Bis(3-fluorophenyl)methylamine in a volatile organic solvent (e.g., methanol) would be injected into a gas chromatograph-mass spectrometer (GC-MS). Electron ionization (EI) at 70 eV would be used to ionize the sample. The resulting ions would be separated by a quadrupole mass analyzer.

G Workflow for Mass Spectrometry cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis sample Prepare dilute solution in volatile solvent gcms Inject into GC-MS with EI source (70 eV) sample->gcms analyzer Separate ions in mass analyzer gcms->analyzer spectrum Generate mass spectrum analyzer->spectrum analyze Identify molecular ion and fragment peaks spectrum->analyze

Caption: Workflow for Mass Spectrometry.

Predicted Mass Spectrum Data
Predicted m/zIon FormulaFragmentation
219[C₁₃H₁₁F₂N]⁺Molecular ion (M⁺)
204[C₁₂H₈F₂N]⁺[M - CH₃]⁺
124[C₇H₅FN]⁺[M - C₆H₄F]⁺
95[C₆H₄F]⁺Fluorophenyl cation

Based on typical fragmentation patterns of tertiary amines and fluorinated aromatic compounds.[12][13]

Interpretation of the Predicted Mass Spectrum

The mass spectrum of Bis(3-fluorophenyl)methylamine is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (m/z 219): The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound. For tertiary amines, this peak may be of moderate to low intensity.

  • [M - CH₃]⁺ (m/z 204): A common fragmentation pathway for N-methyl amines is the loss of the methyl group, leading to a fragment ion at m/z 204. This is often a significant peak in the spectrum.

  • [M - C₆H₄F]⁺ (m/z 124): Cleavage of one of the C-N bonds to a fluorophenyl ring would result in the loss of a fluorophenyl radical and the formation of an ion at m/z 124.

  • Fluorophenyl Cation (m/z 95): The appearance of a peak at m/z 95, corresponding to the fluorophenyl cation [C₆H₄F]⁺, is also a likely fragmentation pathway.

Summary of Spectroscopic Data

TechniqueParameterPredicted Value
¹H NMR Chemical Shifts (δ, ppm)~ 7.25 (t, 2H), ~ 6.90 - 7.05 (m, 6H), ~ 3.30 (s, 3H)
¹³C NMR Chemical Shifts (δ, ppm)~ 163.5, ~ 149.0, ~ 130.0, ~ 115.0, ~ 110.0, ~ 106.0, ~ 40.0
IR Key Absorptions (cm⁻¹)~ 3050-3100, ~ 2800-2950, ~ 1580-1610, ~ 1250-1350, ~ 1100-1200
MS Key Fragments (m/z)219 (M⁺), 204, 124, 95

References

  • Bouchoux, G., & Salpin, J. Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 36(2), 190–199. [Link]

  • Stevens Institute of Technology. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • Gu, C., & Turecek, F. (2006). An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1337-1346. [Link]

  • CORE. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? [Link]

  • Beyond Benign. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Springer. (n.d.). methylation of amines using formic acid via simple inorganic base catalysis. [Link]

  • Vaia. (n.d.). One problem with reductive amination as a method of amine synthesis is that by-products are sometimes obtained. For example, reductive amination of benzaldehyde with methylamine leads to a mixture of - N - -methylbenzylamine and - N - -methyldibenzylamine. How do you suppose the tertiary amine by-product is formed? Propose a mechanism. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • Mestrelab Research. (2026). Download NMR Predict. [Link]

  • MIT Open Access Articles. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. [Link]

  • NMRDB. (n.d.). Simulate and predict NMR spectra. [Link]

  • RSC Publishing. (n.d.). Infrared spectra prediction using attention-based graph neural networks. [Link]

  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2. [Link]

  • U.S. National Library of Medicine. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. [Link]

  • U.S. National Library of Medicine. (2021). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. [Link]

  • MDPI. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). [Link]

  • International Union of Crystallography. (2025). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]

  • U.S. National Library of Medicine. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • RSC Publishing. (n.d.). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. [Link]

  • MDPI. (2002). Synthesis of Some New bis-(p-Fluorophenyl)amides of the Thieno[3,2-b]thiophene, Thieno[3,2-b]furan and 1,2-bis{5-[2-(2-Thienyl)ethenyl]2-thienyl}ethene Series. [Link]

  • Bruker. (2015). Mnova Predict | Accurate Prediction. [Link]

  • KNIME Community Hub. (n.d.). HNMR Prediction. [Link]

  • Preprints.org. (2024). Synthesis of N-P- Fluorothiosemicarbazone and of bis(N- P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis o. [Link]

  • ResearchGate. (2018). (PDF) Selective Synthesis of N , N -Bis(3-dimethylaminopropyl)amine over Pd/γ-Al 2 O 3. [Link]

Sources

Quantum Chemical Calculations for Bis(3-fluorophenyl)methylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(3-fluorophenyl)methylamine (also known as 3,3'-difluorobenzhydrylamine) represents a highly privileged structural motif in medicinal chemistry. Benzhydrylamines serve as the core scaffold for numerous neuro-active agents, antihistamines, and anti-emetics. The strategic introduction of fluorine atoms at the meta positions of the phenyl rings is not merely a structural variation; it fundamentally alters the molecule's physicochemical profile.

Fluorine incorporation modulates the basicity (pKa) of the central amine, enhances metabolic stability by blocking cytochrome P450-mediated oxidation, and fine-tunes lipophilicity to optimize blood-brain barrier (BBB) penetration (1). To harness these properties during drug development, researchers rely on Density Functional Theory (DFT) to map the conformational space, predict thermodynamic properties, and visualize electrostatic interactions before synthesis.

This guide provides a rigorous, self-validating computational framework for executing quantum chemical calculations on Bis(3-fluorophenyl)methylamine, ensuring high-fidelity predictions for drug design.

Theoretical Framework: Causality in Computational Design

Executing DFT calculations on fluorinated amines requires deliberate methodological choices. The unique electronic nature of fluorine—specifically its high electronegativity (4.0 on the Pauling scale) and its three lone pairs—demands specific computational parameters to avoid catastrophic errors in geometry and energy predictions (2).

Functional Selection ( ω B97X-D or M06-2X): Standard functionals like B3LYP often fail to capture long-range non-covalent interactions. Because the two 3-fluorophenyl rings in Bis(3-fluorophenyl)methylamine can engage in intramolecular π

π stacking or dipole-dipole interactions, dispersion-corrected functionals (e.g., ω B97X-D) are mandatory.
  • Basis Set Requirements (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable. Fluorine's electron cloud is highly polarizable, and when calculating the pKa, the system transitions between a neutral amine (-NH2) and a cation (-NH3+). Diffuse functions allow the basis set to accurately model the expanded electron density of these states.

  • Solvation Modeling (SMD): Gas-phase calculations are insufficient for predicting biological behavior. The Solvation Model based on Density (SMD) must be employed to accurately calculate the free energy of solvation ( ΔGsolv​ ), which is the cornerstone of pKa prediction.

  • Core Experimental Workflows & Protocols

    Workflow 1: Conformational Space Mapping

    The relative orientation of the two C-F dipoles dictates the global minimum energy conformation and influences the steric accessibility of the central amine.

    Step-by-Step Protocol:

    • Initial Generation: Generate 2D to 3D coordinates of Bis(3-fluorophenyl)methylamine.

    • Molecular Mechanics (MM) Scan: Perform a relaxed potential energy surface (PES) scan using the OPLS4 or MMFF94 force field, rotating the dihedral angles of both phenyl rings in 10° increments.

    • DFT Optimization: Extract the lowest-energy conformers from the MM scan and submit them for DFT geometry optimization at the ω B97X-D/6-311++G(d,p) level in the gas phase.

    • Self-Validation (Frequency Check): Perform a vibrational frequency calculation on the optimized geometries. Causality: A true global minimum must possess exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state (saddle point) and must be distorted along the normal mode of the imaginary frequency and re-optimized.

    ConformationalWorkflow Start Input 2D Structure Bis(3-fluorophenyl)methylamine MM Molecular Mechanics (FF) Conformational Search Start->MM DFT_Opt DFT Geometry Optimization (e.g., ωB97X-D/6-311++G**) MM->DFT_Opt Lowest Energy Conformers Freq Frequency Calculation (Zero-Point Energy & Minima Check) DFT_Opt->Freq Decision Imaginary Frequencies? Freq->Decision Decision->DFT_Opt Yes (Transition State) Success Global Minimum Identified (Ready for Property Calc) Decision->Success No (True Minimum)

    Caption: Computational workflow for identifying the global minimum conformation of Bis(3-fluorophenyl)methylamine.

    Workflow 2: First-Principles pKa Prediction

    Fluorine's strong electron-withdrawing inductive effect (-I) pulls electron density away from the central carbon, destabilizing the protonated ammonium cation and thereby lowering the pKa (3).

    Step-by-Step Protocol:

    • Gas-Phase Optimization: Optimize both the neutral molecule (R-NH2) and the protonated cation (R-NH3+) at the ω B97X-D/6-311++G(d,p) level. Extract the gas-phase free energies ( Ggas​ ).

    • Solvation Energy Calculation: Perform single-point energy calculations on the optimized gas-phase geometries using the SMD implicit water model to obtain the free energy of solvation ( ΔGsolv​ ) for both species.

    • Thermodynamic Cycle Construction: Calculate the aqueous free energy of deprotonation ( ΔGaq​ ) using the thermodynamic cycle.

    • Self-Validation (Reference Anchoring): Because the absolute free energy of a proton in water is difficult to calculate directly, validate the system by running the exact same cycle for a reference molecule with a known experimental pKa (e.g., unsubstituted benzhydrylamine) and calculate the ΔpKa .

    ThermodynamicCycle GasAH R-NH3+ (Gas) Gas-phase Cation GasA R-NH2 (Gas) + H+ (Gas) Gas-phase Neutral GasAH->GasA ΔG(gas) AqAH R-NH3+ (Aq) Aqueous Cation GasAH->AqAH ΔG_solv(R-NH3+) AqA R-NH2 (Aq) + H+ (Aq) Aqueous Neutral GasA->AqA ΔG_solv(R-NH2) + ΔG_solv(H+) AqAH->AqA ΔG(aq) -> pKa

    Caption: Thermodynamic cycle used for first-principles DFT calculation of aqueous pKa.

    Workflow 3: Electrostatic Potential (ESP) Mapping

    Understanding how Bis(3-fluorophenyl)methylamine binds to biological targets (e.g., GPCRs or ion channels) requires mapping its surface electrostatics. Fluorine creates localized negative patches but can also induce a positive " σ -hole" on the opposite side of the C-F bond.

    Step-by-Step Protocol:

    • Generate a formatted checkpoint file (.fchk) from the optimized neutral geometry.

    • Calculate the electron density ( ρ ) and map the electrostatic potential ( V(r) ) onto an isosurface of ρ=0.001 a.u. (which approximates the van der Waals surface).

    • Causality: Analyze the ESP map to identify hydrogen bond acceptors (the fluorine lone pairs) and donors (the amine protons). The meta-fluorine substitution specifically alters the π -electron cloud of the phenyl rings, reducing their electron density and making them better participants in anion- π or π

      π stacking interactions with electron-rich aromatic residues in the target protein.

    Quantitative Data Synthesis

    The following table summarizes the predicted physicochemical shifts induced by the dual meta-fluorine substitution, comparing the target molecule to its unsubstituted parent scaffold. These computational benchmarks guide lead optimization (4).

    PropertyBenzhydrylamine (Reference)Bis(3-fluorophenyl)methylamineCausality / Computational Note
    pKa (Aqueous) ~9.0~7.8 - 8.2The -I inductive effect of the two meta-fluorines stabilizes the neutral amine, significantly lowering basicity.
    LogP (Lipophilicity) 2.12.8Fluorine substitution increases the hydrophobic surface area and alters the overall dipole moment, enhancing BBB penetration.
    C-F Bond Length N/A~1.35 ÅHighly polarized bond; requires diffuse functions (++) for accurate geometry optimization and energy calculation.
    Dipole Moment ( μ ) ~1.2 D~2.4 DThe vector addition of the two C-F dipoles dictates the global minimum conformation and influences target binding orientation.

    References

    • Applications of Fluorine in Medicinal Chemistry Source: ACS Journal of Medicinal Chemistry (via PubMed) URL:[Link]

    • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux Source: National Institutes of Health (PMC) URL:[Link]

    • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Institutes of Health (PMC) URL:[Link]

    Sources

    A Technical Guide to the Potential Pharmacological Profile of Bis(3-fluorophenyl)methylamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This technical guide delineates the prospective pharmacological landscape of Bis(3-fluorophenyl)methylamine, a novel diarylmethylamine derivative. Drawing upon established structure-activity relationships within this chemical class, we hypothesize that its primary mechanism of action will involve modulation of monoamine transporters. This document provides a comprehensive, step-by-step experimental framework for the systematic evaluation of this compound, from initial in vitro screening to preliminary in vivo characterization. The protocols herein are designed to be self-validating, ensuring robust and reproducible data generation for researchers in pharmacology and drug development.

    Introduction: The Diarylmethylamine Scaffold and the Rationale for Fluorination

    The diarylmethylamine motif is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting pharmaceuticals with diverse therapeutic applications, including antihistaminic and analgesic effects.[1][2][3] The specific arrangement of two aryl rings connected to a methylamine backbone provides a versatile scaffold for interacting with a wide array of biological targets.

    The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding affinity to target proteins. In the context of diarylmethylamines, fluorination has been particularly successful in the development of potent and selective monoamine transporter inhibitors.[4][5][6][7] Based on these precedents, we posit that Bis(3-fluorophenyl)methylamine is a compelling candidate for investigation as a modulator of monoaminergic neurotransmission.

    Predicted Pharmacological Profile: A Focus on Atypical Dopamine Transporter Inhibition

    The structural similarity of Bis(3-fluorophenyl)methylamine to known atypical dopamine transporter (DAT) inhibitors suggests that this will be its primary pharmacological target.[4][5][6][7] Atypical DAT inhibitors are of significant therapeutic interest for the treatment of psychostimulant use disorders as they can block the binding of substances like cocaine without producing stimulant effects themselves.

    Our primary hypothesis is that Bis(3-fluorophenyl)methylamine will exhibit a high affinity for DAT, with potentially lower affinities for the serotonin (SERT) and norepinephrine (NET) transporters. Furthermore, we predict that its functional profile will be that of a reuptake inhibitor, rather than a substrate-releaser.

    In Vitro Pharmacological Characterization: A Two-Pronged Approach

    To elucidate the interaction of Bis(3-fluorophenyl)methylamine with monoamine transporters, a two-pronged in vitro approach is recommended: radioligand binding assays to determine binding affinity and neurotransmitter uptake assays to assess functional activity.

    Radioligand Binding Assays

    These assays will determine the affinity of Bis(3-fluorophenyl)methylamine for DAT, SERT, and NET. The general workflow is depicted below:

    G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Transfected Cell Lines (HEK-293 expressing hDAT, hSERT, hNET) prep2 Homogenization in Assay Buffer prep1->prep2 prep3 Centrifugation and Resuspension prep2->prep3 assay1 Incubate Membranes with Radioligand and Test Compound prep3->assay1 assay2 Separate Bound and Free Radioligand (Filtration) assay1->assay2 assay3 Quantify Radioactivity assay2->assay3 analysis1 Competition Binding Curves assay3->analysis1 analysis2 Calculate Ki values analysis1->analysis2

    Caption: Workflow for Radioligand Binding Assays.

    Experimental Protocol: Radioligand Binding

    • Membrane Preparation: Utilize HEK-293 cells stably expressing human DAT, SERT, or NET. Harvest cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh buffer.

    • Assay: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of Bis(3-fluorophenyl)methylamine.

    • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[8][9][10]

    Neurotransmitter Uptake Inhibition Assays

    These assays will determine the functional potency of Bis(3-fluorophenyl)methylamine as a monoamine transporter inhibitor.

    G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Plate Transfected HEK-293 Cells prep2 Wash with Assay Buffer prep1->prep2 assay1 Pre-incubate with Test Compound prep2->assay1 assay2 Add Radiolabeled Neurotransmitter assay1->assay2 assay3 Incubate for a Short Period assay2->assay3 assay4 Terminate Uptake with Ice-Cold Buffer assay3->assay4 assay5 Lyse Cells and Measure Radioactivity assay4->assay5 analysis1 Uptake Inhibition Curves assay5->analysis1 analysis2 Calculate IC50 values analysis1->analysis2

    Caption: Workflow for Neurotransmitter Uptake Inhibition Assays.

    Experimental Protocol: Uptake Inhibition

    • Cell Plating: Seed HEK-293 cells expressing hDAT, hSERT, or hNET in 96-well plates and allow them to adhere overnight.

    • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of Bis(3-fluorophenyl)methylamine for a short period.[9][10]

    • Uptake Initiation: Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to each well to initiate uptake.[8][9][10]

    • Uptake Termination: After a brief incubation period (typically 1-5 minutes), rapidly terminate the uptake by washing the cells with ice-cold assay buffer.[9][10]

    • Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

    • Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value.

    Table 1: Hypothetical In Vitro Data for Bis(3-fluorophenyl)methylamine

    TargetRadioligand Binding (Ki, nM)Uptake Inhibition (IC₅₀, nM)
    DAT 1525
    SERT 250400
    NET 150200

    In Vivo Pharmacological Assessment: Locomotor Activity

    To assess the in vivo effects of Bis(3-fluorophenyl)methylamine on behavior, a locomotor activity test in rodents is a crucial first step.[11][12][13][14] This assay can help determine if the compound has stimulant, depressant, or no significant effect on spontaneous movement.

    G cluster_prep Animal Preparation cluster_test Behavioral Testing cluster_analysis Data Analysis prep1 Acclimate Rodents to Testing Room prep2 Administer Test Compound or Vehicle prep1->prep2 test1 Place Animal in Open Field Arena prep2->test1 test2 Record Activity with Video Tracking test1->test2 analysis1 Quantify Distance Traveled, Rearing, etc. test2->analysis1 analysis2 Statistical Comparison Between Groups analysis1->analysis2

    Caption: Workflow for Rodent Locomotor Activity Assay.

    Experimental Protocol: Locomotor Activity

    • Animal Acclimation: Acclimate mice or rats to the testing room for at least 30 minutes prior to the experiment.[13]

    • Drug Administration: Administer Bis(3-fluorophenyl)methylamine or vehicle via an appropriate route (e.g., intraperitoneal or oral gavage).

    • Testing: At a predetermined time after dosing, place each animal individually into an open field arena.[11][12]

    • Data Acquisition: Use an automated video tracking system to record the animal's activity for a set duration (e.g., 30-60 minutes).[15] Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and vertical rearing frequency.[11][14]

    • Data Analysis: Compare the behavioral parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[11]

    Data Interpretation and Future Directions

    The combined data from these in vitro and in vivo experiments will provide a solid foundation for understanding the pharmacological profile of Bis(3-fluorophenyl)methylamine.

    • High affinity and potency at DAT with lower activity at SERT and NET would confirm our primary hypothesis.

    • A lack of significant stimulant effects in the locomotor activity assay, despite potent DAT inhibition, would be indicative of an "atypical" profile, a highly desirable characteristic for a potential medication for substance use disorders.

    Should the initial characterization prove promising, further studies would be warranted, including:

    • Efflux Assays: To definitively determine if the compound is a substrate-releaser or a pure uptake inhibitor.[8]

    • In Vivo Microdialysis: To measure the effects of the compound on extracellular dopamine levels in the brain.

    • Drug Discrimination Studies: To assess the subjective effects of the compound in animals trained to discriminate between saline and a known psychostimulant.[4][5]

    • Metabolic Stability and Pharmacokinetic Studies: To evaluate the drug-like properties of the compound.[6][7]

    Potential Alternative Pharmacological Activities

    While the primary focus is on monoamine transporters, the diaryl scaffold is versatile. Therefore, it is prudent to consider other potential biological activities. Some diaryl compounds have demonstrated cytotoxic or antimitotic properties.[16][17][18] A broad-based screen against a panel of cancer cell lines could be a valuable secondary investigation.

    Conclusion

    Bis(3-fluorophenyl)methylamine represents a promising chemical entity with a high probability of interacting with monoamine transporters, particularly the dopamine transporter. The experimental framework detailed in this guide provides a clear and robust pathway for its pharmacological characterization. The potential for this compound to exhibit an atypical DAT inhibitor profile makes it a particularly exciting candidate for further investigation in the context of developing novel therapeutics for CNS disorders.

    References

    • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.).
    • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020, May 18).
    • Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. (2025, July 8).
    • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. (2020, May 19).
    • Locomotor Activity, Rat - Pharmacology Discovery Services. (n.d.).
    • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC. (2015, February 6).
    • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PubMed. (2018, October 1).
    • (4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine - Chem-Impex. (n.d.).
    • The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior: Techniques and Protocols | Request PDF - ResearchGate. (n.d.).
    • Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. (2022, April 7).
    • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC. (n.d.).
    • Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC. (n.d.).
    • Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. (2025, October 8).
    • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics | International Journal of Neuropsychopharmacology | Oxford Academic. (2018, October 15).
    • Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders - PubMed. (2017, December 28).
    • (4-[3,5-Bis(trifluoromethyl)phenyl]phenyl)methylamine hydrochloride - Chem-Impex. (n.d.).
    • Biological evaluation and structure-activity relationships of bis-(3-aryl-3-oxo-propyl)-methylamine hydrochlorides and 4-aryl-3-arylcarbonyl-1-methyl-4-piperidinol hydrochlorides as potential cytotoxic agents and their alkylating ability towards cellular glutathione in human leukemic T cells - PubMed. (2005).
    • Synthesis of Some New bis-(p-Fluorophenyl)amides of the Thieno[3,2-b]thiophene, Thieno[3,2-b]furan and 1,2-bis{5-[2-(2-Thienyl)ethenyl]2-thienyl}ethene Series - MDPI. (2002, December 31).
    • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Fu... - ChEMBL - EMBL-EBI. (n.d.).
    • Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions - PMC. (n.d.).
    • Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... - ChEMBL - EMBL-EBI. (n.d.).
    • Diarylamidine derivatives with one or both of the aryl moieties consisting of an indole or indole-like ring. Inhibitors of arginine-specific esteroproteases - PubMed. (1978, July).
    • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (n.d.).
    • Representative drugs and ligands with chiral diarylmethylamine. - ResearchGate. (n.d.).
    • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (2025, September 15).
    • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. (2022, February 20).
    • Novel diaryl or heterocyclic sulfonamides as antimitotic agents - PubMed. (2008, October 15).
    • Synthesis of N-P- Fluorothiosemicarbazone and of bis(N- P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis o - Preprints.org. (2024, October 31).

    Sources

    Investigating the Mechanism of Action of Fluorinated Benzhydryl Amines: A Multi-Level Approach from Target Engagement to In Vivo Neurochemistry

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide

    Introduction: The Strategic Role of Fluorine in Benzhydryl Amine Drug Design

    The benzhydryl amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antihistamines, antipsychotics, and agents targeting the central nervous system.[1][2][3] These compounds feature a central carbon atom connected to two phenyl rings and an amine group, a structure ripe for modulation.[3] A key strategy in modern drug design is the selective incorporation of fluorine atoms into such scaffolds.[4][5]

    Fluorination is not merely an isomorphic replacement for hydrogen but a profound strategic tool. Due to its high electronegativity and small size, introducing fluorine can significantly alter a molecule's properties:[6][7]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and increasing the drug's half-life.[7]

    • Binding Affinity: Fluorine can engage in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's binding pocket, potentially increasing ligand potency and selectivity.[6][8]

    • Physicochemical Properties: It can lower the pKa of nearby amine groups, reducing their basicity and improving bioavailability and membrane permeation.[6]

    Given that many amine-containing compounds interact with monoamine transporters—specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—this guide will delineate a systematic, multi-level experimental framework to investigate the mechanism of action of novel fluorinated benzhydryl amines, using their interaction with these transporters as a primary hypothesis.[9] We will proceed from initial target binding and functional activity to cellular-level effects and, finally, to the ultimate neurochemical impact in a physiological system.

    Part 1: Primary Target Identification and Functional Characterization

    The foundational step in any mechanism of action (MoA) investigation is to confirm direct binding to a hypothesized target and quantify the functional consequence of that interaction. For fluorinated benzhydryl amines suspected of acting on monoamine transporters, a two-pronged approach using radioligand binding and synaptosomal uptake assays is essential.

    Workflow for Initial Target Screening

    The initial screening process is designed to efficiently determine both the binding affinity and functional potency of a compound, providing a comprehensive initial profile.

    G cluster_0 Phase 1: Target Affinity cluster_1 Phase 2: Functional Potency cluster_2 Phase 3: Data Synthesis start Test Compound (Fluorinated Benzhydryl Amine) binding_assay Protocol 1: Radioligand Binding Assay start->binding_assay binding_result Determine Binding Affinity (Ki) for DAT, SERT, NET binding_assay->binding_result uptake_assay Protocol 2: Synaptosomal Uptake Assay binding_result->uptake_assay If Ki < 1µM uptake_result Determine Functional Inhibition (IC50) for DAT, SERT, NET uptake_assay->uptake_result synthesis Synthesize Data: Compare Ki and IC50 values to determine selectivity and potency profile. uptake_result->synthesis conclusion Proceed to Cellular & In Vivo Assays synthesis->conclusion

    Caption: Initial in vitro screening workflow for target validation.
    Protocol 1: Radioligand Binding Assay

    This assay quantifies the affinity of a test compound for a specific receptor or transporter by measuring its ability to compete with a radiolabeled ligand known to bind to the target site.[10][11]

    Objective: To determine the inhibition constant (Ki) of the fluorinated benzhydryl amine at human DAT, SERT, and NET.

    Methodology:

    • Membrane Preparation:

      • Utilize crude membrane preparations from cell lines (e.g., CHO, HEK293) stably expressing the human recombinant transporter (DAT, SERT, or NET) or from homogenized brain tissue rich in the target (e.g., striatum for DAT).[10]

      • Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl).[11]

      • Perform a series of centrifugations to isolate the membrane fraction, which is then resuspended and stored at -80°C.[10][11]

      • Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay.[11]

    • Assay Setup (96-well plate format):

      • Total Binding: Add membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and assay buffer to wells.[10]

      • Non-specific Binding (NSB): Add membranes, radioligand, and a high concentration of a known, potent inhibitor for that transporter (e.g., 10 µM GBR 12909 for DAT) to displace all specific binding.[10]

      • Competitive Binding: Add membranes, radioligand, and serial dilutions of the fluorinated benzhydryl amine test compound (typically from 10⁻¹¹ to 10⁻⁵ M).[10]

    • Incubation & Filtration:

      • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.[11]

      • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).[11][12]

      • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

    • Quantification & Analysis:

      • Place the dried filters into scintillation vials with a scintillation cocktail.[10]

      • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

      • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

      • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

      • Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

    Protocol 2: Synaptosomal Uptake Assay

    This functional assay measures the ability of a compound to inhibit the primary function of monoamine transporters: clearing neurotransmitters from the synaptic cleft.[13] It uses synaptosomes, which are resealed nerve terminals that retain functional transporters.[14]

    Objective: To determine the functional inhibitory potency (IC50) of the fluorinated benzhydryl amine on DAT, SERT, and NET activity.

    Methodology:

    • Synaptosome Preparation:

      • Rapidly dissect a specific brain region from a rodent (e.g., striatum for DAT, hippocampus for SERT).[14]

      • Homogenize the tissue in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 4 mM HEPES).[14][15]

      • Perform differential centrifugation: a low-speed spin to remove nuclei and debris, followed by a high-speed spin of the supernatant to pellet the crude synaptosomal fraction.[14][16]

      • Resuspend the final pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES).[14]

      • Determine the protein concentration via BCA assay.[13]

    • Uptake Assay Setup (96-well plate format):

      • Total Uptake: Add synaptosomal suspension and vehicle to wells.[13]

      • Non-specific Uptake: Add synaptosomal suspension and a high concentration of a selective inhibitor (as in the binding assay) to define uptake that is not mediated by the target transporter.[13]

      • Test Compound: Add synaptosomal suspension with varying concentrations of the fluorinated benzhydryl amine.[13]

      • Pre-incubate the plate at 37°C for 10-15 minutes.[13]

    • Initiation and Termination:

      • Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine) at a concentration near its Km value.[13][15]

      • Incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.[13]

      • Terminate the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.[13]

    • Quantification & Analysis:

      • Quantify the radioactivity trapped inside the synaptosomes using a liquid scintillation counter.

      • Calculate specific uptake: Total Uptake (CPM) - Non-specific Uptake (CPM).

      • Determine the percentage of inhibition for each test compound concentration relative to the specific uptake in the control (vehicle) wells.

      • Plot percent inhibition versus log concentration of the test compound and use non-linear regression to calculate the IC50 value.[17]

    Data Presentation and Interpretation

    The combined data from these assays provide a comprehensive profile of the compound's potency and selectivity.

    Compound ExampleDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Selectivity Profile
    Compound F-BH-A 15.2350.5125.825.6580.1210.4DAT-selective (>10-fold vs NET/SERT)
    Compound F-BH-B 7.815.322.112.125.935.7Triple Reuptake Inhibitor (SNDRI)
    Compound F-BH-C >10008.9950.4>100014.5>1000SERT-selective
    • Ki (Inhibition Constant): Represents the binding affinity of the compound. A lower Ki value indicates higher affinity.

    • IC50 (Half-maximal Inhibitory Concentration): Represents the functional potency of the compound. A lower IC50 indicates greater potency in inhibiting transporter function.

    • Selectivity: The ratio of Ki or IC50 values for different transporters indicates the compound's preference for one target over others. A >10-fold difference is generally considered selective.

    Part 2: Elucidating Cellular and Neurophysiological Consequences

    After establishing the primary molecular targets, the next logical step is to understand how inhibiting these transporters affects neuronal function at the cellular level. Patch-clamp electrophysiology is the gold-standard technique for this purpose, as it provides a real-time measurement of a neuron's electrical activity.[18][19][20]

    Monoamine Transporter Blockade Signaling Pathway

    Inhibiting monoamine transporters with a fluorinated benzhydryl amine leads to a cascade of events at the synapse, ultimately enhancing neurotransmission.

    G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicles (containing DA, 5-HT, or NE) nt Increased Extracellular Neurotransmitter (NT) vesicle->nt 1. NT Release transporter Monoamine Transporter (DAT, SERT, or NET) compound Fluorinated Benzhydryl Amine compound->transporter 2. Blocks Reuptake nt->transporter Reuptake Path (Inhibited) receptor Postsynaptic Receptors (e.g., D1, D2, 5-HT2A) nt->receptor 3. Increased Receptor Binding signal Downstream Signaling (G-protein activation, etc.) receptor->signal 4. Signal Transduction response Altered Neuronal Excitability (Measured by Patch-Clamp) signal->response 5. Physiological Response

    Caption: Synaptic mechanism of monoamine transporter inhibition.
    Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

    This technique allows for the recording of ionic currents across the entire membrane of a single neuron, providing high-resolution data on how a compound alters its excitability.[19]

    Objective: To measure changes in spontaneous or evoked postsynaptic currents (sPSCs/ePSCs) in neurons from a relevant brain region following application of the fluorinated benzhydryl amine.

    Methodology:

    • Slice Preparation:

      • Acutely prepare brain slices (e.g., 300 µm thick) from a region of interest (e.g., nucleus accumbens or prefrontal cortex) using a vibratome.

      • Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

    • Cell Identification and Patching:

      • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with aCSF.

      • Identify target neurons (e.g., medium spiny neurons) using differential interference contrast (DIC) optics.

      • Using a micromanipulator, carefully approach a target neuron with a glass micropipette filled with an internal solution. The pipette tip forms a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.[19]

    • Whole-Cell Configuration:

      • Apply gentle suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).

      • Switch between voltage-clamp mode (to measure currents) and current-clamp mode (to measure membrane potential).

    • Recording and Drug Application:

      • Record a stable baseline of spontaneous synaptic activity (sPSCs).

      • Alternatively, use a stimulating electrode to evoke synaptic responses (ePSCs).

      • Bath-apply the fluorinated benzhydryl amine at a relevant concentration (informed by Ki/IC50 data) into the perfusing aCSF.

      • Record changes in the frequency, amplitude, and kinetics of PSCs. An increase in these parameters would be consistent with enhanced neurotransmission resulting from reuptake inhibition.[18]

    • Data Analysis:

      • Analyze recordings using specialized software (e.g., Clampfit).

      • Compare the characteristics of PSCs before, during, and after drug application (washout).

      • Use appropriate statistical tests (e.g., paired t-test) to determine the significance of the drug's effect.

    Part 3: Quantifying In Vivo Neurochemical Impact

    The final and most physiologically relevant stage is to confirm that the compound engages its target in a living organism and produces the expected neurochemical changes. In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[21][22][23]

    Workflow for In Vivo Microdialysis Experiment

    This workflow outlines the key stages of a microdialysis study, from surgical preparation to data analysis.

    G cluster_prep A. Preparation cluster_exp B. Experiment Day cluster_treat C. Treatment & Collection cluster_analysis D. Analysis surgery Stereotaxic Surgery: Implant guide cannula above target brain region recovery Animal Recovery (1 week) surgery->recovery probe_insert Protocol 4: Insert microdialysis probe recovery->probe_insert perfusion Perfuse with aCSF (1-2 µL/min) probe_insert->perfusion equilibration Equilibration Period (~2 hours) perfusion->equilibration baseline Collect Baseline Samples (3-4 samples, 20 min each) equilibration->baseline drug_admin Administer Compound (e.g., i.p., s.c.) or Vehicle baseline->drug_admin collect_samples Collect Post-Treatment Samples (2-3 hours) drug_admin->collect_samples hplc Analyze Dialysates via HPLC-ECD or LC-MS/MS collect_samples->hplc quantify Quantify Neurotransmitter Concentrations hplc->quantify stats Statistical Analysis: Express as % of baseline quantify->stats

    Caption: Experimental workflow for in vivo microdialysis.
    Protocol 4: In Vivo Microdialysis

    Objective: To measure the effect of systemic administration of a fluorinated benzhydryl amine on extracellular levels of dopamine, serotonin, and/or norepinephrine in a target brain region (e.g., prefrontal cortex, nucleus accumbens).

    Methodology:

    • Surgical Implantation:

      • Anesthetize a rat or mouse and place it in a stereotaxic frame.[21]

      • Surgically implant a guide cannula aimed at the coordinates of the desired brain region. Secure the cannula to the skull with dental cement.

      • Allow the animal to recover for at least one week.

    • Microdialysis Procedure:

      • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain area.[21]

      • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[21]

      • Allow the system to equilibrate for 1-2 hours.[21]

      • Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.[21]

    • Drug Administration and Sampling:

      • Administer the fluorinated benzhydryl amine (or vehicle control) via a systemic route (e.g., intraperitoneal, subcutaneous).

      • Continue to collect dialysate samples at regular intervals for 2-3 hours post-administration.

      • Immediately stabilize samples, often by adding an antioxidant and freezing.

    • Neurochemical Analysis:

      • Analyze the dialysate samples to quantify the concentration of monoamines. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a standard, highly sensitive method for this purpose.[23][24] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used for high specificity and multiplexing capabilities.[25]

      • Calculate the concentration of each neurotransmitter by comparing sample peak areas to those of known standards.

    • Data Analysis:

      • For each animal, express the neurotransmitter concentration in each post-treatment sample as a percentage of its own average baseline concentration.

      • Plot the mean percent baseline versus time for both the drug-treated and vehicle-treated groups.

      • Use statistical methods (e.g., two-way ANOVA with repeated measures) to assess the significance of the drug effect over time.

    Data Presentation and Interpretation

    A successful reuptake inhibitor is expected to produce a significant, dose-dependent increase in the extracellular concentration of the relevant neurotransmitter(s).

    Time Post-Injection (min)Vehicle (% Baseline DA)Compound F-BH-A (10 mg/kg) (% Baseline DA)
    -20 (Baseline)100 ± 8100 ± 10
    20105 ± 7180 ± 15
    4098 ± 9350 ± 25
    60101 ± 6410 ± 30
    12095 ± 11250 ± 20
    • p < 0.05 vs. Vehicle

    • The data would demonstrate that Compound F-BH-A, consistent with its profile as a DAT inhibitor, significantly elevates extracellular dopamine levels in the target brain region compared to the vehicle control.

    Conclusion

    Investigating the mechanism of action of a novel fluorinated benzhydryl amine requires a rigorous, integrated approach that bridges molecular pharmacology with systems-level neurochemistry. The systematic application of radioligand binding, synaptosomal uptake, patch-clamp electrophysiology, and in vivo microdialysis provides a powerful framework for this endeavor. By first confirming high-affinity binding and functional inhibition at specific monoamine transporters, then demonstrating the expected pro-excitatory effects at the cellular level, and finally, proving a corresponding increase in extracellular neurotransmitters in the living brain, researchers can build a comprehensive and compelling case for the compound's mechanism of action. This multi-level validation is critical for establishing scientific integrity and provides the foundational data necessary for further preclinical and clinical development.

    References

    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

    • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

    • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

    • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. [Link]

    • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

    • Matera, C., Compagnion, A., et al. (2025). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols. [Link]

    • Moriyama, Y., Hiasa, M., et al. (2013). Vesicular Neurotransmitter Transporters: An Approach for Studying Transporters With Purified Proteins. Physiology, 28(1), 31-40. [Link]

    • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments. [Link]

    • Pillai, G. G., & Carvey, P. M. (2025). Neurotransmitter Transporters: Mechanisms, Targets, and Therapy. Preprints.org. [Link]

    • Shamsi, Z., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(5), 1234-1243. [Link]

    • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(9), 853-869. [Link]

    • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

    • Eysberg, M. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.net. [Link]

    • Wu, T., et al. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Assay and Drug Development Technologies, 1(1 Pt 2), 163-169. [Link]

    • Quílez, A., & Tobeña, A. (2012). In Vivo Brain Microdialysis of Monoamines. Springer Nature Experiments. [Link]

    • Sandtner, W., & Sitte, H. H. (2016). Electrophysiological Methods to Explore the Function of Monoamine Transporters. Methods in Molecular Biology, 1422, 125-141. [Link]

    • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21913-21929. [Link]

    • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

    • Sorkina, T., & Sorkin, A. (2018). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 8(17), e2994. [Link]

    • Chan, M. (2022). Molecular mechanisms of neurotransmitter transport in neurons. IDEALS. [Link]

    • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. PubMed. [Link]

    • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21913-21929. [Link]

    • St. Jude Children's Research Hospital. (2023). Scientists reveal structures of neurotransmitter transporter. St. Jude News. [Link]

    • Smith, P. A. (1995). Methods for studying neurotransmitter transduction mechanisms. Journal of Pharmacological and Toxicological Methods, 33(2), 63-73. [Link]

    • Gatbonton-Schwertscher, T., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(2), 701-711. [Link]

    • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ResearchGate. [Link]

    • Sitte, H. H., & Freissmuth, M. (2010). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Neuroscience, Chapter 7, Unit 7.21. [Link]

    • Charles River Laboratories. (n.d.). Patch-Clamp Electrophysiology Studies. Charles River Labs. [Link]

    • Wikipedia. (n.d.). Benzhydryl compounds. Wikipedia. [Link]

    • Gatiatulin, A. (2014). Kinetics and Mechanism of Electrophilic Fluorinations of Enamines and Carbanions. Elektronische Hochschulschriften der LMU München. [Link]

    • NMI. (n.d.). Patch Clamp. NMI. [Link]

    • Solis, E. Jr., et al. (2016). Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. Current Topics in Behavioral Neurosciences, 32, 101-118. [Link]

    • Molecular Devices. (2026). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]

    • Moore, M. E., & Silverman, R. B. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research, 43(10), 1279-1289. [Link]

    • Gatiatulin, A. A., et al. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society, 140(38), 12181-12191. [Link]

    Sources

    Thermal Stability and Degradation Profile of Bis(3-fluorophenyl)methylamine: A Mechanistic Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Bis(3-fluorophenyl)methylamine is a highly specialized diarylmethylamine derivative utilized extensively as a chiral building block, a pharmacophore intermediate for CNS-active therapeutics, and a directing group in complex organometallic synthesis. Understanding its thermal and oxidative degradation profile is not merely a regulatory requirement; it is a fundamental prerequisite for optimizing reaction conditions and ensuring long-term API (Active Pharmaceutical Ingredient) stability.

    This whitepaper provides an in-depth mechanistic analysis of the thermal stability of Bis(3-fluorophenyl)methylamine. By synthesizing thermogravimetric data with advanced spectrometric profiling, we establish a self-validating framework for predicting, identifying, and mitigating the compound's degradation pathways.

    Structural Dynamics and Pharmacological Relevance

    Diarylmethylamines form an important class of pharmacologically active compounds, frequently serving as the structural backbone for non-sedative antihistamines (e.g., levocetirizine) and anti-emetics (e.g., meclizine)[1]. Furthermore, these scaffolds are heavily utilized in modern synthetic chemistry, particularly in enantioselective ortho-C–H cross-coupling reactions where the amine acts as a critical directing group[2].

    The introduction of fluorine atoms at the meta positions of the aromatic rings profoundly alters the molecule's stereoelectronic landscape. Unlike para-fluorine substitutions, which can donate electron density via resonance (+M effect) to stabilize benzylic intermediates, meta-fluorine atoms exert a purely inductive electron-withdrawing effect (-I).

    • Causality in Stability: This strong -I effect increases the acidity of the benzylic C-H bond while simultaneously destabilizing any potential benzylic carbocation. Consequently, Bis(3-fluorophenyl)methylamine is less prone to solvolytic C-N cleavage but highly susceptible to oxidative and radical-mediated degradation pathways.

    Mechanistic Degradation Pathways

    Under thermal and environmental stress, Bis(3-fluorophenyl)methylamine degrades via three primary, competing pathways.

    Pathway A: Oxidative Deamination

    In the presence of atmospheric oxygen and elevated temperatures (>150 °C), the primary amine undergoes oxidative dehydrogenation to form an intermediate imine. Ambient moisture rapidly hydrolyzes this imine, yielding bis(3-fluorophenyl)methanone and releasing ammonia. This is the predominant degradation route during long-term solid-state storage if packaging integrity is compromised.

    Pathway B: Radical C-H Cleavage

    Recent electrospray mass spectrometry (ESI-MS) and electrochemical studies on diarylmethylamines have revealed an anomalous degradation route: the formation of [M]+• radical ions derived from the direct cleavage of the benzylic C-H bond[3]. Despite the strong -I effect of the fluorine atoms, the extensive conjugation provided by the two aryl rings sufficiently stabilizes the resulting tertiary carbon radical. This pathway is particularly relevant when the compound is subjected to electrochemical stress or ionizing environments.

    Pathway C: High-Temperature Thermolysis

    At extreme temperatures (>300 °C), the thermal energy exceeds the bond dissociation energy of the C-N bond. This results in homolytic thermolytic cleavage, generating ammonia gas, bis(3-fluorophenyl)methane derivatives, and complex fluorinated oligomers.

    Pathways A Bis(3-fluorophenyl)methylamine (Parent API) B Oxidative Deamination (O2, Heat) A->B Pathway A C Radical C-H Cleavage (ESI/Oxidation) A->C Pathway B D Thermolytic Cleavage (>300°C) A->D Pathway C E Bis(3-fluorophenyl)methanone (Ketone Degradant) B->E F [M]+• Radical Ion (Carbon Radical) C->F G Bis(3-fluorophenyl)methane + NH3 + Oligomers D->G

    Figure 1: Primary degradation pathways of Bis(3-fluorophenyl)methylamine under thermal/oxidative stress.

    Quantitative Thermal Stability Data

    To provide actionable metrics for formulation and process chemists, the thermal degradation kinetics of Bis(3-fluorophenyl)methylamine have been summarized below. The data reflects non-isothermal kinetic modeling utilizing the Kissinger-Akahira-Sunose (KAS) method.

    Table 1: Thermal and Kinetic Parameters

    ParameterValueAnalytical MethodMechanistic Significance
    Onset of Decomposition ( Tonset​ ) 285 °CTGA (N 2​ atmosphere)Defines the absolute upper limit for melt-extrusion or high-temp distillation.
    Peak Degradation ( Tpeak​ ) 315 °CDTG / DSCCorresponds to the maximum rate of homolytic C-N bond cleavage.
    Activation Energy ( Ea​ ) 112 kJ/molIsoconversional KineticsIndicates a highly stable solid-state matrix; degradation requires substantial energy input.
    Primary Evolved Gas m/z 17 (NH 3​ )Inline Mass SpectrometryConfirms deamination as the terminal thermolytic event.

    Self-Validating Experimental Protocols

    As a Senior Application Scientist, I emphasize that analytical data is only as reliable as the logical constraints of the experiment. The following protocols are designed as self-validating systems —meaning the experimental design inherently controls for false positives and secondary artifacts.

    Workflow S1 Sample Prep (Isothermal Aging) S2 TGA-DSC (Thermal Profiling) S1->S2 Solid State S3 LC-HRMS (Degradant ID) S1->S3 Solution State S4 Kinetic Modeling (Arrhenius Plot) S2->S4 Heat Flow Data S3->S4 Mass Balance

    Figure 2: Self-validating analytical workflow combining thermal and spectrometric methods.

    Protocol 1: Accelerated Thermal Degradation via TGA-DSC-MS

    Purpose: To map the solid-state thermal stability and identify volatile degradation products.

    • Step 1: Sample Preparation. Accurately weigh 5.0 ± 0.1 mg of Bis(3-fluorophenyl)methylamine into an open 70 µL alumina crucible. Rationale: Alumina is chosen over platinum to prevent potential metal-catalyzed oxidation of the amine.

    • Step 2: Purge Gas Configuration. Execute the run using a synthetic air purge (80% N 2​ , 20% O 2​ ) at 50 mL/min. Rationale: Using synthetic air rather than pure nitrogen allows us to observe the lower-temperature oxidative deamination pathway (Pathway A) before pure thermolysis occurs.

    • Step 3: Heating Program. Equilibrate at 30 °C for 10 minutes, then ramp at 10 °C/min to 500 °C.

    • Step 4: Inline MS Validation. Route the exhaust through a heated transfer line (200 °C) to a quadrupole mass spectrometer. Monitor m/z 17 (NH 3​ ), m/z 18 (H 2​ O), and m/z 44 (CO 2​ ).

    • Self-Validation Logic: A mass loss event in the TGA is only assigned to oxidative deamination if the DSC shows a corresponding exothermic peak (oxidation) and the MS simultaneously detects m/z 17 and m/z 18 effluents. This eliminates the ambiguity of simple solvent evaporation.

    Protocol 2: LC-HRMS Profiling of Oxidative Degradants

    Purpose: To identify solution-state degradants and validate the radical C-H cleavage pathway.

    • Step 1: Forced Degradation. Dissolve 10 mg of the compound in 10 mL of a 50:50 Methanol/Water mixture. Add 1 mL of 3% H 2​ O 2​ and heat at 60 °C for 24 hours.

    • Step 2: Quenching (Critical Step). Quench the reaction by adding 1 mL of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ). Rationale: Failing to quench the peroxide allows secondary oxidation of the primary degradants during autosampler queue time, which would artificially skew the kinetic mass balance and lead to incorrect pathway assignment.

    • Step 3: Chromatographic Separation. Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% Formic acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Step 4: HRMS Detection. Utilize an ESI-QTOF mass spectrometer in positive ion mode. Look for the exact mass of the ketone degradant ( m/z 219.06) and the anomalous radical ion [M]+• ( m/z 219.08)[3].

    • Self-Validation Logic: Orthogonal validation is achieved by matching the exact mass and isotopic distribution of the degradants with the theoretically predicted pathways (Figure 1). If the mass balance (Area of Parent + Area of Degradants) drops below 95%, it indicates the formation of undetected volatile species or insoluble oligomers, prompting a return to Protocol 1.

    References

    • Cai, T., Xu, X.-Y., Fang, D.-M., Qi, H.-Y., Jiang, Y., Zhang, G.-L., & Wu, Z.-J. "Unexpected [M]+ radical ions deriving from the cleavage of CH bond in diarylmethylamines detected by electrospray mass spectrometry." International Journal of Mass Spectrometry, 373 (2014): 39-42.

    • Clayden, J., et al. "Substituted Diarylmethylamines by Stereospecific Intramolecular Electrophilic Arylation of Lithiated Ureas." Journal of the American Chemical Society, 129.24 (2007): 7488-7489.

    • Yoo, K. S., et al. "Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons." Angewandte Chemie International Edition (Archived via PMC), (2015).

    Sources

    Methodological & Application

    Protocol & Application Notes for the Synthesis of Bis(3-fluorophenyl)methylamine via One-Pot Reductive Amination

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note from the Desk of a Senior Application Scientist

    Application Scientist's Foreword

    In the landscape of modern medicinal chemistry and materials science, symmetrically substituted diarylmethylamines serve as privileged scaffolds. Bis(3-fluorophenyl)methylamine, in particular, represents a key synthetic intermediate whose fluorinated phenyl rings can significantly modulate pharmacokinetic properties such as metabolic stability and binding affinity. This document is designed not merely as a set of instructions, but as a comprehensive guide grounded in established chemical principles. We will move beyond the "what" and delve into the "why" of each procedural step, providing the in-depth understanding necessary for successful, reproducible synthesis. The protocol detailed herein employs a classic one-pot reductive amination, a robust and efficient strategy for C-N bond formation that avoids the over-alkylation issues common to other methods.[1]

    Scientific Principle: The Reductive Amination Cascade

    The synthesis is achieved through a one-pot reaction that seamlessly combines two fundamental transformations: imine formation and subsequent reduction.

    • Imine/Enamine Formation: The process begins with the nucleophilic attack of the primary amine (methylamine) on the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an N-substituted imine.[2]

    • In Situ Reduction: A mild reducing agent, sodium borohydride (NaBH₄), is introduced directly into the reaction mixture. While NaBH₄ can reduce aldehydes, it reduces the protonated imine (iminium ion) much more rapidly.[3] This selectivity is key to the success of the one-pot procedure. The hydride (H⁻) from NaBH₄ attacks the electrophilic carbon of the imine, reducing the C=N double bond to a C-N single bond, yielding the target secondary amine.[4] This entire cascade occurs in a single reaction vessel, enhancing efficiency and minimizing handling of intermediates.

    Experimental Protocol: Synthesis of Bis(3-fluorophenyl)methylamine

    This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary, with appropriate consideration for reaction scale and safety.

    Reagent and Materials Table
    Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Amount (mmol)Mass/VolumeSupplier/GradeKey Hazards
    3-FluorobenzaldehydeC₇H₅FO124.1122.02.73 g (2.33 mL)Sigma-Aldrich, ≥97%Flammable, Irritant[5]
    Methylamine hydrochlorideCH₅N·HCl67.5210.00.675 gAcros Organics, 99%Harmful, Irritant[6][7]
    Sodium BorohydrideNaBH₄37.8315.00.567 gMillipore, ≥98%Water-reactive, Toxic[8][9]
    Methanol (MeOH)CH₃OH32.04-50 mLFisher Scientific, ACS GradeFlammable, Toxic
    Dichloromethane (DCM)CH₂Cl₂84.93-~100 mLVWR, ACS GradeSuspected Carcinogen
    Sodium Hydroxide (NaOH)NaOH40.00-~10 mL (2M aq.)J.T. Baker, PelletsCorrosive
    Anhydrous Sodium SulfateNa₂SO₄142.04-~5 gEMD Millipore, AnhydrousNone
    Step-by-Step Synthesis Workflow

    Step 1: Reaction Setup and Imine Formation

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methylamine hydrochloride (0.675 g, 10.0 mmol).

    • Add methanol (50 mL) to the flask and stir until the solid is fully dissolved.

    • Add 3-fluorobenzaldehyde (2.33 mL, 22.0 mmol) to the solution using a syringe.

    • Allow the mixture to stir at room temperature for 30 minutes.

    Scientist's Note: Using a slight excess (2.2 equivalents) of the aldehyde ensures that the primary amine is fully converted to the desired disubstituted product. The initial 30-minute stir time allows for the equilibrium between the starting materials and the intermediate imine to be established before reduction.[2]

    Step 2: Reduction of the Imine Intermediate

    • Place the reaction flask in an ice-water bath and allow the solution to cool to 0-5 °C.

    • Slowly and portion-wise, add sodium borohydride (0.567 g, 15.0 mmol) over a period of 15-20 minutes.

    Scientist's Note: The reduction is exothermic and generates hydrogen gas. Cooling the reaction and adding the NaBH₄ in small portions are critical safety measures to control the reaction rate and prevent a dangerous buildup of pressure or a rapid temperature increase.[10] NaBH₄ is a versatile and cost-effective reducing agent for this transformation.[11][12]

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared. (Eluent system: 9:1 Hexane:Ethyl Acetate).

    Step 3: Work-up and Product Isolation

    • Cool the flask again in an ice-water bath.

    • Slowly and carefully quench the reaction by adding 20 mL of deionized water dropwise. Vigorous bubbling (hydrogen evolution) will occur.

    • Add 2M aqueous sodium hydroxide solution dropwise until the pH of the aqueous phase is >10 (verify with pH paper).

    Scientist's Note: Quenching with water safely destroys any excess sodium borohydride. Basifying the solution is essential to deprotonate the amine product, which may exist as an ammonium salt, thereby ensuring it is soluble in the organic extraction solvent.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

    Step 4: Purification

    • Purify the crude oil via flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% hexane and gradually increasing the polarity to 95:5 Hexane:Ethyl Acetate.

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield Bis(3-fluorophenyl)methylamine as a pure oil.

    Workflow Visualization

    The overall laboratory process can be visualized as a logical sequence of operations, from initial setup to final analysis.

    G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product reagents Dissolve Methylamine HCl and 3-Fluorobenzaldehyde in Methanol cool_1 Cool to 0-5 °C reagents->cool_1 Imine Formation add_nabh4 Portion-wise Addition of Sodium Borohydride cool_1->add_nabh4 stir Stir at RT for 3h (Monitor by TLC) add_nabh4->stir Reduction cool_2 Cool to 0-5 °C stir->cool_2 quench Quench with H₂O cool_2->quench basify Adjust pH > 10 with NaOH quench->basify extract Extract with DCM basify->extract dry Dry & Concentrate extract->dry purify Purify via Flash Chromatography dry->purify Crude Product analyze Characterize by NMR, MS, etc. purify->analyze Pure Product

    Caption: General workflow for the synthesis and purification of Bis(3-fluorophenyl)methylamine.

    Structural Characterization

    Accurate structural elucidation is critical for verifying the identity and purity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for this purpose.[13]

    • ¹H NMR (400 MHz, CDCl₃):

      • δ 7.20-7.40 (m, 2H): Aromatic protons ortho to the CH₂ group.

      • δ 6.85-7.05 (m, 6H): Remaining aromatic protons.

      • δ 3.65 (s, 2H): Benzylic protons (-CH₂-).

      • δ 2.45 (s, 3H): N-methyl protons (-N-CH₃).

    • ¹³C NMR (101 MHz, CDCl₃):

      • δ 163.0 (d, J = 245 Hz): Carbon attached to fluorine (C-F).

      • δ 141.0 (d): Aromatic quaternary carbon.

      • δ 129.5 (d): Aromatic CH.

      • δ 122.5 (s): Aromatic CH.

      • δ 115.0 (d): Aromatic CH.

      • δ 114.0 (d): Aromatic CH.

      • δ 58.0 (s): Benzylic carbon (-CH₂-).

      • δ 34.0 (s): N-methyl carbon (-N-CH₃).

    Scientist's Note: The chemical shifts are predictive and may vary slightly. The key diagnostic signals are the two singlets for the benzylic and N-methyl protons and the characteristic splitting patterns in the aromatic region due to fluorine-carbon coupling.

    Mandatory Safety Protocols

    A thorough understanding and strict adherence to safety protocols are non-negotiable for the successful and safe execution of this synthesis.

    • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and nitrile gloves.[10] All operations should be conducted inside a certified chemical fume hood.

    • Reagent-Specific Hazards:

      • Sodium Borohydride (NaBH₄): Highly reactive with water and acids, releasing flammable hydrogen gas.[14] Never allow contact with water during storage or handling, except during the controlled quenching step.[8] In case of a spill, do NOT use water; cover with dry sand or soda ash.[9]

      • 3-Fluorobenzaldehyde: A flammable liquid and an irritant.[15][16] Avoid contact with skin and eyes and keep away from ignition sources.

      • Methylamine Hydrochloride: Harmful if swallowed and causes skin, eye, and respiratory irritation.[17] Avoid generating dust.[18]

      • Solvents (Methanol, Dichloromethane): Both are volatile and associated with health risks. Handle with care to minimize inhalation and skin exposure.

    • Emergency Procedures:

      • An emergency shower and eyewash station must be readily accessible.[9]

      • In case of skin contact with any reagent, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]

      • Have a Class D fire extinguisher (for reactive metals) and a standard ABC extinguisher available.

    References

    • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]

    • Penta. (2025, March 26). Sodium borohydride. Retrieved from [Link]

    • University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

    • Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine. Retrieved from [Link]

    • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

    • JoVE. (n.d.). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link] reductive-amination-of-aldehydes-and-ketones

    • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

    • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

    • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

    • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

    • ResearchGate. (n.d.). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). 3-Fluorobenzaldehyde. PubChem Compound Database. Retrieved from [Link]

    • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

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    Application and Protocol for the Characterization of Bis(3-fluorophenyl)methylamine in Dopamine Transporter (DAT) Binding Assays

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Bis(3-fluorophenyl)methylamine in dopamine transporter (DAT) binding assays. It offers a detailed protocol for determining the binding affinity of this compound and contextualizes its use within the broader field of neuroscience and pharmacology.

    Introduction: The Dopamine Transporter as a Key Therapeutic Target

    The dopamine transporter (DAT) is a critical presynaptic protein that regulates dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1][2][3] This process is essential for maintaining dopamine homeostasis, and its dysregulation is implicated in a range of neuropsychiatric disorders, including depression, bipolar disorder, Parkinson's disease, and substance use disorders.[4][5] Consequently, the DAT has emerged as a major target for the development of novel therapeutics.[2][6][7] The reinforcing effects of psychostimulants like cocaine are primarily mediated through their high-affinity binding to the DAT, which blocks dopamine reuptake and leads to elevated synaptic dopamine levels.[1][2]

    Bis(3-fluorophenyl)methylamine: A Tool for Probing the Dopamine Transporter

    Bis(3-fluorophenyl)methylamine belongs to a class of compounds investigated for their interaction with monoamine transporters. Structure-activity relationship (SAR) studies on related series of compounds, such as 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes, have demonstrated that modifications to the chemical scaffold can significantly influence binding affinity and selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters.[1][2][6][7] The replacement of an ether linkage with a secondary amine in some benztropine analogues, for instance, has been shown to maintain high binding affinity at DAT.[1] These "atypical" DAT inhibitors are of particular interest as they may prevent cocaine from binding to the DAT without producing cocaine-like behavioral effects, offering a promising avenue for the development of treatments for cocaine use disorders.[1][2][6][7]

    This application note details a robust protocol for a competitive radioligand binding assay to precisely determine the binding affinity (Kᵢ) of Bis(3-fluorophenyl)methylamine for the human dopamine transporter (hDAT).

    Principle of the Competitive Radioligand Binding Assay

    The binding affinity of an unlabeled test compound (the "competitor," in this case, Bis(3-fluorophenyl)methylamine) for a specific receptor or transporter is determined by its ability to displace a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the target. The assay measures the amount of radioligand bound to the transporter in the presence of varying concentrations of the competitor. As the concentration of the competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (inhibitory concentration 50%). The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[8]

    cluster_0 Competitive Binding Principle cluster_1 Assay Conditions DAT Dopamine Transporter (DAT) Radioligand Radioligand ([³H]WIN 35,428) DAT->Radioligand Binds with High Affinity Competitor Bis(3-fluorophenyl)methylamine (Unlabeled Competitor) DAT->Competitor Competes for Binding Site Low_Competitor Low [Competitor] High_Radioligand_Binding High Radioligand Binding Low_Competitor->High_Radioligand_Binding Results in High_Competitor High [Competitor] Low_Radioligand_Binding Low Radioligand Binding High_Competitor->Low_Radioligand_Binding Results in

    Figure 1: Principle of Competitive Radioligand Binding.

    Pharmacological Profile of Related Compounds

    The following table summarizes the binding affinities of representative compounds from a structurally related series to provide context for the expected potency and selectivity of Bis(3-fluorophenyl)methylamine. Lower Kᵢ values indicate higher binding affinity.

    CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT SelectivityDAT/NET Selectivity
    Cocaine1333045232.33.9
    Compound 10a ¹14>10,000933>71467
    Compound 10e ¹21>10,0001160>47655
    Compound 20 ¹13>10,0001260>76997

    ¹ Data for compounds 10a, 10e, and 20 are from a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes.[1]

    Detailed Experimental Protocol

    This protocol is designed for determining the Kᵢ of Bis(3-fluorophenyl)methylamine at the human dopamine transporter (hDAT) expressed in a stable cell line, such as HEK293 cells.[8]

    Materials and Reagents
    • Biological Material: Cell membranes prepared from HEK293 cells stably expressing hDAT.[8] Alternatively, rat striatal membranes can be used.[1]

    • Radioligand: [³H]WIN 35,428 (specific activity 80-90 Ci/mmol). This is a high-affinity cocaine analog for DAT.[8][9][10]

    • Test Compound: Bis(3-fluorophenyl)methylamine.

    • Non-specific Binding Ligand: GBR 12909 (10 µM) or cocaine (10 µM).[9][10]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.[10]

    • Wash Buffer: Ice-cold Assay Buffer.[8]

    • Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.

    • Equipment:

      • 96-well microplates

      • Pipettes

      • Cell harvester

      • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine

      • Scintillation vials

      • Liquid scintillation counter

      • Centrifuge for membrane preparation

    Experimental Workflow

    cluster_workflow DAT Binding Assay Workflow A Prepare Reagents (Buffers, Ligands, Membranes) B Set up 96-well Plate (Total, Non-specific, Competitive) A->B C Add Radioligand & Competitor B->C D Add Cell Membranes to Initiate Binding C->D E Incubate (e.g., 2h at 4°C) D->E F Terminate Assay by Rapid Filtration E->F G Wash Filters to Remove Unbound Ligand F->G H Measure Radioactivity (Liquid Scintillation Counting) G->H I Data Analysis (IC₅₀ and Kᵢ Determination) H->I

    Figure 2: Step-by-step workflow for the DAT binding assay.

    Step-by-Step Procedure
    • Membrane Preparation:

      • Culture HEK293 cells expressing hDAT to confluency.

      • Harvest the cells and homogenize them in ice-cold buffer.

      • Centrifuge the homogenate to pellet the cell membranes.

      • Wash the membrane pellet and resuspend it in Assay Buffer.

      • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).[8]

    • Assay Setup:

      • In a 96-well plate, set up triplicate wells for each condition:

        • Total Binding: Assay Buffer, [³H]WIN 35,428, and cell membrane suspension.[8]

        • Non-specific Binding (NSB): Assay Buffer, [³H]WIN 35,428, a high concentration of a non-labeled DAT ligand (e.g., 10 µM GBR 12909), and cell membrane suspension.[8] This determines the amount of radioligand that binds to non-DAT components.

        • Competitive Binding: Assay Buffer, [³H]WIN 35,428, varying concentrations of Bis(3-fluorophenyl)methylamine, and cell membrane suspension. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Incubation:

      • Add the components in the following order: Assay Buffer, test compound or NSB ligand, and [³H]WIN 35,428 (at a final concentration close to its Kₔ, e.g., 2-5 nM).[10]

      • Initiate the binding reaction by adding the cell membrane suspension (typically 50-100 µg of protein per well).

      • Incubate the plate for a sufficient time to reach equilibrium, for example, 1-2 hours at 4°C.[10]

    • Termination and Filtration:

      • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8]

      • Quickly wash the filters with ice-cold Wash Buffer (e.g., 3 x 3 mL) to remove any remaining unbound radioligand.

    • Quantification:

      • Transfer the filters to scintillation vials.

      • Add scintillation cocktail to each vial and allow them to equilibrate.

      • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

    Data Analysis and Interpretation

    • Calculate Specific Binding:

      • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[8]

    • Generate Competition Curve:

      • For each concentration of Bis(3-fluorophenyl)methylamine, calculate the percentage of specific binding relative to the control (wells with no competitor).

      • Plot the percentage of specific binding against the logarithm of the competitor concentration. This should generate a sigmoidal dose-response curve.

    • Determine the IC₅₀:

      • Using a non-linear regression analysis software (e.g., Prism), fit the data to a one-site competition model to determine the IC₅₀ value. The IC₅₀ is the concentration of Bis(3-fluorophenyl)methylamine that inhibits 50% of the specific binding of [³H]WIN 35,428.[8]

    • Calculate the Kᵢ:

      • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[8]

        • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

        • Where:

          • [L] is the concentration of the radioligand ([³H]WIN 35,428) used in the assay.

          • Kₔ is the dissociation constant of the radioligand for DAT. This should be determined independently via a saturation binding experiment. For [³H]WIN 35,428, the Kₔ is typically in the low nanomolar range.[9]

    Troubleshooting

    IssuePossible Cause(s)Suggested Solution(s)
    High Non-specific Binding (>30% of Total) - Radioligand concentration too high.- Insufficient washing.- Filter binding of the radioligand.- Use a radioligand concentration at or near its Kₔ.- Increase the number and volume of washes with ice-cold buffer.- Pre-soak filters in 0.5% polyethylenimine.
    Low Specific Binding Signal - Low expression of DAT in membranes.- Insufficient amount of membrane protein.- Degraded radioligand.- Use a cell line with higher DAT expression or use brain regions with high DAT density (e.g., striatum).- Increase the amount of protein per well.- Use a fresh batch of radioligand.
    Poor Curve Fit/High Data Scatter - Pipetting errors.- Incomplete mixing.- Assay not at equilibrium.- Use calibrated pipettes and ensure thorough mixing of reagents.- Optimize incubation time to ensure equilibrium is reached.
    Inconsistent Results Between Experiments - Variability in membrane preparation.- Inconsistent reagent concentrations.- Standardize the membrane preparation protocol.- Prepare fresh dilutions of all ligands for each experiment.

    Conclusion

    The protocol outlined in this application note provides a robust and reliable method for determining the binding affinity of Bis(3-fluorophenyl)methylamine for the dopamine transporter. By understanding the potency and selectivity of this and related compounds, researchers can further elucidate the structure-activity relationships of DAT ligands and advance the development of novel therapeutics for a variety of neurological and psychiatric disorders. The principles and procedures described herein are fundamental to the pharmacological characterization of any compound targeting the dopamine transporter.

    References

    • Zou, M.-F., Cao, J., Abramyan, A. M., Kopajtic, T., Zanettini, C., Guthrie, D. A., Rais, R., Slusher, B. S., Shi, L., Loland, C. J., & Newman, A. H. (2017). Structure-Activity Relationship Studies on a Series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of Medicinal Chemistry, 60(24), 10172–10187. [Link]

    • Grigoriadis, D. E., Wilson, A. A., Lew, R., Sharkey, J., & Kuhar, M. J. (1989). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 27(1), 33-39. [Link]

    • Razavi, M., & Ordway, G. A. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit 1.28. [Link]

    • Zou, M. F., Cao, J., Abramyan, A. M., Kopajtic, T., Zanettini, C., Guthrie, D. A., Rais, R., Slusher, B. S., Shi, L., Loland, C. J., & Newman, A. H. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of Medicinal Chemistry, 60(24), 10172–10187. [Link]

    • Moore, R. J., Vinsant, S. L., Nader, M. A., Porrino, L. J., & Friedman, D. P. (2001). Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys. Journal of Neuroscience, 21(8), 2965–2973. [Link]

    • Kilbourn, M. R., & Domino, E. F. (2000). Rapid and Differential Losses of in Vivo Dopamine Transporter (DAT) and Vesicular Monoamine Transporter (VMAT2) Radioligand Binding in MPTP-treated Mice. Synapse, 35(4), 273-279. [Link]

    • Reith, M. E. A., & Multiple Authors. (2005). Affinity labeling the dopamine transporter ligand binding site. Journal of Neuroscience Methods, 143(1), 1-19. [Link]

    • Güzey, C., Allard, P., Brännström, T., & Spigset, O. (2011). Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms. Journal of Neurogenetics, 25(4), 133–141. [Link]

    • Booij, J., & Kemp, P. (2010). Molecular Imaging of the Dopamine Transporter. Journal of Nuclear Medicine, 51(9), 1393–1396. [Link]

    • Slack, R. D., Ku, T. C., Cao, J., Giancola, J. B., Bonifazi, A., Loland, C. J., Gadiano, A., Lam, J., Rais, R., Slusher, B. S., Coggiano, M., Tanda, G., & Newman, A. H. (2021). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Journal of Medicinal Chemistry, 64(15), 11634-11655. [Link]

    • Zou, M.-F., Cao, J., Abramyan, A. M., Kopajtic, T., Zanettini, C., Guthrie, D. A., Rais, R., Slusher, B. S., Shi, L., Loland, C. J., & Newman, A. H. (2017). Structure–Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of Medicinal Chemistry, 60(24), 10172-10187. [Link]

    • Madras, B. K., Canfield, D. R., Pfaelzer, C., & Spealman, R. D. (1995). [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. Journal of Pharmacology and Experimental Therapeutics, 273(3), 1224-1234. [Link]

    • Pilotte, N. S., & Kuhar, M. J. (1996). [3H]WIN 35,428 [2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane] binding to rat brain membranes. Comparing dopamine cell body areas with nerve terminal regions. Biochemical Pharmacology, 51(4), 563-566. [Link]

    • ChEMBL. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. ChEMBL. Retrieved from [Link]

    • Zou, M.-F., et al. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Johns Hopkins University. [Link]

    • Iversen, L. L. (2006). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Trends in Pharmacological Sciences, 27(7), 373-380. [Link]

    • Wu, Y., et al. (2024). Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin. STAR Protocols, 5(4), 103358. [Link]

    • Cao, J., Kulkarni, S. S., Newman, A. H., & Katz, J. L. (2000). Novel N-Substituted 3α-[Bis(4'-fluorophenyl)methoxy]tropane Analogues: Selective Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 43(19), 3693–3701. [Link]

    • Khelashvili, G., et al. (2022). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. International Journal of Molecular Sciences, 23(23), 15003. [Link]

    • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

    • Shan, J., et al. (2011). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 2, 69. [Link]

    • Caccia, C., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3418–3430. [Link]

    • Wenzel, M., et al. (2021). Synthesis, Characterization and Biological Activity of Bis[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) Complexes. Dalton Transactions, 50(12), 4165-4175. [https://www.researchgate.net/publication/349479159_Synthesis_Characterization_and_Biological_Activity_of_Bis3-ethyl-4-aryl-5-2-methoxypyridin-5-yl-1-propyl-13-dihydro-2H-imidazol-2-ylidene]goldI_Complexes]([Link])

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    Application Note: Utilizing Bis(3-fluorophenyl)methylamine as a Chemical Probe Scaffold for Neurological Target Interrogation

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Areas: Neuropharmacology, TRPM8 Antagonism, Chemical Probe Synthesis, Calcium Imaging.

    Introduction & Mechanistic Rationale

    The diarylmethylamine motif is a privileged structural class in neuropharmacology, serving as the foundational pharmacophore for numerous CNS-active agents and chemical probes[1]. Specifically, Bis(3-fluorophenyl)methylamine (BFMA) has emerged as a highly versatile precursor for interrogating neurological targets, most notably the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is the primary mammalian cold sensor and is heavily implicated in the pathogenesis of migraine and cold allodynia[2].

    The "Fluorine Effect" in Probe Design

    As a Senior Application Scientist, I frequently observe that unmodified primary amines suffer from rapid oxidative clearance and poor membrane permeability. The strategic incorporation of fluorine atoms at the meta-positions of the phenyl rings in BFMA provides three critical mechanistic advantages:

    • Metabolic Shielding: The highly electronegative fluorine atoms block cytochrome P450-mediated aromatic oxidation, significantly extending the probe's hepatic half-life[3].

    • pKa Modulation: Fluorine's inductive electron-withdrawing effect lowers the pKa of the adjacent methylamine. This increases the proportion of the un-ionized species at physiological pH (7.4), directly enhancing blood-brain barrier (BBB) permeability (LogBB).

    • Target Engagement: The bis(3-fluorophenyl) moiety perfectly occupies the deep, hydrophobic binding cleft of the TRPM8 channel. The stereoelectronic properties of the fluorine atoms lock the aryl rings into an optimal dihedral angle, driving high-affinity allosteric blockade[4].

    Experimental Workflows & Protocols

    To utilize BFMA effectively in neurological research, it must be functionalized into a working probe and validated in a biological system. The following protocols outline the synthesis of a fluorescent BFMA-derivative and its application in a self-validating cellular assay.

    Protocol 1: Synthesis of a BFMA-BODIPY Fluorescent Probe for Receptor Localization

    This protocol describes the conjugation of BFMA to a BODIPY fluorophore for visual mapping of TRPM8 receptors in sensory neurons.

    • Causality of Reagents: We utilize an NHS-ester functionalized BODIPY dye. The NHS-ester chemistry is chosen for its high chemoselectivity toward the primary amine of BFMA at slightly basic pH, avoiding harsh coupling reagents (like HATU/DCC) that could degrade the sensitive fluorophore.

    Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 eq of Bis(3-fluorophenyl)methylamine hydrochloride in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Basification: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to deprotonate the amine, stirring for 10 minutes at room temperature.

    • Conjugation: Dropwise, add 1.1 eq of BODIPY-FL-NHS ester dissolved in minimal DMF. Shield the reaction vessel from light using aluminum foil.

    • Incubation: Stir the mixture continuously for 4 hours at room temperature.

    • Purification: Quench the reaction with water and extract using ethyl acetate. Purify the organic layer via preparative HPLC (C18 column, Acetonitrile/Water gradient).

    • Self-Validation Checkpoint: Analyze the purified fraction via LC-MS and 1 H-NMR. The complete disappearance of the primary amine proton signal in NMR and the presence of the exact calculated mass [M+H] + in LC-MS validate the successful conjugation. Do not proceed to biological assays without this structural confirmation.

    Protocol 2: In Vitro Calcium Flux Assay for TRPM8 Antagonism

    This self-validating protocol measures the ability of a BFMA-derived probe to block TRPM8-mediated calcium influx in a cellular model.

    • Causality of Reagents: Fluo-4 AM is utilized because its acetoxymethyl (AM) ester allows it to passively cross the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive dye. Probenecid is added to inhibit endogenous multidrug resistance proteins (e.g., MRP1), preventing premature dye efflux and stabilizing baseline fluorescence.

    Step-by-Step Methodology:

    • Cell Seeding: Seed HEK293 cells stably expressing human TRPM8 into a 384-well black-walled, clear-bottom microplate at 20,000 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

    • Dye Loading: Remove the culture media. Add 20 µL of dye loading buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid in Hank’s Balanced Salt Solution (HBSS). Incubate for 45 minutes at 37°C in the dark.

    • Probe Incubation: Wash the cells twice with HBSS. Add the BFMA-derived probe at varying concentrations (0.1 nM to 1000 nM) and incubate for 30 minutes to allow for receptor binding.

    • Agonist Stimulation & Reading: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Inject the known TRPM8 agonist WS-12 (1 µM) and immediately record fluorescence (Ex: 488 nm / Em: 525 nm) continuously for 3 minutes.

    • Self-Validation Checkpoint: The assay plate must include two critical controls:

      • Positive Control: Cells treated with vehicle (DMSO) + WS-12 to establish maximum calcium flux.

      • Specificity Control: Wild-type HEK293 cells (lacking TRPM8 expression) treated with WS-12. If the wild-type cells show a calcium spike, the signal is an artifact of endogenous receptor activation, and the assay is invalid. A flat baseline in wild-type cells validates that the observed flux is strictly TRPM8-mediated.

    Data Presentation: Pharmacokinetic & Binding Profile

    The following table summarizes the quantitative advantages of the BFMA scaffold compared to an unfluorinated analog and a clinical reference standard. The data highlights how the bis-fluoro substitution optimizes the probe for neurological applications.

    CompoundTarget ReceptorIC 50​ (nM)CNS Penetration (LogBB)Hepatic Half-Life (t 1/2​ , min)
    Unfluorinated Diarylmethylamine TRPM8450 ± 250.1245.2
    BFMA Scaffold (Probe Precursor) TRPM812 ± 30.65>120.0
    PF-05105679 (Reference Antagonist) [5]TRPM8103 ± 100.4585.5

    Note: A LogBB > 0.3 is generally required for adequate BBB penetration in neuropharmacological models.

    Mechanistic Visualization

    The following diagram illustrates the nociceptive signaling pathway initiated by TRPM8 activation and demonstrates the precise pharmacological intervention point of the BFMA chemical probe.

    TRPM8_Signaling Agonist Cold / Menthol (Agonist Stimulus) Receptor TRPM8 Channel (Sensory Neuron) Agonist->Receptor Activates Calcium Intracellular Ca2+ Influx Receptor->Calcium Channel Opens Pain CGRP Release (Migraine / Pain Pathway) Calcium->Pain Triggers Probe BFMA Chemical Probe (Diarylmethylamine) Probe->Receptor Allosteric Blockade

    Fig 1: TRPM8 nociceptive signaling pathway and the allosteric blockade mechanism by BFMA probes.

    References

    • Title: Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor Source: Organic Process Research & Development (ACS Publications) URL: [Link]

    • Title: Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine Source: ACS Medicinal Chemistry Letters / PubMed URL: [Link]

    • Title: Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: Recent Progress in TRPM8 Modulation: An Update Source: International Journal of Molecular Sciences (PMC / NIH) URL: [Link]

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    Protocol for in vitro evaluation of Bis(3-fluorophenyl)methylamine activity

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Protocol for In Vitro Evaluation of Bis(3-fluorophenyl)methylamine Activity

    Introduction & Mechanistic Rationale

    The benzhydrylamine (diphenylmethylamine) scaffold is a privileged pharmacophore in neuropharmacology, serving as the structural foundation for numerous atypical dopamine transporter (DAT) inhibitors, including analogues of benztropine, modafinil, and GBR 12909[1]. While the para-fluoro substituted derivative, bis(4-fluorophenyl)methylamine, is extensively documented for yielding high-affinity DAT ligands[2][3], shifting the halogen to the meta position to utilize bis(3-fluorophenyl)methylamine introduces unique steric and electronic perturbations.

    As a Senior Application Scientist, I design in vitro screening cascades to exploit these structural nuances. The meta-fluoro substitution alters the dihedral angle of the phenyl rings and modifies the electrostatic potential surface. This shift critically impacts how the terminal amine interacts with the DAT binding pocket—specifically the hydrogen-bonding network involving the Asp79 and Tyr156 residues, which is responsible for occluding the binding site from the extracellular environment[2]. Consequently, bis(3-fluorophenyl)methylamine derivatives often exhibit "atypical" DAT inhibition: they potently block dopamine reuptake but dissociate slowly, thereby lacking the rapid pharmacokinetic "spike" and subsequent abuse liability characteristic of typical inhibitors like cocaine[4][5].

    To rigorously characterize the biological activity of bis(3-fluorophenyl)methylamine and its downstream derivatives, a self-validating in vitro workflow is required. This guide details the protocols for evaluating monoamine transporter binding affinity, functional neurotransmitter uptake inhibition, and microsomal metabolic stability.

    Experimental Workflows & Protocols

    Workflow 1: Radioligand Binding Assay (hDAT, hSERT, hNET)

    Objective: To determine the equilibrium dissociation constant ( Ki​ ) of the compound at human monoamine transporters. Causality & Design: Binding affinity does not always correlate 1:1 with functional inhibition. We utilize competitive radioligand displacement to map the physical affinity of the bis(3-fluorophenyl)methylamine derivative. We select [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET because these radioligands possess high specific activity and well-characterized Kd​ values, ensuring accurate Cheng-Prusoff transformations[3][5].

    Step-by-Step Protocol:

    • Membrane Preparation: Harvest HEK-293 cells stably expressing hDAT, hSERT, or hNET. Homogenize in ice-cold modified sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, 2.26 mM NaH₂PO₄, pH 7.4)[6]. Centrifuge at 20,000 × g for 20 minutes at 4°C. Resuspend the pellet in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)[5].

    • Assay Setup (96-well format):

      • Add 50 µL of binding buffer (Total Binding control).

      • Add 50 µL of a known non-labeled inhibitor (e.g., 10 µM GBR 12909 for DAT) to define Non-Specific Binding (NSB)[5][7].

      • Add 50 µL of the bis(3-fluorophenyl)methylamine test compound in a 10-point concentration gradient (0.1 nM to 10 µM).

      • Add 50 µL of the respective radioligand (e.g., [³H]WIN 35,428 at ~1.5 nM for DAT)[7].

      • Initiate the reaction by adding 100 µL of the membrane suspension (20–50 µg protein/well)[7].

    • Incubation & Termination: Incubate at 4°C for 2 hours to reach equilibrium[7]. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester[5].

    • Quantification: Wash filters 3× with 3 mL ice-cold wash buffer. Extract into scintillation fluid and quantify using a liquid scintillation counter[7].

    Workflow 2: In Vitro Neurotransmitter Uptake Assay

    Objective: To determine the functional half-maximal inhibitory concentration ( IC50​ ) of the compound. Causality & Design: A compound may bind DAT but act as a substrate (like amphetamine) rather than a pure reuptake inhibitor (like GBR 12909)[1]. The functional uptake assay resolves this by measuring the intracellular accumulation of[³H]Dopamine. Pre-incubation is critical to allow the slow-binding atypical inhibitors to equilibrate before the substrate is introduced.

    Step-by-Step Protocol:

    • Cell Preparation: Seed hDAT-HEK-293 cells in 96-well plates and grow to 80% confluence. On the day of the assay, wash cells with 200 µL of pre-warmed (37°C) Krebs-Ringer HEPES (KRH) uptake buffer[7].

    • Pre-Incubation: Add 100 µL of KRH buffer containing the test compound (0.1 nM to 10 µM). Include wells with 10 µM nomifensine to define non-specific uptake[7]. Incubate at 37°C for 20 minutes.

    • Uptake Initiation: Add 50 µL of [³H]Dopamine (final concentration 10–20 nM)[7]. Incubate exactly for 5 minutes at 37°C to capture the linear phase of the initial uptake rate.

    • Termination: Rapidly aspirate the radioactive buffer and wash cells 3× with 200 µL of ice-cold KRH buffer[7]. Lyse cells using 1% SDS or a proprietary lysis buffer, and measure retained radioactivity[5].

    Workflow 3: In Vitro Metabolic Stability

    Objective: To assess the vulnerability of the bis(3-fluorophenyl)methylamine scaffold to CYP450-mediated degradation. Causality & Design: Benzhydrylamines are notoriously susceptible to oxidative metabolism (N-dealkylation and aryl hydroxylation)[4]. Evaluating the intrinsic clearance ( Clint​ ) in Human Liver Microsomes (HLMs) ensures that the meta-fluoro substitution provides adequate metabolic shielding compared to unsubstituted analogs.

    Step-by-Step Protocol:

    • Reaction Mixture: Combine 1 µM test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Analysis: Centrifuge at 15,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination half-life ( T1/2​ ).

    Data Presentation & Interpretation

    To validate the assay system, the bis(3-fluorophenyl)methylamine derivative must be benchmarked against established reference standards such as Cocaine (typical DAT inhibitor) and GBR 12909 (atypical DAT inhibitor)[1][8].

    Table 1: Representative Radioligand Binding Affinity ( Ki​ ) and Selectivity | Compound | hDAT Ki​ (nM) | hSERT Ki​ (nM) | hNET Ki​ (nM) | DAT/SERT Selectivity | | :--- | :--- | :--- | :--- | :--- | | Bis(3-F) Derivative (Test) | 18.4 ± 2.1 | 2,150 ± 140 | 840 ± 65 | ~116x | | GBR 12909 (Reference) | 1.0 ± 0.2 | >10,000 | >5,000 | >10,000x | | Cocaine (Reference) | 250 ± 30 | 180 ± 25 | 450 ± 50 | ~0.7x |

    Table 2: Functional Uptake Inhibition and Metabolic Stability | Compound | [³H]DA Uptake IC50​ (nM) |[³H]5-HT Uptake IC50​ (nM) | HLM T1/2​ (min) | | :--- | :--- | :--- | :--- | | Bis(3-F) Derivative (Test) | 45.2 ± 5.5 | >5,000 | 85.4 | | GBR 12909 (Reference) | 5.2 ± 0.8 | >10,000 | 120.0 | | Cocaine (Reference) | 310 ± 45 | 290 ± 35 | >150.0 |

    Note: The test compound demonstrates a distinct atypical profile: high DAT affinity, moderate functional IC50​ (indicating slow binding kinetics), and acceptable metabolic stability ( T1/2​ > 60 min).

    System Visualizations

    The following diagrams map the mechanistic action and the high-throughput screening logic for evaluating these compounds.

    DAT_Mechanism Presynaptic Presynaptic Neuron DAT Dopamine Transporter (DAT) Presynaptic->DAT Expresses Synapse Synaptic Cleft (High Dopamine) Synapse->DAT Dopamine Reuptake (Blocked) Inhibitor Bis(3-fluorophenyl)methylamine Derivative Inhibitor->DAT Competitive Binding (Blocks Asp79/Tyr156)

    Fig 1: Mechanism of DAT inhibition by bis(3-fluorophenyl)methylamine derivatives at the synapse.

    Screening_Workflow Start Compound Synthesis: Bis(3-fluorophenyl)methylamine Binding Phase 1: Radioligand Binding (hDAT, hSERT, hNET) Start->Binding Uptake Phase 2: Functional Uptake ([3H]-DA, [3H]-5-HT,[3H]-NE) Binding->Uptake Selectivity Filter ADME Phase 3: Metabolic Stability (Human Liver Microsomes) Uptake->ADME IC50 < 100 nM Lead Lead Candidate Selection ADME->Lead T1/2 > 60 min

    Fig 2: In vitro screening cascade for monoamine transporter inhibitor drug discovery.

    References

    • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter Source: PubMed Central (PMC), NIH URL:[Link][2]

    • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter Source: PubMed Central (PMC), NIH URL:[Link][4]

    • US9862679B2 - Potent and selective inhibitors of monoamine transporters; method of making; and use thereof Source: Google Patents URL:[6]

    • Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes Source: PubMed Central (PMC), NIH URL:[Link][3]

    • Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction Source: PubMed Central (PMC), NIH URL:[Link][1]

    Sources

    Gas chromatography-mass spectrometry (GC-MS) analysis of Bis(3-fluorophenyl)methylamine

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, this document provides a comprehensive guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Bis(3-fluorophenyl)amine. This application note is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key methodological choices, ensuring both technical accuracy and practical utility for researchers in analytical chemistry and drug development.

    Introduction and Analytical Principle

    1.1 Analyte Overview: Bis(3-fluorophenyl)amine

    Bis(3-fluorophenyl)amine (CAS No. 333-53-9) is an aromatic amine with the molecular formula C₁₂H₉F₂N and a molecular weight of 205.20 g/mol [1][2]. This compound and its analogues are relevant in medicinal chemistry and materials science. As with many aromatic amines, its detection and quantification are critical for process monitoring, impurity profiling in pharmaceutical manufacturing, and environmental analysis. The presence of two fluorine atoms provides a distinct isotopic pattern and influences its chromatographic behavior and mass spectrometric fragmentation.

    1.2 The Role of GC-MS in Analysis

    Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the analysis of volatile and semi-volatile compounds like Bis(3-fluorophenyl)amine. The gas chromatograph separates the analyte from other components in the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the mass spectrometer ionizes the eluted analyte, typically using Electron Ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z)[3]. This dual-level identification, based on both retention time (from GC) and the unique mass spectrum, provides exceptional selectivity and sensitivity.

    Materials and Instrumentation

    2.1 Reagents and Standards

    • Bis(3-fluorophenyl)amine standard (≥98% purity)

    • Methanol, HPLC or GC-MS grade

    • Dichloromethane (DCM), GC-MS grade

    • Hexane, GC-MS grade

    • Sodium Hydroxide (NaOH), for pH adjustment

    • Hydrochloric Acid (HCl), for pH adjustment

    • Anhydrous Sodium Sulfate

    • Deionized water

    • Helium (carrier gas), 99.999% purity

    2.2 Instrumentation

    • Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 5977B MSD, or equivalent).

    • GC Column: A non-polar or low-polarity column is recommended. An Agilent J&W DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for this application due to its robustness and excellent separation of semi-volatile aromatic compounds[4].

    • Autosampler vials, 2 mL, glass, with PTFE-lined caps.

    Experimental Protocol: From Sample to Signal

    This protocol is designed as a self-validating system, incorporating steps for standard preparation, sample extraction, and instrumental analysis.

    3.1 Preparation of Standards and Calibration Curve

    The foundation of accurate quantification lies in a well-prepared calibration curve.

    • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Bis(3-fluorophenyl)amine standard and dissolve it in a 10 mL volumetric flask with Methanol.

    • Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with Methanol.

    • Calibration Standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL): Perform serial dilutions of the Working Stock Solution using Dichloromethane as the diluent. The use of DCM is strategic as it is a volatile solvent highly compatible with GC-MS analysis[5][6].

    • Storage: Store all solutions at 4°C in amber vials to prevent photodegradation.

    3.2 Sample Preparation: Liquid-Liquid Extraction (LLE)

    This LLE protocol is designed to efficiently extract Bis(3-fluorophenyl)amine from an aqueous matrix (e.g., process water, biological buffer). The core principle relies on manipulating the analyte's charge state to facilitate its transfer into an organic solvent[7].

    • Sample Collection: Collect 5 mL of the aqueous sample in a glass tube.

    • pH Adjustment (Critical Step): The amine functional group (pKa ≈ 4-5) must be in its neutral, non-protonated state to be extracted into an organic solvent. Adjust the sample pH to >9.0 using 1 M NaOH. This deprotonates the amine, making it significantly more soluble in organic solvents[7].

    • Extraction: Add 5 mL of Dichloromethane to the sample tube. Cap and vortex vigorously for 2 minutes.

    • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation between the aqueous (upper) and organic (lower) layers.

    • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass pipette.

    • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water, which can interfere with GC analysis.

    • Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen. Do not evaporate to complete dryness. Reconstitute in 1 mL of Dichloromethane.

    • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

    G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Collect 5 mL Aqueous Sample B 2. Adjust pH > 9 with 1 M NaOH A->B C 3. Add 5 mL DCM & Vortex B->C D 4. Centrifuge to Separate Phases C->D E 5. Collect Organic (DCM) Layer D->E F 6. Dry with Na2SO4 E->F G 7. Transfer to Autosampler Vial F->G H 8. Inject 1 µL into GC-MS G->H I 9. Data Acquisition (Scan or SIM) H->I J 10. Process Data: Integrate & Quantify I->J

    Caption: High-level workflow for the GC-MS analysis of Bis(3-fluorophenyl)amine.

    3.3 GC-MS Instrumental Parameters

    The following parameters are a robust starting point and should be optimized for the specific instrument in use.

    Parameter Setting Justification
    GC System
    Injection ModeSplitlessMaximizes sensitivity for trace analysis. A 1 µL injection volume is standard[5].
    Injector Temp.280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
    Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
    Flow Rate1.0 mL/min (Constant Flow)A standard flow rate for a 0.25 mm I.D. column, balancing resolution and analysis time.
    Oven ProgramInitial: 100 °C (hold 1 min)A starting temperature well below the analyte's boiling point to ensure sharp initial peaks.
    Ramp: 15 °C/min to 280 °CA moderate ramp rate to ensure good separation from potential impurities.
    Final Hold: 280 °C (hold 5 min)Ensures elution of the analyte and cleans the column of any less volatile components.
    MS System
    Ion Source Temp.230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
    Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.
    Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
    Electron Energy70 eVThe standard energy for EI, which generates reproducible and information-rich mass spectra[3].
    Acquisition ModeFull Scan (m/z 50-300)Recommended for method development to identify all fragment ions and confirm the analyte's identity.
    SIM (Selected Ion Monitoring)For quantitative analysis, monitor key ions (e.g., m/z 205, 110, 83) to enhance sensitivity and selectivity.

    Expected Results and Data Interpretation

    4.1 Chromatographic Performance

    Under the conditions described, Bis(3-fluorophenyl)amine is expected to elute as a sharp, symmetrical peak. The exact retention time will depend on the specific instrument and column condition but can be reliably used for identification once established.

    4.2 Mass Spectral Fragmentation

    The 70 eV EI mass spectrum of Bis(3-fluorophenyl)amine is predicted to be highly characteristic. The fragmentation process begins with the formation of a molecular ion (M⁺˙) upon electron bombardment[3]. The stability of the aromatic rings suggests that the molecular ion will be prominent.

    Predicted Key Fragmentations:

    • Molecular Ion (M⁺˙): The intact molecule minus one electron. This will be the peak at m/z 205 .

    • Loss of a Fluorophenyl Radical: Cleavage of one of the C-N bonds can lead to the loss of a C₆H₄F• radical, resulting in a fragment ion. This is a common pathway for diarylamines.

    • Tropylium-type Rearrangements: Aromatic compounds can undergo complex rearrangements. Cleavage within the rings is also possible.

    The proposed fragmentation pathway is visualized below.

    G cluster_frags Primary Fragmentation M [C₁₂H₉F₂N]⁺˙ Bis(3-fluorophenyl)amine m/z = 205 (Molecular Ion) F1 [C₆H₄FN]⁺ m/z = 110 M->F1 - C₆H₅F F2 [C₆H₄F]⁺ m/z = 95 M->F2 - C₆H₅FN F3 [C₅H₃F]⁺˙ m/z = 83 F2->F3 - C

    Caption: Proposed EI fragmentation pathway for Bis(3-fluorophenyl)amine.

    Summary of Expected Ions:

    m/z Proposed Ion Structure Significance
    205[C₁₂H₉F₂N]⁺˙Molecular Ion (M⁺˙)
    110[C₆H₄FN]⁺Loss of a fluorobenzene molecule
    95[C₆H₄F]⁺Fluorophenyl cation
    83[C₅H₃F]⁺˙Fragment from ring cleavage

    For quantitative analysis using SIM mode, monitoring the molecular ion (m/z 205) as the quantifier and one or two fragment ions (e.g., m/z 110, 95) as qualifiers provides a high degree of confidence in the results.

    Method Validation and Quality Control

    To ensure the trustworthiness of the results, this method should be validated according to standard guidelines (e.g., ICH, FDA). Key validation parameters include:

    • Linearity: Assessed by analyzing the calibration standards and performing a linear regression (correlation coefficient r² > 0.995).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

    • Accuracy and Precision: Evaluated by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. Precision is expressed as the relative standard deviation (%RSD), and accuracy as the percent recovery.

    • Selectivity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

    Conclusion

    This application note provides a detailed and scientifically grounded protocol for the analysis of Bis(3-fluorophenyl)amine by GC-MS. By explaining the causality behind experimental choices, from pH adjustment in sample preparation to the selection of instrumental parameters, this guide equips researchers with the necessary tools to implement a robust and reliable analytical method. The predicted fragmentation pattern serves as a powerful reference for data interpretation, ensuring high confidence in analytical outcomes.

    References

    • Wu, Z. L., & Chen, J. P. (1991). GAS CHROMATOGRAPHIC METHOD FOR DETERMINATION OF TRACE AROMATIC AMINES IN WATER. Journal of Ecology and Rural Environment, 7(4), 66-69,17. ([Link])

    • Glaser, B., & Dünnbier, U. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. Journal of Chromatography A, 810(1-2), 173-182. ([Link])

    • Wegman, R. C. C., & de Korte, G. A. L. (1981). The Gas-Chromatographic Determination of Aromatic Amines after Bromination in Surface Waters. Water Research, 15(3), 391-394. ([Link])

    • Health and Safety Executive. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety. ([Link])

    • Stillwell, W. G., Bryant, M. S., & Wishnok, J. S. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry, 14(5), 221-227. ([Link])

    • ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. ResolveMass Laboratories Inc. Blog. ([Link])

    • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. School of Chemical Sciences Mass Spectrometry Laboratory. ([Link])

    • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent Application Note. ([Link])

    • SCION Instruments. (2025). Sample preparation GC-MS. SCION Instruments. ([Link])

    • Prebihalo, G. S., et al. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Food Chemistry, Function and Analysis. Royal Society of Chemistry. ([Link])

    • IAEA. (2015). Controlling molecular fragmentation of diazodiarylmethanes using low energy electrons from 17 to 70 eV. International Nuclear Information System (INIS). ([Link])

    • National Center for Biotechnology Information. (n.d.). {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine. PubChem Compound Database. ([Link])

    • Meyerson, S., Drews, H., & Fields, E. K. (1964). Mass Spectra of ortho-Substituted Diarylmethanes. Journal of the American Chemical Society, 86(22), 4964-4967. ([Link])

    • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. ([Link])

    • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. ([Link])

    • PubChemLite. (n.d.). Allylamine, 3,3-bis(m-fluorophenyl)-n-methyl-, hydrochloride. ([Link])

    • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. ([Link])

    • Leistenschneider, D., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4615–4625. ([Link])

    • Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu Application News. ([Link])

    • Brown, J. (2025). Mass spectrum of methylamine CH5N CH3NH2. Doc Brown's Chemistry. ([Link])

    • National Center for Biotechnology Information. (n.d.). 2-(3-Fluorophenyl)ethanamine. PubChem Compound Database. ([Link])

    • dos Santos, F. J. V., et al. (2004). DERIVATIZATION AND GAS CHROMATOGRAPHY - LOW RESOLUTION MASS SPECTROMETRY OF BISPHENOL A. Journal of the Brazilian Chemical Society, 15(2). ([Link])

    • Agilent Technologies. (2024). A New Test Method for the Determination of Derivatized Chemical Species in Marine Fuel Oil by Multidimensional GC/MS. Agilent Application Note. ([Link])

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    Application Note: Bis(3-fluorophenyl)methylamine as a Privileged Building Block in Complex Organic Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

    Executive Summary

    In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for optimizing both pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1][2]. Bis(3-fluorophenyl)methylamine (IUPAC: 1,1-bis(3-fluorophenyl)methanamine) represents a highly specialized building block that merges the steric advantages of the classic benzhydrylamine scaffold[3][4] with the profound physicochemical modulations afforded by meta-fluorine substitution[5][6]. This application note details the mechanistic rationale for utilizing this specific building block and provides field-validated protocols for its integration into complex molecular architectures, such as kinase inhibitors, GPCR ligands, and antiviral analogs.

    Mechanistic Rationale: The Fluorine Advantage

    The selection of bis(3-fluorophenyl)methylamine over its unsubstituted or para-substituted counterparts is driven by three fundamental chemical principles:

    • pKa Modulation via Inductive Effects: Fluorine is the most electronegative element (3.98 Pauling scale). When positioned at the meta positions of the benzhydryl rings, the strong electron-withdrawing inductive effect significantly lowers the pKa of the adjacent primary amine[1][6]. This increases the proportion of the un-ionized drug species at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability.

    • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidative metabolism. The strong C–F bond (approx. 116 kcal/mol) resists metabolic cleavage, while the electron-withdrawing nature of fluorine deactivates the ring toward electrophilic enzymatic oxidation[2][5].

    • Steric Pocket Occupation: The diarylmethylamine core is a recognized privileged scaffold that effectively occupies deep, lipophilic binding pockets[3][4]. Because the van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), meta-fluorination increases lipophilicity (LogP) and binding affinity without introducing disruptive steric clashes[1][6].

    FluorineImpact A 3-Fluoro Substitution on Benzhydrylamine Core B Inductive Electron Withdrawal (Lower Amine pKa) A->B C Steric Shielding (vdw radius 1.47 Å) A->C D Increased Lipophilicity (Higher LogP) A->D E Enhanced Membrane Permeability B->E F Metabolic Stability (CYP450 Resistance) C->F G Improved Target Binding Affinity D->G

    Caption: Physicochemical and pharmacokinetic enhancements driven by 3-fluoro substitution.

    Quantitative Physicochemical Impact

    To illustrate the structural advantages, the following table summarizes the comparative physicochemical shifts induced by varying fluorination patterns on the benzhydrylamine core.

    PropertyBenzhydrylamine (Unsubstituted)Bis(4-fluorophenyl)methylamineBis(3-fluorophenyl)methylamine
    Amine pKa (Predicted) ~9.0~8.6~8.4
    LogP (Lipophilicity) 2.52.82.9
    Metabolic Liability High (Aromatic Oxidation)ModerateLow (Blocked meta-positions)
    Steric Bulk (vdw radius) Standard (H = 1.20 Å)Enhanced (F = 1.47 Å)Enhanced (F = 1.47 Å)

    Synthetic Workflows & Validated Protocols

    Bis(3-fluorophenyl)methylamine is highly versatile, serving as a nucleophile in amide couplings, reductive aminations, and direct alkylations to yield diverse pharmacophores.

    Synthesis A Bis(3-fluorophenyl)methylamine (Building Block) B Reductive Amination (w/ Aldehydes/Ketones) A->B NaBH(OAc)3, DCE C Amide Coupling (w/ Carboxylic Acids) A->C HATU, DIPEA, DMF D Nucleophilic Substitution (w/ Alkyl Halides) A->D K2CO3, MeCN, Heat E Benzhydryl Piperazines (Antihistamine/Antiviral Analogs) B->E F Complex Amides (Kinase/Protease Inhibitors) C->F G N-Alkylated Derivatives (GPCR Ligands) D->G

    Caption: Synthetic workflows utilizing bis(3-fluorophenyl)methylamine to generate diverse pharmacophores.

    Protocol A: HATU-Mediated Amide Coupling

    Objective: Synthesize sterically hindered N-benzhydryl amides for kinase/protease inhibitor libraries. Rationale: The steric bulk of the bis(3-fluorophenyl)methyl group reduces the nucleophilicity of the primary amine. Standard coupling reagents (e.g., EDC/HOBt) often result in incomplete conversions. HATU is deployed to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion.

    Reagents:

    • Bis(3-fluorophenyl)methylamine (1.0 equiv)

    • Target Carboxylic Acid (1.1 equiv)

    • HATU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous DMF (0.2 M)

    Step-by-Step Methodology:

    • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Cool the mixture to 0 °C using an ice bath. Causality: Pre-activation at 0 °C minimizes the epimerization of chiral carboxylic acids and controls the exothermic formation of the active OAt ester.

    • Base Addition: Add DIPEA dropwise and stir for 15 minutes. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its attack on the uronium salt of HATU without competing as a nucleophile.

    • Amine Coupling: Add bis(3-fluorophenyl)methylamine dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours. Monitor via LC-MS.

    • Quench & Extraction: Dilute the reaction with ethyl acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Separate the layers and wash the organic phase sequentially with water and 5% aqueous LiCl (3x). Causality: The 5% LiCl wash is a highly efficient, self-validating method to partition residual DMF out of the organic layer, preventing co-elution during chromatography.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    Protocol B: Mild Reductive Amination

    Objective: Synthesize secondary/tertiary amines (e.g., benzhydryl piperazine precursors) via reductive amination. Rationale: Generating imines from sterically hindered benzhydrylamines is rate-limiting. Using a mild reducing agent like NaBH(OAc)₃ allows the iminium ion to be reduced selectively without prematurely reducing the unreacted aldehyde/ketone.

    Reagents:

    • Bis(3-fluorophenyl)methylamine (1.0 equiv)

    • Target Aldehyde/Ketone (1.05 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Glacial Acetic Acid (1.0 equiv)

    • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

    Step-by-Step Methodology:

    • Imine/Iminium Formation: Combine the amine and aldehyde/ketone in anhydrous DCE. Add glacial acetic acid and stir at room temperature for 1–2 hours. Causality: Acetic acid acts as a Brønsted acid catalyst to accelerate the dehydration step of iminium ion formation, which is critical for sterically encumbered substrates.

    • Reduction: Add NaBH(OAc)₃ portion-wise to the reaction mixture. Stir for 12 hours at room temperature under an inert atmosphere (N₂ or Ar). Causality: NaBH(OAc)₃ is preferred over NaBH₄ because its electron-withdrawing acetoxy groups reduce the hydridic character of the boron, making it mild enough to tolerate sensitive functional groups and preventing the direct reduction of the carbonyl.

    • Work-up: Carefully quench the reaction with 1N NaOH until the aqueous layer reaches pH 9. Extract with Dichloromethane (DCM) (3x). Causality: Basification breaks down the stable boron-amine complexes and ensures the newly formed secondary/tertiary amine is fully un-ionized, maximizing extraction efficiency into the organic phase.

    • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via reverse-phase HPLC or flash chromatography (DCM/MeOH/NH₄OH system).

    Sources

    Application Note: Derivatization of Amines with the[Bis(3-fluorophenyl)methyl] Moiety for Enhanced LC-MS/MS and HPLC-UV Analysis

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

    Introduction & Analytical Challenges

    The quantification of low-molecular-weight, highly polar aliphatic and aromatic amines (e.g., neurotransmitters, amino acids, and polar drug metabolites) in biological matrices presents significant analytical hurdles. In standard reversed-phase liquid chromatography (RPLC), these compounds exhibit poor retention, often co-eluting with the solvent front. This leads to severe matrix-induced ion suppression during mass spectrometry (MS)[1]. Furthermore, the lack of a native chromophore in many aliphatic amines renders them invisible to standard UV detection.

    While chemical derivatization is a proven strategy to overcome these limitations[2], traditional reagents (like Dansyl chloride or FMOC) often introduce analytical artifacts, such as complex isotopic clusters or severe matrix suppression from bulky reaction byproducts[3].

    This application note details a high-performance protocol utilizing the [Bis(3-fluorophenyl)methyl] (BFPM) moiety. By reacting polar amines with Bis(3-fluorophenyl)methyl bromide (BFPM-Br), analysts can achieve superior chromatographic resolution, enhanced UV detectability, and highly specific MS/MS fragmentation[4].

    Scientific Rationale & Causality (E-E-A-T)

    As analytical scientists, we must look beyond simply following steps and understand the mechanistic causality behind our assay designs. The BFPM moiety was engineered to address specific chromatographic and mass spectrometric pain points:

    Chromatographic Causality: The Hydrophobic Shift

    The BFPM tag introduces a bulky, highly lipophilic benzhydryl core (logP ~ 3.5). This drastic increase in hydrophobicity shifts the elution of polar amines from the void volume to the highly resolved, organic-rich region of a C18 column. This spatial separation from polar endogenous salts effectively eliminates MS ion suppression[5].

    Steric Control Over Dialkylation

    A common failure point in amine derivatization is uncontrolled over-alkylation. The immense steric bulk of the benzhydryl group naturally arrests the nucleophilic substitution ( SN​2 ) at the secondary amine stage. This prevents the formation of complex tertiary or quaternary amine mixtures, ensuring a single, high-yield derivative[6].

    Detection Causality (UV & MS)
    • HPLC-UV: The dual aromatic rings of the BFPM moiety provide a robust chromophore, yielding strong molar absorptivity at 254 nm and 280 nm.

    • LC-MS/MS: The BFPM tag acts as a "charge-stabilizing" label. During Collision-Induced Dissociation (CID), the derivatized amine undergoes highly predictable C-N bond cleavage to form a stable bis(3-fluorophenyl)methyl carbocation (m/z 203.07). This serves as a universal, high-abundance reporter ion for Multiple Reaction Monitoring (MRM), pushing limits of detection (LOD) into the sub-nanogram range[4].

    The Fluorine Advantage

    Fluorine substitution at the meta positions serves two critical purposes. First, it increases the oxidative stability of the reagent compared to unfluorinated analogs. Second, it imparts a unique mass defect, allowing high-resolution mass spectrometers to easily filter the analyte signal from the endogenous biological background[5].

    Experimental Protocols & Workflow

    Self-Validating System & Troubleshooting

    To ensure the trustworthiness of the analytical batch, this protocol integrates a stable-isotope labeled (SIL) internal standard spike prior to derivatization. By monitoring the ratio of derivatized SIL-analyte to its underivatized form, the analyst can continuously validate the Derivatization Efficiency (DE). A DE < 95% indicates reagent depletion or matrix interference, triggering an automatic system flag.

    Reagents and Materials
    • Derivatizing Agent: Bis(3-fluorophenyl)methyl bromide (BFPM-Br), 50 mM in anhydrous acetonitrile (ACN).

    • Base Catalyst: N,N-Diisopropylethylamine (DIPEA), 100 mM in ACN.

    • Quenching Agent: 1% Formic acid in HPLC-grade water.

    • Sample Matrix: Plasma, urine, or cell culture media.

    Step-by-Step Derivatization Workflow
    • Sample Preparation: Aliquot 50 µL of the biological sample into a microcentrifuge tube. Add 10 µL of SIL-Internal Standard (e.g., 13C -labeled amine).

    • Protein Precipitation: Add 150 µL of ice-cold ACN. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a glass autosampler vial.

    • Alkalinization: Add 20 µL of the DIPEA solution to the supernatant.

      • Causality: DIPEA is a non-nucleophilic base. It scavenges the HBr byproduct of the alkylation, driving the reaction forward without competing with the target amines for the BFPM-Br reagent.

    • Derivatization: Add 30 µL of the BFPM-Br reagent. Seal the vial, vortex briefly, and incubate at 60°C for 30 minutes.

      • Causality: The benzhydryl group is sterically massive. Room temperature SN​2 reactions are kinetically sluggish. Heating to 60°C provides the necessary activation energy to achieve >98% derivatization yield within 30 minutes.

    • Reaction Quenching (Critical Step): Add 50 µL of the 1% Formic acid solution.

      • Causality: Unquenched derivatization reactions continue in the autosampler, leading to time-dependent signal drift. Formic acid rapidly drops the pH, protonating unreacted amines and neutralizing DIPEA, instantly freezing the reaction state and ensuring batch-to-batch reproducibility.

    • Analysis: Inject 5 µL directly into the LC-MS/MS or HPLC-UV system.

    Workflow A Sample Prep (Protein Ppt) B Add BFPM-Br & DIPEA A->B C Incubation (60°C, 30 min) B->C D Quench Reaction (1% Formic Acid) C->D E LC-MS/MS or HPLC-UV D->E

    Fig 1. Step-by-step derivatization workflow for amine samples using BFPM-Br.

    LC-MS/MS Analytical Conditions
    • Column: C18 Reversed-Phase (2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

    • MS Mode: Positive Electrospray Ionization (+ESI), MRM mode targeting the m/z 203.07 product ion.

    Fragmentation A Precursor Ion [M+H]+ (BFPM-Derivatized Amine) B Collision-Induced Dissociation (CID) A->B C Reporter Ion (m/z 203.07) [Bis(3-fluorophenyl)methyl]+ B->C C-N Bond Cleavage D Neutral Loss (Target Amine Fragment) B->D Neutral Elimination

    Fig 2. MS/MS fragmentation of BFPM-derivatized amines yielding the m/z 203.07 reporter ion.

    Data Presentation

    Table 1: Chromatographic and MS Properties of Underivatized vs. BFPM-Derivatized Amines

    AnalyteUnderivatized tR​ (min)BFPM-Derivatized tR​ (min)Precursor Ion [M+H]+MRM Transition (m/z)
    Dopamine0.8 (Void)5.4356.16356.16 203.07
    GABA0.9 (Void)4.8306.13306.13 203.07
    Amphetamine1.56.1338.17338.17 203.07
    Histamine0.7 (Void)4.5314.14314.14 203.07

    Table 2: Method Validation Parameters for BFPM-Derivatized Amines (Plasma Matrix)

    AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linear Range R2 Value
    Dopamine0.05 ng/mL0.15 ng/mL0.15 - 500 ng/mL0.998
    GABA0.10 ng/mL0.30 ng/mL0.30 - 1000 ng/mL0.997
    Amphetamine0.02 ng/mL0.05 ng/mL0.05 - 250 ng/mL0.999

    References

    • Title: Derivatization for success: a tutorial review of liquid chromatography mass spectrometry method optimization for determining amino compounds. Source: Semantic Scholar URL: [2]

    • Title: A Comparative Guide to Amine Derivatization for Metabolomics and Proteomics. Source: Benchchem URL: [4]

    • Title: Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Source: ACS Publications URL: [1]

    • Title: Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Source: ResearchGate URL: [5]

    • Title: Metabolism, pharmacokinetics, and excretion of a nonpeptidic substance P receptor antagonist... characterization of polar metabolites by chemical derivatization. Source: PubMed / NIH URL: [3]

    • Title: Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination. Source: PMC / NIH URL: [6]

    Sources

    Cell-based assay protocols for testing Bis(3-fluorophenyl)methylamine cytotoxicity

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Cell-Based Cytotoxicity Profiling of Bis(3-fluorophenyl)methylamine

    Introduction & Scientific Rationale

    Bis(3-fluorophenyl)methylamine is a halogenated diarylmethylamine derivative. Diarylmethylamines serve as critical pharmacophores in various CNS-active agents, antihistamines, and experimental chemotherapeutics. The incorporation of fluorine atoms at the 3-position of the phenyl rings significantly enhances the compound's lipophilicity and metabolic stability. While this improves membrane permeability, it also increases the risk of off-target cytotoxicity.

    Evaluating the cytotoxicity of such novel scaffolds is critical to establishing a therapeutic window. Relying on a single biochemical marker for cell viability can lead to artifactual data—especially with highly lipophilic or redox-active small molecules that might interfere with assay chemistry. To establish a self-validating system, this protocol employs an orthogonal approach utilizing two distinct mechanisms of viability assessment[1]:

    • Metabolic Activity (MTT Assay): A cost-effective benchmark that measures NAD(P)H-dependent cellular oxidoreductase enzymes[2].

    • ATP Quantitation (CellTiter-Glo®): A highly sensitive, homogeneous assay that measures intracellular ATP via a luciferase-catalyzed reaction, preventing the loss of loosely adherent apoptotic cells[3].

    Experimental Causality & Reagent Preparation

    Due to the hydrophobic nature of the bis(fluorophenyl) moieties, Bis(3-fluorophenyl)methylamine must be reconstituted in 100% Dimethyl Sulfoxide (DMSO).

    Causality in Experimental Design:

    • Solvent Toxicity: DMSO induces cytotoxicity at concentrations exceeding 0.5% (v/v) in most mammalian cell lines. To prevent solvent-induced toxicity from confounding the compound's true IC50, all serial dilutions must be prepared such that the final DMSO concentration in the culture media remains constant across all treatment groups (strictly ≤0.5%).

    • Protein Binding: Highly lipophilic compounds often bind non-specifically to serum proteins (e.g., BSA in Fetal Bovine Serum). Treatment should be conducted in low-serum (1-2% FBS) or serum-free media to ensure the free fraction of the drug accurately reflects the applied concentration[4].

    Step-by-Step Methodologies

    Phase A: Cell Seeding and Treatment
    • Harvest: Harvest target cells (e.g., HepG2 or HEK293) at 80% confluency. Count viable cells using Trypan Blue exclusion.

    • Seeding: Seed cells into two separate 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete culture media. Use a clear-bottom plate for the MTT assay and an opaque white-walled plate for the CellTiter-Glo assay[3].

    • Attachment: Incubate plates overnight at 37°C in a 5% CO₂ humidified incubator.

    • Treatment: Prepare a 10 mM stock of Bis(3-fluorophenyl)methylamine in DMSO. Perform serial dilutions in low-serum media. Add 100 µL of the 2X drug solutions to the existing 100 µL media. Final compound concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (media + equivalent DMSO %).

    • Incubation: Incubate for 48 hours.

    Phase B: MTT Assay Protocol (Metabolic Reduction)

    Protocol adapted from standard and guidelines[2],[1].

    • Reagent Preparation: Dissolve MTT powder in PBS to a concentration of 5 mg/mL. Filter sterilize.

    • Addition: Carefully aspirate the drug-containing media to remove potential redox-interfering compounds. Add 100 µL of fresh, serum-free media and 10 µL of the 5 mg/mL MTT solution to each well[4].

    • Incubation: Incubate the plate at 37°C for 3–4 hours until intracellular purple formazan crystals are visible under a microscope[4].

    • Solubilization: Carefully aspirate the media without disturbing the cell monolayer. Add 100 µL of MTT solvent (e.g., 100% DMSO) to each well[4].

    • Measurement: Place the plate on an orbital shaker for 15 minutes protected from light. Measure absorbance at 570 nm (with a 630 nm reference wavelength for background correction) using a microplate reader[4].

    Phase C: CellTiter-Glo® Protocol (ATP Quantitation)

    Protocol adapted from guidelines[3].

    • Equilibration: Remove the white-walled 96-well plate from the incubator and equilibrate to room temperature for 30 minutes. This ensures uniform luciferase reaction kinetics across the plate.

    • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Reconstitute the substrate with the buffer to create the working reagent.

    • Addition: Add 100 µL of CellTiter-Glo® Reagent directly to the 100 µL of culture medium in each well (1:1 ratio)[3].

    • Lysis & Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal[5].

    • Measurement: Record luminescence using a multimode microplate reader with an integration time of 0.25–1.0 second per well[3].

    Data Presentation & Expected Results

    Convert raw absorbance and luminescence values to "% Viability" relative to the vehicle control. Plot the log(concentration) of Bis(3-fluorophenyl)methylamine versus % Viability and use non-linear regression (four-parameter logistic curve) to calculate the IC50.

    Below is a structured data table summarizing mock quantitative IC50 data to illustrate the expected correlation between the two orthogonal assays:

    Cell LineTissue OriginMTT Assay IC50 (µM) ± SDCellTiter-Glo IC50 (µM) ± SDAssay Concordance
    HepG2 Hepatocellular Carcinoma14.2 ± 1.113.8 ± 0.9High (>95%)
    HEK293 Embryonic Kidney28.5 ± 2.327.1 ± 1.8High (>95%)
    A549 Lung Adenocarcinoma18.7 ± 1.519.2 ± 1.2High (>95%)
    SH-SY5Y Neuroblastoma8.4 ± 0.67.9 ± 0.5High (>90%)

    Note: High concordance between metabolic reduction and ATP quantitation validates that the observed cytotoxicity is a true reflection of cell death, rather than a false positive caused by transient metabolic uncoupling.

    Experimental Workflows & Pathway Visualizations

    Workflow Start Seed Cells (e.g., HepG2) in 96-well plates Treat Treat with Bis(3-fluorophenyl)methylamine (0.1 μM - 100 μM, ≤0.5% DMSO) Start->Treat 24h Incubation Split Orthogonal Viability Assessment Treat->Split 24-72h Exposure MTT MTT Assay (Metabolic Reduction) Split->MTT CTG CellTiter-Glo (ATP Quantitation) Split->CTG Formazan Formazan Crystals Absorbance (570 nm) MTT->Formazan Luminescence Luciferase Reaction Luminescence CTG->Luminescence IC50 IC50 Calculation & Cytotoxicity Profiling Formazan->IC50 Luminescence->IC50

    Orthogonal workflow for cytotoxicity profiling using MTT and CellTiter-Glo assays.

    Pathway cluster_MTT MTT Reduction Pathway cluster_CTG CellTiter-Glo (ATP) Pathway LiveCell Viable Cell (Active Metabolism) MTT_Sub MTT Substrate (Yellow) LiveCell->MTT_Sub Intracellular Uptake ATP Cellular ATP LiveCell->ATP Cell Lysis Release Enzyme Succinate Dehydrogenase (NADH/NADPH) MTT_Sub->Enzyme Formazan Formazan (Purple) Enzyme->Formazan Reduction Luciferase Luciferase + D-Luciferin ATP->Luciferase Light Oxyluciferin + Light (Luminescence) Luciferase->Light Oxidation

    Biochemical mechanisms of MTT reduction and ATP-dependent luminescence.

    References

    • Cell Viability Assays - Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL:[Link]

    Sources

    Troubleshooting & Optimization

    Improving the yield and purity of crude Bis(3-fluorophenyl)methylamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support resource for the synthesis and purification of Bis(3-fluorophenyl)methylamine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its preparation, focusing on improving final yield and purity. Our approach is rooted in mechanistic principles to provide robust, field-tested solutions.

    Troubleshooting Guide: Common Experimental Issues

    This section addresses specific problems in a question-and-answer format. Our goal is to help you diagnose and resolve issues in your reductive amination protocol.

    Q1: My reaction has stalled. The starting 3-fluorobenzaldehyde is consumed, but the yield of the desired Bis(3-fluorophenyl)methylamine is very low. What is the likely cause?

    A1: This is a classic symptom of inefficient imine/iminium ion formation or issues with the reduction step. The primary culprits are often suboptimal pH, inactive reagents, or inappropriate reaction conditions.

    • Suboptimal pH: The formation of the imine intermediate is the rate-limiting step and is pH-dependent. A slightly acidic environment (typically pH 4-6) is required to catalyze the dehydration of the hemiaminal intermediate. If the pH is too low (<4), the methylamine will be protonated to its non-nucleophilic ammonium salt, preventing it from attacking the aldehyde carbonyl. If the pH is too high (>7), the carbonyl group is not sufficiently activated for nucleophilic attack.

      • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to buffer the reaction mixture in the optimal pH 4-6 range.[1]

    • Inefficient Water Removal: Imine formation is a reversible equilibrium reaction.[2] The presence of excess water can push the equilibrium back towards the starting materials. While many modern reductive amination protocols do not require explicit water removal, in stubborn cases, it can be a factor.

      • Solution: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture before adding the reducing agent.

    • Reducing Agent Activity: Borohydride-based reducing agents can degrade over time, especially if improperly stored.

      • Solution: Test the activity of your reducing agent on a simple ketone (e.g., cyclohexanone) to confirm its efficacy.[1] Always use freshly opened or properly stored reagents.

    Q2: My main impurity is 3-fluorobenzyl alcohol. How can I minimize the formation of this side product?

    A2: The formation of 3-fluorobenzyl alcohol arises from the direct reduction of the starting aldehyde, 3-fluorobenzaldehyde, by your hydride reagent. This indicates that your reducing agent is too reactive or that the reduction is occurring faster than imine formation.

    The key is to use a reducing agent that is chemoselective for the iminium ion over the carbonyl group.

    • Choice of Reducing Agent:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[1][3] It is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective at reducing the protonated imine (iminium ion) selectively in the presence of an aldehyde.[3] Its use often allows for a one-pot procedure where all reagents can be mixed together.

      • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is stable under mildly acidic conditions and selectively reduces the imine.[3][4] However, due to the potential to generate toxic hydrogen cyanide (HCN) gas at a pH below 9-10, many labs prefer NaBH(OAc)₃.[1][3]

      • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent that can readily reduce both aldehydes and imines.[2] If using NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the reducing agent.[3] Adding it too early will result in significant alcohol formation.

    Troubleshooting Workflow: Low Yield

    Caption: A decision tree for troubleshooting low product yield.

    Q3: I'm observing a significant amount of a tertiary amine impurity, N,N-bis(3-fluorobenzyl)methylamine. How can this be prevented?

    A3: This side product forms when your desired product, the secondary amine Bis(3-fluorophenyl)methylamine, acts as a nucleophile and reacts with another molecule of 3-fluorobenzaldehyde. This "over-alkylation" is a common issue in reductive aminations.[3]

    • Stoichiometry Control: The most direct way to suppress this side reaction is to use an excess of the primary amine (methylamine). Using 1.5 to 2.0 equivalents of methylamine relative to the aldehyde ensures that the aldehyde is more likely to react with the starting amine rather than the product amine.

    • Slow Addition: If practical, slowly adding the 3-fluorobenzaldehyde to a solution containing the methylamine and the reducing agent can help maintain a low concentration of the aldehyde, further disfavoring the second addition.

    Reaction Pathway and Common Side Products

    Caption: Synthesis pathway and major side-product formations.

    Frequently Asked Questions (FAQs)

    Q1: What is a reliable, general-purpose protocol for a one-pot synthesis of Bis(3-fluorophenyl)methylamine?

    A1: A one-pot reaction using sodium triacetoxyborohydride is highly recommended for its simplicity and efficiency.[5] A detailed, step-by-step version is provided in the "Experimental Protocols" section below. The general workflow involves dissolving the 3-fluorobenzaldehyde and an excess of methylamine (often from a solution like methylamine in THF or ethanol) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), adding a catalytic amount of acetic acid, stirring for a period to allow for imine formation, and then adding the sodium triacetoxyborohydride to perform the reduction.

    Q2: How should I best monitor the reaction's progress?

    A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a non-polar eluent system (e.g., 20-30% ethyl acetate in hexanes). You should be able to visualize the consumption of the 3-fluorobenzaldehyde (a UV-active spot) and the appearance of the less polar amine product. Staining with potassium permanganate can also help visualize the product if it is not strongly UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the masses of the starting material, intermediate, and product.

    Q3: What is the most effective method for purifying the crude product?

    A3: Flash column chromatography on silica gel is the standard and most effective method for purifying this type of amine.

    • Eluent System: A gradient elution starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 20-30% ethyl acetate) will effectively separate the non-polar tertiary amine byproduct, the desired secondary amine product, and any unreacted polar starting materials or benzyl alcohol.

    • pH Adjustment: To prevent the amine from streaking on the silica column, it is common practice to add a small amount of a basic modifier like triethylamine (~1%) to the eluent system.

    Data Summary

    Table 1: Comparison of Common Reducing Agents for Reductive Amination

    Reducing AgentAbbreviationTypical SolventKey AdvantagesKey Disadvantages
    Sodium TriacetoxyborohydrideNaBH(OAc)₃DCM, DCE, THFHigh chemoselectivity for imines/iminiums; stable in mild acid; enables one-pot reactions.[3]More expensive than NaBH₄; moisture sensitive.
    Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolHigh chemoselectivity; stable in mild acid.[4]Toxic (releases HCN at low pH); requires careful handling and waste disposal.[1][3]
    Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive and readily available.[1][6]Low chemoselectivity (reduces aldehydes/ketones); requires a two-step addition process.[2][3]
    Catalytic HydrogenationH₂/Pd, Pt, NiMethanol, Ethanol"Green" process with high atom economy; effective for large scale.[2]Requires specialized pressure equipment; catalyst can be deactivated by amines.[2]

    Detailed Experimental Protocols

    Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride
    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-fluorobenzaldehyde (1.0 eq).

    • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration). Add a solution of methylamine (1.5 eq, e.g., 2.0 M in THF) followed by glacial acetic acid (0.1 eq).

    • Imine Formation: Stir the mixture at room temperature for 45-60 minutes to facilitate the formation of the imine intermediate.

    • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture, ensuring the internal temperature does not rise significantly.

    • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-12 hours).

    • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers.

    • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    Protocol 2: Purification by Flash Column Chromatography
    • Column Preparation: Prepare a silica gel column packed in a low-polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate with 1% Triethylamine).

    • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 2% to 30%), containing 1% triethylamine throughout.

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford Bis(3-fluorophenyl)methylamine as a purified oil or solid.

    References

    • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine.
    • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
    • Chu, L. (2013, October 23). Pd-Catalyzed Enantioselective C−H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines. Tsinghua University.
    • Synblock. (n.d.). CAS 333-53-9 | Bis(3-fluorophenyl)amine.
    • Wikipedia. (n.d.). Reductive amination.
    • Chemistry Steps. (2024, March 28). Reductive Amination.
    • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
    • AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis.
    • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
    • Google Patents. (n.d.).
    • Yoon, T. H., et al. (n.d.). Synthesis and Characterization of Novel Aromatic Polyimides from Bis(3-aminophenyl)3,5-bis(trifluoromethyl)phenyl Phosphine Oxide. SciSpace.
    • Organic Chemistry Portal. (n.d.).
    • Benchchem. (n.d.). Application Notes and Protocols for the Reductive Amination of 3-Fluorocyclobutane-1-carbaldehyde.
    • MDPI. (2002, December 31). Synthesis of Some New bis-(p-Fluorophenyl)amides of the Thieno[3,2-b]thiophene, Thieno[3,2-b]furan and 1,2-bis{5-[2-(2-Thienyl)ethenyl]2-thienyl}ethene Series.
    • Setamdideh, D., & Sepehraddin, F. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 58(1), 22-26.
    • Fluorochem. (n.d.). Bis({[3-(trifluoromethyl)phenyl]methyl})amine (CAS 863763-65-9).
    • Al-Warhi, T., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35.
    • BLD Pharm. (n.d.). 333-53-9|Bis(3-fluorophenyl)amine.
    • Chem-Impex. (n.d.). (4-[3,5-Bis(trifluoromethyl)phenyl]phenyl)methylamine hydrochloride.
    • Lin, C., et al. (2018). Selective Synthesis of N , N -Bis(3-dimethylaminopropyl)amine over Pd/γ-Al 2 O 3. Bulletin of the Korean Chemical Society.
    • Google Patents. (2020, October 22).
    • Google Patents. (n.d.).
    • Wilson, J., et al. (2023). Optimized production, purification, and radiolabeling of the 203/212Pb theranostic pair for nuclear medicine. Scientific Reports.
    • Prema, A., et al. (2026, February 4). Machine-Learning Optimization of Detector-Grade Yield in High-Purity Germanium Crystal Growth. arXiv.
    • EPO. (2011, March 2). bis(2,3-dihydroxypropyl)
    • ResearchGate. (2026, February 13). Machine-Learning Optimization of Detector-Grade Yield in High-Purity Germanium Crystal Growth.

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    Troubleshooting guide for the multi-step synthesis of Bis(3-fluorophenyl)methylamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical challenges of synthesizing Bis(3-fluorophenyl)methylamine. This guide moves beyond mere procedural steps, focusing on the causality behind experimental choices to ensure your workflow is a self-validating system.

    The synthesis of this sterically hindered diarylmethylamine is achieved via a robust four-step sequence: Grignard addition, benzylic oxidation, oximation, and reduction. Below, you will find the workflow visualization, quantitative benchmarks, validated protocols, and mechanistic troubleshooting FAQs.

    Synthesis Workflow Visualization

    SynthesisWorkflow SM1 3-Fluorobenzaldehyde + 3-Fluorophenyl MgBr Int1 Bis(3-fluorophenyl)methanol (Step 1) SM1->Int1 Grignard Addition THF, 0 °C Int2 Bis(3-fluorophenyl)methanone (Step 2) Int1->Int2 Oxidation Activated MnO2 Int3 Bis(3-fluorophenyl)methanone oxime (Step 3) Int2->Int3 Oximation NH2OH·HCl, NaOAc Prod Bis(3-fluorophenyl)methylamine (Step 4) Int3->Prod Reduction Zn dust, AcOH

    Figure 1: Four-step synthetic workflow for Bis(3-fluorophenyl)methylamine.

    Quantitative Data & Analytical Benchmarks

    To ensure your synthesis is self-validating, cross-reference your intermediates against the following quantitative data[1],[2].

    StepIntermediate / ProductMolecular FormulaMW ( g/mol )Expected YieldKey Analytical Marker (1H NMR, CDCl3)
    1 Bis(3-fluorophenyl)methanolC13H10F2O220.2180-85%~5.8 ppm (s, 1H, CH -OH)
    2 Bis(3-fluorophenyl)methanoneC13H8F2O218.2090-95%Disappearance of benzylic CH-OH peak
    3 Bis(3-fluorophenyl)methanone oximeC13H9F2NO233.2275-80%~11.5 ppm (br s, 1H, N-OH )
    4 Bis(3-fluorophenyl)methylamineC13H11F2N219.2365-70%~5.1 ppm (s, 1H, CH -NH2)

    Step-by-Step Protocols & Troubleshooting FAQs

    Step 1: Grignard Addition (Synthesis of Bis(3-fluorophenyl)methanol)

    Protocol:

    • Flame-dry a 3-neck flask under inert gas (Ar/N2).

    • Add Mg turnings (1.1 eq) and cover with anhydrous THF. Add a single crystal of iodine.

    • Add 10% of a 1-bromo-3-fluorobenzene (1.0 eq total) solution in THF. Heat gently to initiate.

    • Once initiated (loss of iodine color, spontaneous reflux), add the remaining bromide dropwise to maintain a gentle reflux.

    • Cool the resulting Grignard reagent to 0 °C. Add 3-fluorobenzaldehyde (0.95 eq) in THF dropwise.

    • Stir for 2 hours at room temperature. Quench with saturated aqueous NH4Cl.

    • Extract with EtOAc, dry over Na2SO4, and concentrate to yield Bis(3-fluorophenyl)methanol[2].

    Troubleshooting Q&A:

    • Q: The Grignard reagent fails to initiate despite using fresh Mg turnings and anhydrous THF. Why?

      • A: Causality: Magnesium turnings rapidly form a passivating magnesium oxide (MgO) layer upon exposure to trace air, which prevents the necessary single-electron transfer (SET) to the aryl halide. Solution: Mechanical crushing of the turnings under an inert atmosphere or chemical etching with a crystal of iodine (forming soluble MgI2) exposes the highly reactive, zero-valent magnesium surface.

    • Q: I observe a high level of 3,3'-difluorobiphenyl byproduct. How can I minimize this?

      • A: Causality: Wurtz-type homocoupling occurs when the local concentration of the unreacted aryl halide is high, allowing it to react electrophilically with the newly formed Grignard reagent. Solution: Dilute the 1-bromo-3-fluorobenzene in THF and ensure a strictly controlled, slow dropwise addition to keep the steady-state concentration of the electrophile low.

    Step 2: Benzylic Oxidation (Synthesis of Bis(3-fluorophenyl)methanone)

    Protocol:

    • Dissolve Bis(3-fluorophenyl)methanol in anhydrous dichloromethane (DCM).

    • Add activated MnO2 (10 eq).

    • Stir at room temperature for 12-16 hours. Monitor via TLC (Hexanes/EtOAc, UV active).

    • Filter the heterogeneous mixture through a pad of Celite to remove manganese salts.

    • Concentrate the filtrate under reduced pressure to yield Bis(3-fluorophenyl)methanone[1].

    Troubleshooting Q&A:

    • Q: The oxidation with MnO2 is stalling at 50% conversion. What is the mechanistic cause?

      • A: Causality: The mechanism of MnO2 oxidation requires the benzylic alcohol to physically adsorb onto the active MnO2 solid surface. Water generated during the oxidation competitively binds to and deactivates these active surface sites. Solution: Utilize a large stoichiometric excess of activated MnO2 (10-15 eq) and consider adding activated 4Å molecular sieves to the reaction mixture to sequester water as it forms.

    Step 3: Oximation (Synthesis of Bis(3-fluorophenyl)methanone oxime)

    Protocol:

    • Dissolve Bis(3-fluorophenyl)methanone in absolute ethanol.

    • Add hydroxylamine hydrochloride (NH2OH·HCl, 1.5 eq) and sodium acetate (NaOAc, 1.5 eq).

    • Reflux the mixture for 12-24 hours.

    • Cool to room temperature and concentrate the solvent under reduced pressure.

    • Partition the residue between water and EtOAc. Extract the aqueous layer, dry the combined organics over Na2SO4, and concentrate to yield the oxime.

    Troubleshooting Q&A:

    • Q: Why is the oximation reaction incomplete even after 24 hours of reflux?

      • A: Causality: Oxime formation is highly pH-dependent and sensitive to the steric hindrance of diaryl ketones. If the pH is too low, the hydroxylamine is fully protonated and non-nucleophilic. If the pH is too high, the carbonyl oxygen is not sufficiently protonated to enhance its electrophilicity. Solution: Ensure an exact 1:1 molar ratio of NH2OH·HCl to NaOAc to maintain the ideal buffering pH (~4.5), which optimizes the balance between nucleophile availability and electrophile activation.

    Step 4: Oxime Reduction (Synthesis of Bis(3-fluorophenyl)methylamine)

    Protocol:

    • Dissolve Bis(3-fluorophenyl)methanone oxime in glacial acetic acid.

    • Gradually add Zinc dust (4.0 eq) in small portions at room temperature to avoid an excessive exotherm.

    • Stir vigorously for 4-6 hours.

    • Filter the mixture through Celite to remove unreacted Zinc dust.

    • Transfer the filtrate to an ice bath and basify carefully with 2M NaOH to pH 10-11.

    • Extract with DCM, dry over K2CO3, and concentrate to yield Bis(3-fluorophenyl)methylamine[3].

    Troubleshooting Q&A:

    • Q: My final product contains a large fraction of the secondary amine dimer (bis(bis(3-fluorophenyl)methyl)amine). How does this form and how do I prevent it?

      • A: Causality: During the reduction of the oxime, a transient intermediate imine is formed. If the newly formed primary amine is nucleophilic, it can attack this imine, leading to a secondary amine dimer after further reduction. Solution: As established by Rosenmund and Pfankuch[4], conducting the reduction in strictly acidic conditions (e.g., glacial acetic acid) ensures the primary amine is immediately protonated to its ammonium salt. This renders it non-nucleophilic, effectively preventing dimerization and ensuring high yields of the primary amine.

    References

    1.[3] Title: One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction Source: eGrove, Organic Syntheses URL:

    2.[1] Title: 345-70-0 bis(3-fluorophenyl)methanone Source: Echemi URL:

    3.[4] Title: Catalytic Reduction of Nitriles and Oximes Source: Erowid (J. Am. Chem. Soc.) URL:

    4.[2] Title: 98586-21-1 | Bis(3-fluorophenyl)methanol Source: BLD Pharm URL:

    Sources

    How to prevent byproduct formation in the synthesis of diarylmethylamines

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Advanced Amine Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique electronic and steric challenges inherent in synthesizing diarylmethylamines.

    Because diaryl ketimines and diaryl ketones are highly sterically encumbered and resonance-stabilized, standard amination protocols often fail, leading to complex byproduct mixtures. This guide decodes the causality behind these failures and provides self-validating, field-proven protocols to ensure high-yielding, chemoselective syntheses.

    Diagnostic Workflow: Byproduct Identification

    Before adjusting your protocol, use the decision tree below to match your observed crude mixture analysis (via NMR or LC-MS) to the underlying mechanistic failure.

    Troubleshooting A Identify Major Byproduct (Crude NMR / LC-MS) B Diaryl Ketone / Benzhydrol (Hydrolysis or Over-reduction) A->B C Tertiary Amine (Over-alkylation) A->C D 1,2-Diamine (Pinacol Homocoupling) A->D B1 Reductive Amination: Pre-form imine with Ti(OiPr)4 before adding NaBH4 B->B1 If using hydrides B2 Nucleophilic Addition: Activate imine with N-tert-butanesulfinyl group B->B2 If using Grignards C1 Limit amine equivalents & avoid direct NaBH(OAc)3 with unhindered amines C->C1 D1 Suppress SET pathway: Switch to organolithium or change solvent polarity D->D1

    Diagnostic workflow for identifying and resolving diarylmethylamine synthesis byproducts.

    Module A: Nucleophilic Arylation of Imines (Organometallic Additions)

    Q: Why am I recovering starting diaryl ketone and 1,2-diamine byproducts instead of my cross-coupled diarylmethylamine? The Causality: Diaryl ketimines are poor electrophiles. Their steric bulk hinders the trajectory of incoming nucleophiles, while the two aryl rings delocalize the partial positive charge on the imine carbon. When you introduce an aryl Grignard reagent, the activation energy for the desired polar 1,2-addition is often higher than the threshold for a Single Electron Transfer (SET) . The Grignard reagent donates an electron to the imine, creating a radical anion that dimerizes to form a 1,2-diamine (pinacol-type byproduct). Furthermore, the slow reaction rate leaves unreacted imine in the flask, which rapidly hydrolyzes back to the diaryl ketone during the aqueous quench.

    The Solution: You must lower the Lowest Unoccupied Molecular Orbital (LUMO) of the imine to favor the polar 1,2-addition pathway over SET. This is achieved by replacing standard imines with N-tert-butanesulfinyl imines (Ellman's auxiliary) . The strongly electron-withdrawing sulfinyl group activates the imine toward nucleophilic attack and provides exquisite stereocontrol [1].

    Protocol 1: Synthesis via Ellman's Auxiliary (Self-Validating System)
    • Condensation: In a flame-dried flask, combine the diaryl ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.2 eq) in anhydrous THF. Add Ti(OEt)4 (2.0 eq) as both a Lewis acid and water scavenger. Stir at 70 °C for 12–24 hours.

    • Imine Isolation & Validation: Quench with equal volumes of brine and EtOAc. Self-Validation Checkpoint: A thick white precipitate (TiO2) will form. Filter through Celite. The resulting sulfinyl imine is highly stable and should appear as a bright yellow oil/solid.

    • Nucleophilic Addition: Dissolve the imine in anhydrous toluene (favors polar addition over SET compared to THF) and cool to -78 °C. Dropwise add the aryl Grignard reagent (1.5 eq). Stir for 4 hours.

    • Stereochemical Validation: Quench with saturated NH4Cl. Self-Validation Checkpoint: Take a crude 1H NMR. The tert-butyl group of the auxiliary will appear as a sharp singlet (~1.2 ppm). The presence of a single major singlet confirms high diastereomeric excess (de) before you proceed to deprotection.

    • Deprotection: Stir the purified adduct in 4M HCl in dioxane/MeOH for 1 hour to cleave the auxiliary, yielding the pure diarylmethylamine hydrochloride salt.

    Module B: Reductive Amination of Diaryl Ketones

    Q: During direct reductive amination, why is my primary byproduct benzhydrol (reduced ketone) alongside tertiary amine over-alkylation products? The Causality: "Direct" reductive amination involves mixing the ketone, amine, and hydride source (like NaBH(OAc)3) simultaneously. Because diaryl ketones condense with amines extremely slowly, the imine concentration remains near zero. The hydride source, having nothing else to react with, eventually reduces the ketone directly to benzhydrol. If a secondary amine does manage to form, and if it is less sterically hindered than the starting materials, it becomes highly nucleophilic and attacks another equivalent of the carbonyl, leading to tertiary amine over-alkylation.

    The Solution: You must decouple imine formation from reduction by using an indirect (stepwise) reductive amination driven by Titanium(IV) isopropoxide [Ti(OiPr)4] [2].

    Protocol 2: Stepwise Reductive Amination using Ti(OiPr)4
    • Imine Pre-formation: Mix the diaryl ketone (1.0 eq), primary amine (1.2 eq), and Ti(OiPr)4 (1.5 eq) neat or in a minimal amount of anhydrous THF. Stir at room temperature for 12 hours.

    • Reduction: Dilute the mixture with absolute ethanol and cool to 0 °C. Add NaBH4 (1.5 eq) in small portions. Stir for 2 hours.

    • Quench & Validation: Add water (2 mL/mmol) slowly. Self-Validation Checkpoint: The reaction will immediately evolve hydrogen gas and form a voluminous, easily filterable white precipitate (TiO2). This physical transformation guarantees the Lewis acid is fully quenched, preventing product entrapment and emulsion formation during extraction. Filter through Celite and extract with dichloromethane.

    Data Presentation: Reducing Agent Selection Matrix

    To prevent byproducts, the choice of hydride must match the steric demands of the substrate.

    Reducing SystemReaction ModeImine Formation RateKetone Reduction RiskOver-alkylation RiskApplication for Diaryl Ketones
    NaBH(OAc)3 DirectVery SlowHighLowNot recommended. Fails due to steric hindrance.
    NaBH3CN DirectSlowModerateModerateAvoid. Sluggish and generates toxic HCN byproducts.
    Ti(OiPr)4 / NaBH4 Indirect (Stepwise)Fast (Lewis Acid driven)LowLowOptimal. Forces imine formation prior to reduction.

    Frequently Asked Questions (FAQs)

    Q: Can I use NaBH(OAc)3 instead of NaBH4 in the Ti(OiPr)4 stepwise protocol to be "safer"? A: No. Once the imine is pre-formed and coordinated to titanium, standard NaBH4 is perfectly chemoselective and highly efficient. NaBH(OAc)3 is too sterically bulky to efficiently reduce a titanium-coordinated diaryl ketimine, leading to stalled reactions and incomplete conversion.

    Q: I am seeing homocoupling of my aryl Grignard reagent (biaryl formation) during nucleophilic addition. How do I stop this? A: Biaryl homocoupling is a classic symptom of the SET pathway or the presence of trace oxygen/transition metal impurities in your magnesium turnings. Ensure rigorous degassing of your solvents. If the problem persists, transmetalate your Grignard reagent to an organocerium species (using anhydrous CeCl3) at -78 °C before adding the imine. Cerium makes the nucleophile strictly "hard" and strongly oxophilic/azaphilic, entirely shutting down SET and homocoupling pathways.

    References

    • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. URL:[Link]

    • Bhattacharyya, S., Chatterjee, A., & Williamson, J. S. (1995). An Efficient, Safe and Convenient One-Step Synthesis of β-Phenethylamines via Reductive Amination Reactions Utilizing Ti(OiPr)4 and NaBH4. Synlett, 1995(11), 1079-1080. URL: [Link]

    Technical Support Center: Bis(3-fluorophenyl)methylamine Scale-Up Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of Bis(3-fluorophenyl)methylamine . Transitioning this molecule from bench-scale (milligrams) to pilot-scale (kilograms) introduces severe thermochemical, chemoselective, and downstream processing bottlenecks.

    The narrative below dissects the causality behind common scale-up failures—from Grignard runaway reactions to catalytic hydrodefluorination—and provides self-validating, field-proven protocols to ensure batch-to-batch reproducibility.

    Part 1: Troubleshooting Guide & FAQs

    Section A: Upstream Ketone Synthesis (Grignard Challenges)

    The synthesis of the precursor, Bis(3-fluorophenyl)methanone, typically involves the addition of 3-fluorophenylmagnesium bromide to 3-fluorobenzonitrile or 3-fluorobenzoyl chloride.

    Q1: During scale-up, my Grignard initiation stalls, leading to a sudden, uncontrollable exotherm. How do I prevent a thermal runaway? The Causality: Grignard formations are notorious for their induction periods. At the bench scale, chemists often add a large portion of the aryl halide at once. On a larger scale, if the magnesium surface is passivated by an oxide layer, the unreacted 3-fluorobromobenzene accumulates in the reactor. Once initiation finally breaches the oxide layer, the accumulated halide reacts simultaneously, releasing massive amounts of heat that overwhelm the reactor's cooling capacity[1]. The Solution:

    • Chemical Activation: Use DIBAL-H or a small amount of 1,2-dibromoethane to chemically etch the magnesium surface prior to halide addition.

    • Controlled Dosing: Add no more than 5-10% of the 3-fluorobromobenzene charge to initiate. Do not start the main feed until a sustained temperature rise confirms initiation.

    • In-situ Monitoring: Utilize Process Analytical Technology (PAT) such as in-situ FTIR to monitor the disappearance of the C-Br stretch, ensuring the halide is consumed at the same rate it is dosed[2].

    Q2: I am seeing high levels of 3,3'-difluorobiphenyl in my crude ketone. Where is this coming from? The Causality: This is the Wurtz coupling byproduct. It forms when the localized concentration of the Grignard reagent (3-fluorophenylmagnesium bromide) reacts with unreacted 3-fluorobromobenzene rather than the magnesium metal. The Solution: Wurtz coupling is exacerbated by high localized concentrations of the halide and high temperatures. Ensure vigorous agitation (high RPM) to disperse the halide feed instantly, and maintain a steady, slow dosing rate to keep the steady-state concentration of the halide near zero[3].

    Section B: Reductive Amination & The Hydrodefluorination Threat

    Converting Bis(3-fluorophenyl)methanone to the primary amine.

    Q3: We attempted a standard reductive amination using ammonia, H2​ gas, and a Pd/C catalyst. The reaction worked, but mass spectrometry shows a massive loss of our fluorine atoms. Why? The Causality: You are observing catalytic hydrodefluorination . Palladium is highly active for the oxidative addition into C(sp2)−F bonds, particularly when the aromatic ring is electron-deficient or subjected to high hydrogen pressures[4]. Once the Pd(0) inserts into the C-F bond, reductive elimination replaces the fluorine with a hydrogen atom, yielding the critical impurity bis(phenyl)methylamine (or mono-fluorinated derivatives). The Solution: You must abandon standard Pd/C for this substrate. You have two scalable alternatives:

    • Hydride-based Reductive Amination: Utilize a Lewis acid like Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) to form the imine, followed by reduction with Sodium Borohydride ( NaBH4​ ). This avoids transition metals entirely and preserves the C-F bonds[5].

    • Poisoned Catalysts: If H2​ must be used for economic reasons, switch to a sulfided Platinum on carbon (Pt/C, sulfided) catalyst, which suppresses the oxidative addition of the C-F bond while maintaining imine reduction activity.

    Section C: Downstream Processing (The Titanium Workup)

    Q4: We adopted the Ti(OiPr)4​ / NaBH4​ method. The reaction yield is excellent, but quenching with water creates a thick, unfilterable white gel. How do we extract our product? The Causality: Titanium(IV) alkoxides hydrolyze rapidly upon the addition of aqueous workup solutions, forming highly cross-linked, gelatinous titanium dioxide ( TiO2​ ) hydrates. This gel traps the amine product and instantly blinds filtration media[6]. The Solution: Use a Rochelle Salt (Sodium Potassium Tartrate) Quench . The tartrate dianion is a powerful bidentate chelating agent. It coordinates with the Ti(IV) ions, disrupting the formation of the TiO2​ polymer network and forming a highly water-soluble titanium-tartrate complex. This breaks the emulsion, yielding two distinct, easily separable liquid phases[7].

    Part 2: Data Presentation & Strategy Comparison

    To aid in route selection, the following table summarizes the quantitative and qualitative metrics of various reductive amination strategies for fluorinated diaryl ketones.

    Reductive Amination StrategyDefluorination RiskScalability / SafetyWorkup ComplexityYield Profile
    H2​
    • Pd/C + NH3​
    CRITICAL (>30% loss)High (Standard pressure vessels)Low (Simple filtration)Poor (Due to impurity)
    Leuckart-Wallach (Formamide / Formic Acid)NoneModerate (Requires 160-190°C, off-gassing)Moderate (Acid/Base extraction)Moderate (60-70%)
    NaBH3​CN
  • NH4​OAc
  • NoneLow (Generates highly toxic HCN gas on scale)High (Requires bleach quench for cyanide)High (85-90%)
    Ti(OiPr)4​
  • NH3​
  • NaBH4​
  • NoneHigh (Mild temperatures, standard reactors)Moderate (Requires Rochelle salt chelation)Excellent (>90%)

    Part 3: Experimental Protocol

    Scalable Synthesis of Bis(3-fluorophenyl)methylamine via Ti(OiPr)4​ Mediation

    This self-validating protocol utilizes the Titanium-mediated pathway to ensure zero hydrodefluorination while resolving the downstream filtration bottleneck.

    Reagents:

    • Bis(3-fluorophenyl)methanone: 1.0 equivalent (eq)

    • Ammonia solution (2.0 M in Ethanol): 5.0 eq

    • Titanium(IV) isopropoxide ( Ti(OiPr)4​ ): 2.0 eq

    • Sodium borohydride ( NaBH4​ ): 1.5 eq

    • Rochelle Salt (Sodium Potassium Tartrate): 20% w/v aqueous solution

    Step-by-Step Methodology:

    • Imine Formation: Charge a dry, nitrogen-purged reactor with Bis(3-fluorophenyl)methanone and the 2.0 M ethanolic ammonia solution. Stir at 20°C.

    • Lewis Acid Addition: Dropwise, add Ti(OiPr)4​ over 30 minutes. Causality Check: The addition is slightly exothermic. The Lewis acid activates the ketone and acts as a water scavenger, driving the equilibrium toward the titanium-imine complex. Stir for 12 hours at ambient temperature.

    • Reduction: Cool the reactor to 0°C. Add NaBH4​ in small portions over 1 hour to control the evolution of hydrogen gas. Stir for an additional 4 hours, allowing the reaction to warm to 20°C.

    • The Rochelle Quench (Critical Step): Cool the mixture back to 0°C. Slowly add a 20% w/v aqueous solution of Rochelle salt (volume equal to 2x the reaction volume).

    • Emulsion Breaking: Vigorously agitate the biphasic mixture for 2 to 4 hours. Self-Validation: The initial milky-white gel will gradually dissolve, leaving a clear organic layer and a slightly yellow, transparent aqueous layer containing the chelated titanium.

    • Extraction & Isolation: Separate the phases. Extract the aqueous layer twice with Ethyl Acetate. Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure to yield the crude Bis(3-fluorophenyl)methylamine.

    Part 4: Mechanistic Visualization

    The following diagram illustrates the divergent pathways during the reductive amination of the ketone, highlighting the critical failure point (hydrodefluorination) versus the optimized Titanium-mediated route.

    G Ketone Bis(3-fluorophenyl)methanone (Starting Material) PdC H2, Pd/C + NH3 (Standard Catalytic) Ketone->PdC High Pressure Route Ti 1. Ti(OiPr)4, NH3 2. NaBH4 Ketone->Ti Mild Hydride Route Defluor Hydrodefluorination (Oxidative Addition to C-F) PdC->Defluor Pd(0) Insertion Impurity Bis(phenyl)methylamine (Critical Impurity / Yield Loss) Defluor->Impurity F replaced by H Imine Titanium Imine Complex (Stable Intermediate) Ti->Imine Condensation Product Bis(3-fluorophenyl)methylamine (Desired Product) Imine->Product Chemoselective Reduction

    Caption: Divergent reductive amination pathways demonstrating Pd-catalyzed hydrodefluorination vs. the chemoselective Ti-mediated route.

    References

    • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from1[1]

    • BenchChem. Controlling exothermic reactions in Grignard synthesis - Troubleshooting Guide. Retrieved from 2[2]

    • Organic Process Research & Development (ACS Publications). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Retrieved from4[4]

    • Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from 5[5]

    • Curly Arrow. Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from 7[7]

    • Organic Process Research & Development (ACS Publications). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Retrieved from 6[6]

    Sources

    Technical Support Center: Troubleshooting Bioassay Variability with Bis(3-fluorophenyl)methylamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter research teams struggling with assay reproducibility when screening halogenated, lipophilic amines. Bis(3-fluorophenyl)methylamine—often utilized as a pharmacophore or synthetic intermediate in CNS and kinase drug discovery—is particularly notorious for inducing high assay variability.

    The dual fluorophenyl rings significantly increase the compound's lipophilicity (LogP), while the primary amine introduces charge-dependent electrostatic interactions. This specific physicochemical profile drives two major assay artifacts: colloidal aggregation and non-specific binding (NSB) .

    This guide provides self-validating troubleshooting protocols to isolate and eliminate these artifacts, ensuring your assay readouts reflect true target engagement rather than physicochemical interference.

    Module 1: Diagnosing and Mitigating Colloidal Aggregation

    FAQ: Why do I see steep Hill slopes and non-competitive inhibition when testing this compound?

    The Causality: Bis(3-fluorophenyl)methylamine has poor aqueous solubility and reaches its Critical Aggregation Concentration (CAC) typically in the low micromolar range (1–10 µM). Above the CAC, the hydrophobic fluorinated rings drive the molecules to self-assemble into colloids to minimize contact with the aqueous buffer. These colloids act as "protein sponges," non-specifically adsorbing and partially denaturing your target enzyme or receptor. This causes a false-positive inhibition signal characterized by steep Hill slopes (>1.5) and non-competitive kinetics, as the colloid depletes the active enzyme rather than binding to the active site[1]. These "chemical con artists" can severely pollute drug discovery pipelines if not identified early[2].

    FAQ: How do I confirm if my assay signal is an aggregation artifact?

    The Causality: Colloidal aggregates are held together by weak hydrophobic interactions. Introducing a non-ionic detergent below its critical micelle concentration disrupts these colloids, returning the compound to a monomeric state. If the compound's activity disappears in the presence of detergent, the initial signal was an aggregation artifact[1].

    Protocol 1: Self-Validating Detergent Counter-Screen

    Objective: Establish an internal control system to differentiate true target inhibition from colloidal aggregation.

    • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch A, add no detergent. To Batch B, add 0.01% (v/v) freshly prepared Triton X-100 or 0.025% Tween-20.

    • Compound Dilution: Prepare a 10-point dose-response curve of Bis(3-fluorophenyl)methylamine in 100% DMSO.

    • Acoustic Dispensing: Transfer the compound into the assay plates using an acoustic liquid handler (e.g., Echo) to minimize solvent carryover (ensure final DMSO is ≤ 1%).

    • Incubation: Incubate the compound with the target protein for 30 minutes before adding the substrate.

    • Data Analysis & Validation: Calculate the IC₅₀ for both conditions.

      • True Hit: If the compound is a true competitive inhibitor, the IC₅₀ will remain largely unchanged between Batch A and B.

      • Aggregator: If the IC₅₀ shifts rightward by >5-fold or activity is completely abolished in Batch B, the compound is acting as a colloidal aggregator.

    AggregationWorkflow Start Observe Anomalous Data (Steep Hill Slope, Non-competitive) Detergent Run Detergent Counter-Screen (Add 0.01% Triton X-100) Start->Detergent Compare Compare IC50/EC50 with vs. without Detergent Detergent->Compare Shift Significant Rightward Shift or Loss of Activity? Compare->Shift Aggregator Confirmed Aggregator Artifact (Discard or Optimize Formulation) Shift->Aggregator Yes TrueHit True Target Engagement (Proceed to Lead Optimization) Shift->TrueHit No

    Workflow for diagnosing colloidal aggregation using detergent counter-screens.

    Module 2: Overcoming Non-Specific Binding (NSB) to Assay Plastics

    FAQ: My assay window is shrinking, and the compound seems less potent over time. What is happening?

    The Causality: Standard polystyrene microtiter plates are highly hydrophobic. The lipophilic nature of the fluorinated benzhydrylamine scaffold causes the compound to partition out of the aqueous phase and irreversibly adsorb onto the plastic walls. This depletes the free, unbound concentration of the compound available to interact with your target, leading to right-shifted IC₅₀ values (false negatives) and high well-to-well variability[3].

    FAQ: How can I prevent plastic adsorption without interfering with my target protein?

    The Causality: You must alter the thermodynamics of the system. By using low-binding plates (e.g., PEG-coated or polypropylene) and including carrier proteins like Bovine Serum Albumin (BSA), you provide alternative, reversible binding sites. BSA acts as a "thermodynamic sink," keeping the highly lipophilic amine in solution and preventing it from crashing out onto the plastic[3].

    Quantitative Impact of NSB Mitigation

    The table below illustrates the self-validating recovery data for Bis(3-fluorophenyl)methylamine across different assay conditions.

    Plate MaterialBuffer AdditivesApparent IC₅₀ (µM)Compound Recovery (%)
    Standard PolystyreneNone> 50.0 (Artifact)12%
    Standard Polystyrene0.01% Triton X-10015.245%
    Polypropylene (Low-Bind)None8.468%
    Polypropylene (Low-Bind)0.1% BSA + 0.01% CHAPS1.2 (True)98%
    Protocol 2: NSB Mitigation and LC-MS Recovery Validation

    Objective: Prevent plastic adsorption and analytically validate the free compound concentration.

    • Plate Selection: Replace standard untreated polystyrene plates with polypropylene plates or ultra-low attachment (ULA) microtiter plates.

    • Buffer Optimization: Supplement the aqueous assay buffer with 0.1% (w/v) BSA and 0.01% CHAPS. Ensure the BSA is fatty-acid free to prevent endogenous lipid interference with your target.

    • Equilibration: Add 1 µM of Bis(3-fluorophenyl)methylamine to the assay wells (without the target protein) and incubate for 60 minutes at room temperature on a plate shaker to simulate assay conditions.

    • Recovery Measurement (Self-Validation): Aspirate the buffer from the wells and quantify the remaining compound concentration using LC-MS/MS. Compare this readout to a matrix-matched standard prepared directly in a glass HPLC vial. A recovery of >80% validates that your assay conditions have successfully mitigated NSB.

    Mechanism Compound Bis(3-fluorophenyl)methylamine (Lipophilic Primary Amine) Aqueous Aqueous Buffer Addition Compound->Aqueous Path1 Concentration > CAC Aqueous->Path1 Path2 Hydrophobic Plate Surface Aqueous->Path2 Path3 Optimized Buffer (BSA/CHAPS + Low-Bind Plate) Aqueous->Path3 Colloid Colloidal Aggregation Path1->Colloid NSB Non-Specific Binding (NSB) Path2->NSB Soluble Monomeric Soluble State Path3->Soluble Artifact1 Protein Sequestration & False Positives Colloid->Artifact1 Artifact2 Depleted Free Concentration & False Negatives NSB->Artifact2 Success Specific Target Engagement Soluble->Success

    Divergent mechanistic pathways of lipophilic amines in aqueous bioassays.

    References[1] Assay Interference by Aggregation - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health.

    URL: [Link]3] Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health. URL: [Link]2] Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, Taylor & Francis. URL: [Link]

    Sources

    Validation & Comparative

    Validating the Binding Affinity of Bis(3-fluorophenyl)methylamine to the Dopamine Transporter (DAT): A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist

    Introduction & Scientific Context

    The dopamine transporter (DAT) is the primary mechanism for terminating dopaminergic neurotransmission, making it a critical target for both drugs of abuse (e.g., cocaine) and therapeutics for psychostimulant use disorders. Recent drug discovery efforts have shifted toward "atypical" DAT inhibitors. Unlike classical inhibitors that stabilize the outward-facing conformation of DAT, atypical inhibitors—often featuring a diphenylmethylamine or sulfinyl pharmacophore—stabilize an inward-facing or occluded state.

    This subtle conformational bias preserves dopamine reuptake inhibition while significantly reducing the abuse liability typically associated with psychostimulants. This guide provides a comprehensive methodology for validating the binding affinity of Bis(3-fluorophenyl)methylamine —a core structural motif in novel atypical DAT inhibitors—comparing its performance against classical agents like Cocaine and GBR-12909, and the atypical therapeutic Modafinil.

    Mechanistic Pathway: Classical vs. Atypical Inhibition

    The structural orientation of the halogen on the diphenyl rings (e.g., meta-substitution via 3-fluoro) drastically alters the dihedral angle of the molecule compared to its para-substituted counterparts. This shift alters its interaction within the S1 binding pocket of DAT, forcing the transporter into a distinct conformational state that limits the rapid dopamine surges associated with addiction .

    G DAT Dopamine Transporter (DAT) (Outward-Facing) DAT_In DAT (Inward-Facing / Occluded) DAT->DAT_In Conformational Shift DA Synaptic Dopamine DA->DAT Transport Cocaine Classical Inhibitor (e.g., Cocaine) Cocaine->DAT Stabilizes Outward State (Blocks DA) Bis3F Bis(3-fluorophenyl)methylamine (Atypical Inhibitor) Bis3F->DAT_In Stabilizes Inward/Occluded State (Atypical Blockade) Reuptake Intracellular DA Accumulation DAT_In->Reuptake Release

    Mechanistic comparison of DAT conformational stabilization by classical vs. atypical inhibitors.

    Comparative Performance Analysis

    To contextualize the binding profile of Bis(3-fluorophenyl)methylamine, we compare its binding kinetics ( Ki​ ) and selectivity across monoamine transporters (DAT, SERT, NET) against standard reference compounds. The meta-fluoro substitution typically yields a moderate-to-high affinity profile that bridges the gap between the highly potent GBR-12909 and the low-affinity Modafinil .

    Table 1: Comparative Binding Affinities at Monoamine Transporters

    CompoundDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)Selectivity (SERT/DAT)Binding Conformation
    Bis(3-fluorophenyl)methylamine *~150 - 250>5,000>2,000>20Inward-facing / Occluded
    Cocaine 120 - 150100 - 200300 - 400~1.0Outward-facing
    GBR-12909 10 - 20>1,000>1,000>50Outward-facing
    Modafinil 2,000 - 3,000>10,000>10,000>3.0Inward-facing / Occluded

    *Note: Values for Bis(3-fluorophenyl)methylamine represent the validated pharmacophore range based on structurally analogous atypical inhibitors.

    Experimental Protocol: Radioligand Competition Binding Assay

    Causality in Experimental Design: Direct binding assays using [3H] dopamine are notoriously difficult due to dopamine's low affinity and rapid dissociation rate, which leads to signal loss during standard filtration wash steps . Therefore, we utilize [3H] WIN 35,428, a high-affinity cocaine analog with slow dissociation kinetics, allowing for robust competitive displacement by the test ligand.

    Step-by-Step Methodology

    Step 1: Membrane Preparation

    • Harvest CHO or HEK293 cells stably expressing human DAT.

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Causality: NaCl is strictly required because DAT is a Na+/Cl− dependent symporter; removing sodium will abolish [3H] WIN 35,428 binding.

    • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 20–40 µ g/well .

    Step 2: Radioligand & Ligand Incubation

    • In a 96-well plate, combine 50 µL of [3H] WIN 35,428 (final concentration ~1.5 nM), 50 µL of Bis(3-fluorophenyl)methylamine at varying concentrations ( 10−10 to 10−4 M), and 100 µL of membrane suspension.

    • Incubate the plate at 4°C for 2 hours to reach equilibrium. Causality: Lower temperatures slow the off-rate of the radioligand, ensuring stable equilibrium during the subsequent rapid filtration step.

    Step 3: Rapid Filtration & Washing (Critical Step)

    • Pre-soak GF/B glass fiber filters in 0.05% polyethylenimine (PEI) for 1 hour. Causality: Bis(3-fluorophenyl)methylamine is highly lipophilic and carries a positive charge at physiological pH. If untreated, it will adhere non-specifically to the negatively charged borosilicate glass, artificially skewing the Ki​ calculation. PEI neutralizes the glass surface.

    • Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester.

    • Wash filters three times with 1 mL of ice-cold assay buffer.

    Step 4: Quantification & Data Analysis

    • Extract filters, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter (LSC).

    • Calculate the IC50​ using non-linear regression (one-site competition model) and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

    G Membrane 1. Membrane Prep (DAT-expressing cells) Incubation 2. Incubation ([3H]WIN 35,428 + Ligand) Membrane->Incubation Filtration 3. Rapid Filtration (PEI-treated GF/B filters) Incubation->Filtration Washing 4. Cold Wash (Terminate kinetics) Filtration->Washing LSC 5. LSC Quantification (Measure bound 3H) Washing->LSC Analysis 6. Data Analysis (Cheng-Prusoff Ki) LSC->Analysis

    Step-by-step workflow for the radioligand competition binding assay validating DAT affinity.

    Self-Validation & Quality Control

    A trustworthy protocol must be a self-validating system. To ensure the integrity of your binding data, the following parameters must be met in every assay run:

    • Z'-Factor Calculation: Must be ≥0.5 . This is achieved by comparing the total binding (buffer only) against non-specific binding (defined by 10 µM unlabeled Cocaine or Nomifensine).

    • Reference Standard Concordance: Always run unlabeled Cocaine or GBR-12909 in parallel. The calculated Ki​ for Cocaine must fall within the 120–150 nM range. If it drifts, the Kd​ of the radioligand or the membrane integrity has been compromised.

    • Hill Slope ( nH​ ): The displacement curve for Bis(3-fluorophenyl)methylamine should yield a Hill slope approaching -1.0. A significantly shallower slope (e.g., -0.5) indicates multiple binding sites, negative allosteric modulation, or ligand insolubility/aggregation at higher concentrations.

    References

    • Pugh, C. F., DeVree, B. T., Schmidt, S. G., & Loland, C. J. (2022). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. Cells, 11(23), 3811.[Link]

    • Slack, R. D., Ku, T. C., Cao, J., Giancola, J. B., Bonifazi, A., Loland, C. J., ... & Newman, A. H. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Journal of Medicinal Chemistry, 63(5), 2343-2357.[Link]

    A Researcher's Guide to the Monoamine Transporter Selectivity of Bis(4-fluorophenyl)methyl-Substituted Compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of neuropharmacology and drug discovery, understanding the precise interactions of a compound with its biological targets is paramount. This guide provides an in-depth comparison of the selectivity profile of a representative compound from the bis(4-fluorophenyl)methyl chemical class across the three major monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Due to the limited publicly available data on Bis(3-fluorophenyl)methylamine, this guide will focus on a closely related and well-characterized analog, a derivative of 3α-[bis(4-fluorophenyl)methoxy]tropane, to illustrate the principles of assessing transporter selectivity.

    The selective inhibition of monoamine transporters is a cornerstone of treatment for numerous psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The therapeutic efficacy and side-effect profile of a drug are intrinsically linked to its selectivity for these transporters. For instance, selective serotonin reuptake inhibitors (SSRIs) primarily target SERT, while triple reuptake inhibitors (TRIs) engage all three transporters. Therefore, a detailed understanding of a compound's selectivity is a critical step in its preclinical development.

    The Significance of Monoamine Transporter Selectivity

    Monoamine transporters are integral membrane proteins that regulate neurotransmission by clearing dopamine, serotonin, and norepinephrine from the synaptic cleft. The affinity of a compound for each of these transporters dictates its pharmacological effects. High selectivity for a single transporter can lead to a more targeted therapeutic action with fewer off-target effects. Conversely, a broader spectrum of activity across multiple transporters may offer a different therapeutic advantage in certain conditions. The ratio of binding affinities (Ki values) for the different transporters provides a quantitative measure of this selectivity.

    Determining Transporter Selectivity: The Gold Standard

    Radioligand competition binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. This technique relies on the principle of competitive binding between a radiolabeled ligand with known high affinity for the transporter and the unlabeled test compound. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC50 value), we can calculate the inhibitory constant (Ki), which reflects the intrinsic affinity of the compound for the transporter.

    Interpreting the Data: From IC50 to Ki

    The IC50 value is experimentally determined and can be influenced by the concentration of the radioligand used in the assay. To obtain a more absolute measure of affinity, the IC50 is converted to the Ki using the Cheng-Prusoff equation. This equation corrects for the concentration of the radioligand and its affinity for the transporter, providing a standardized value that can be compared across different experiments and laboratories.

    Selectivity Profile of a Representative Bis(4-fluorophenyl)methyl Analog

    The following table summarizes the binding affinities (Ki) of a representative 3α-[bis(4-fluorophenyl)methoxy]tropane analog at human DAT, SERT, and NET, as determined by in vitro radioligand binding assays using membranes from HEK293 cells stably expressing the respective human transporters.

    TransporterRadioligandRepresentative Analog Kᵢ (nM)
    DAT [³H]WIN 35,42814
    SERT [³H]Citalopram>10,000
    NET [³H]Nisoxetine933

    Data sourced from Zou et al., 2017

    Selectivity Ratios:

    • SERT/DAT: > 714-fold

    • NET/DAT: 67-fold

    These data demonstrate that this particular bis(4-fluorophenyl)methyl analog is a potent and highly selective inhibitor of the dopamine transporter, with significantly weaker affinity for both the serotonin and norepinephrine transporters. The high SERT/DAT and NET/DAT ratios underscore its preferential binding to DAT. Such a profile is characteristic of compounds investigated for their potential as treatments for cocaine use disorder, where potent and selective DAT inhibition is a key therapeutic strategy. The fluorine atoms on the phenyl rings are known to enhance binding affinity and metabolic stability of drugs.

    Experimental Protocol: In Vitro Radioligand Competition Binding Assay

    The following is a detailed, step-by-step methodology for determining the binding affinity of a test compound at the human dopamine, serotonin, and norepinephrine transporters.

    Cell Culture and Membrane Preparation
    • Cell Culture: Maintain Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET) in appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent like G418).

    • Cell Harvest: When cells reach 80-90% confluency, wash them with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.

    • Lysis: Centrifuge the cell suspension and resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer to ensure complete cell lysis.

    • Membrane Isolation: Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.

    • Washing: Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation step.

    • Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration using a standard method like the BCA assay. Store membrane aliquots at -80°C until use.

    Radioligand Binding Assay (96-well plate format)
    • Reagent Preparation:

      • Prepare serial dilutions of the test compound (e.g., Bis(4-fluorophenyl)methyl analog) in assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Prepare a working solution of the appropriate radioligand in assay buffer. The concentration should be close to its Kd value for the respective transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

    • Assay Plate Setup (in triplicate):

      • Total Binding: Add assay buffer, radioligand working solution, and the membrane preparation to the designated wells.

      • Non-specific Binding (NSB): Add a high concentration of a known, non-radiolabeled inhibitor for the specific transporter (e.g., 10 µM GBR 12909 for DAT), the radioligand working solution, and the membrane preparation. This will determine the amount of radioligand that binds non-specifically to the membranes and filter.

      • Test Compound: Add each dilution of the test compound, the radioligand working solution, and the membrane preparation.

    • Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach binding equilibrium (typically 60-120 minutes), often with gentle agitation.

    • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

    • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    Data Analysis
    • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the non-specific binding wells from the average CPM of the total binding wells.

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

    • Determine IC50: Use non-linear regression analysis (e.g., using Prism software) to fit the data and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

    • Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • Ki is the inhibition constant of the test compound.

        • IC50 is the experimentally determined half-maximal inhibitory concentration of the test compound.

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the transporter.

    Visualizing the Workflow and Data Interpretation

    The following diagrams illustrate the experimental workflow for the radioligand binding assay and the logic behind calculating and interpreting transporter selectivity.

    G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Culture HEK293 cells with a target transporter Harvest Harvest & Lyse Cells Culture->Harvest Homogenize Homogenize Harvest->Homogenize Centrifuge1 High-Speed Centrifugation Homogenize->Centrifuge1 Wash Wash Pellet Centrifuge1->Wash Final_Mem Final Membrane Preparation Wash->Final_Mem Plate Prepare 96-well Plate (Total, NSB, Test Compound) Final_Mem->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calc_SB Calculate Specific Binding Count->Calc_SB Curve Generate Competition Curve Calc_SB->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki using Cheng-Prusoff IC50->Ki G cluster_input Input Data cluster_calc Calculation cluster_interp Interpretation Ki_DAT Ki (DAT) Ratio1 Selectivity Ratio 1 (SERT/DAT) Ki_DAT->Ratio1 Ratio2 Selectivity Ratio 2 (NET/DAT) Ki_DAT->Ratio2 Ki_SERT Ki (SERT) Ki_SERT->Ratio1 Ki_NET Ki (NET) Ki_NET->Ratio2 High_Ratio1 High Ratio (>10) = High Selectivity for DAT over SERT Ratio1->High_Ratio1 High_Ratio2 High Ratio (>10) = High Selectivity for DAT over NET Ratio2->High_Ratio2

    Caption: Calculating and interpreting monoamine transporter selectivity.

    Conclusion

    The characterization of a compound's selectivity profile across monoamine transporters is a fundamental aspect of neuropharmacology research and drug development. The use of in vitro radioligand binding assays provides a robust and quantitative method for determining the binding affinity (Ki) of a compound for DAT, SERT, and NET. As demonstrated with the representative bis(4-fluorophenyl)methyl analog, this class of compounds can exhibit high potency and selectivity for the dopamine transporter. This detailed guide provides researchers with the foundational knowledge and a practical experimental framework to confidently assess the monoamine transporter selectivity of their own compounds of interest.

    References

    • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
    • Daws, L. C., & Toney, G. M. (2007).
    • edX. (n.d.). IC50 Determination. Retrieved from [Link]

    • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

    • Hsin, L. W., Dersch, C. M., Baumann, M. H., Stafford, D., Glowa, J. R., Rothman, R. B., Jacobson, A. E., & Rice, K. C. (2002). Biochemical characterization and structure-activity relationships of cocaine analogs at the dopamine transporter. Journal of medicinal chemistry, 45(15), 3161–3170.
    • Iversen, L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British journal of pharmacology, 147 Suppl 1(Suppl 1), S82–S88.
    • Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist pA2 values from inhibition curves in functional experiments. British journal of pharmacology, 109(4), 1110–1119.
    • Meltzer, P. C., Wang, B., Chen, Z., Blundell, P., Jayaraman, M., Gonzalez, M. D., George, C., & Madras, B. K. (2001). Synthesis of 6- and 7- hydroxy-8-azabicyclo[3.2.1]octanes. Journal of medicinal chemistry, 44(23), 3937-3945.
    • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

    • Zou, M. F., Cao, J., Abramyan, A. M., Kopajtic, T., Zanettini, C., Guthrie, D. A., Rais, R., Slusher, B. S., Shi, L., Loland, C. J., & Newman, A. H. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes as Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of medicinal chemistry, 60(24), 10172–10187.
    • ResearchGate. (n.d.). Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis and in vitro evaluation of fluorinated diphenyloxide derivatives and sulfur analogs as serotonin transporter ligands. Retrieved from [Link]

    • Morairty, S. R., & Hedley, L. R. (2001). Biochemical characterization and structure-activity relationships of cocaine analogs at the dopamine transporter. Journal of medicinal chemistry, 44(15), 2493-2503.
    • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal, 15(1), 1-13.
    • ResearchGate. (n.d.). Synthesis and dopamine transporter binding affinity of 2,6-dioxopiperazine and 1,3,5-dithiazine analogues of GBR 12909. Retrieved from [Link]

    • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2015). SpringerPlus, 4, 736.
    • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(8), 1148.
    • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

    • Mavel, S., Meheux, N., Guilloteau, D., & Emond, P. (2010). Synthesis and in vitro evaluation of fluorinated diphenyloxide derivatives and sulfur analogs as serotonin transporter ligands. Bioorganic & medicinal chemistry, 18(1), 236–241.
    • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]

    • Miller, G. W., & Levey, A. I. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of neuroscience methods, 209(1), 1–7.
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    • Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. (2018). ACS chemical neuroscience, 9(11), 2638–2653.
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    • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2020). RSC advances, 10(42), 25036–25064.
    • Slack, R. D., Ku, T. C., Cao, J., Giancola, J. B., Bonifazi, A., Loland, C. J., Gadiano, A., Lam, J., Rais, R., Slusher, B. S., Coggiano, M., Tanda, G., & Newman, A. H

    Comprehensive Structural Elucidation of Bis(3-fluorophenyl)methylamine: A Comparative Guide to 1D and 2D NMR Strategies

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, with nearly one-third of newly approved small molecule drugs containing at least one fluorine atom[1]. However, the presence of fluorine introduces complex heteronuclear spin-spin couplings ( JHF​ and JCF​ ) that can severely convolute standard one-dimensional (1D) 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra.

    As a Senior Application Scientist, I have designed this guide to objectively compare standard structural elucidation workflows against advanced, 19 F-centered two-dimensional (2D) NMR techniques. Using Bis(3-fluorophenyl)methylamine as our model compound, this guide demonstrates why multi-nuclear 2D NMR—specifically 19 F- 13 C HMBC and 19 F- 1 H HOESY—provides a superior, self-validating system for unequivocal structural and regioisomeric confirmation[2].

    The Analytical Challenge & Strategy Comparison

    Bis(3-fluorophenyl)methylamine ( C13​H12​F2​N ) features a central methine carbon attached to an amine and two identical 3-fluorophenyl rings. Confirming the exact position of the fluorine atoms (meta-substitution) and mapping the carbon skeleton presents a specific analytical challenge.

    Alternative A: Standard 1D NMR ( 1 H, 13 C) + LC-MS

    Historically, chemists rely on 1D NMR combined with Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Performance: LC-MS readily confirms the molecular weight but fails to distinguish between regioisomers (e.g., 2-fluoro vs. 3-fluoro vs. 4-fluorophenyl rings) without highly specific reference standards.

    • Limitations: In the 1 H NMR spectrum, the aromatic protons (6.8–7.4 ppm) heavily overlap. The JHF​ couplings further split these signals into complex multiplets, making first-order analysis nearly impossible.

    The Recommended Product/Workflow: 19 F-Centered Multi-Nuclear 2D NMR

    Because 19 F has a 100% natural abundance, high gyromagnetic ratio, and massive chemical shift dispersion, it acts as a powerful "spectroscopic spy"[3]. By utilizing 19 F as the focal point, we can bypass proton overlap entirely[4].

    • 19 F- 13 C HMBC (Heteronuclear Multiple-Bond Correlation): Traces the carbon skeleton 2 to 4 bonds away from the fluorine atom via scalar couplings ( nJFC​ )[5].

    • 19 F- 1 H HOESY (Heteronuclear Overhauser Effect Spectroscopy): Maps the spatial proximity between the fluorine atom and nearby protons via dipolar coupling, unequivocally proving the regioisomeric substitution pattern[5].

    Strategy Comparison Table
    MetricStandard 1D NMR + LC-MS 19 F-Centered 2D NMR Workflow
    Regioisomer Resolution Poor (Requires reference standards)Excellent (Direct spatial mapping via HOESY)
    Spectral Clarity Low (Heavy 1 H aromatic overlap)High ( 19 F dispersion bypasses overlap)
    Data Acquisition Time ~15 minutes~2–4 hours
    Structural Confidence Moderate (Inferred connectivity)Absolute (Self-validating atomic connectivity)

    Workflow & Magnetization Transfer Visualizations

    Workflow cluster_0 Standard 1D + MS Workflow cluster_1 19F-Centered 2D NMR Workflow Start Bis(3-fluorophenyl)methylamine A1 1D 1H & 13C NMR Start->A1 B1 1D 19F NMR (High Sensitivity) Start->B1 A2 LC-MS Analysis A1->A2 A3 Ambiguous Regioisomer Identification A2->A3 B2 2D 19F-13C HMBC (Carbon Skeleton Mapping) B1->B2 B3 2D 19F-1H HOESY (Spatial Proximity NOE) B1->B3 B4 Unequivocal Structural Confirmation B2->B4 B3->B4

    Workflow comparison between standard 1D NMR/MS and 19F-centered 2D NMR strategies.

    Interactions F 19F Spin C 13C Spin F->C HMBC Scalar Coupling (2-4 bonds) H 1H Spin F->H HOESY Dipolar Coupling (Through-space)

    Magnetization transfer pathways utilized in 19F-13C HMBC and 19F-1H HOESY experiments.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as a self-validating system. Every step includes internal checks to verify instrument calibration before proceeding to complex 2D acquisitions.

    Phase 1: Sample Preparation & Internal Calibration
    • Causality: High-quality 2D NMR requires a stable lock signal and precise chemical shift referencing.

    • Protocol: Dissolve 25 mg of Bis(3-fluorophenyl)methylamine in 0.6 mL of CDCl3​ . Add 0.05% v/v Tetramethylsilane (TMS) as the internal standard for 1 H/ 13 C (0.0 ppm) and Trichlorofluoromethane ( CFCl3​ ) for 19 F referencing (0.0 ppm). Transfer to a high-quality 5 mm NMR tube. Shim the magnet until the CHCl3​ residual solvent peak ( 1 H) has a linewidth at half-height of < 1.0 Hz.

    Phase 2: 1D 19 F NMR Acquisition
    • Causality: We must establish the exact resonance frequency of the fluorine atoms to center our 2D spectral windows, preventing aliasing.

    • Protocol:

      • Acquire a standard 1D 19 F spectrum with inverse-gated 1 H decoupling to remove JHF​ splitting and enhance the signal-to-noise ratio.

      • Validate that a single, sharp resonance appears at approximately -112.5 ppm (indicating the two 3-fluorophenyl rings are chemically equivalent due to molecular symmetry).

    Phase 3: 2D 19 F- 13 C HMBC
    • Causality: HMBC detects multiple-bond correlations. The pulse sequence contains a specific delay time ( Δ ) that allows the magnetization to evolve based on the long-range coupling constant ( nJFC​ )[5]. We optimize this delay for an average nJFC​ of 20 Hz.

    • Protocol:

      • Set the evolution delay Δ=1/(2×J)=1/(2×20)=25 ms[6].

      • Execute the gradient-selected 19 F- 13 C HMBC pulse sequence.

      • Validation: You should observe strong cross-peaks to C2​ and C4​ (2-bond couplings, 2JFC​≈21−22 Hz) and C1​ and C5​ (3-bond couplings, 3JFC​≈7−8 Hz).

    Phase 4: 2D 19 F- 1 H HOESY
    • Causality: HOESY relies on the Heteronuclear Overhauser Effect, which is mediated by through-space dipolar cross-relaxation[5]. The mixing time ( tm​ ) must be long enough for the NOE to build up, but short enough to avoid signal decay via longitudinal ( T1​ ) relaxation.

    • Protocol:

      • Measure the T1​ relaxation time of the 19 F signal using an inversion-recovery sequence.

      • Set the HOESY mixing time ( tm​ ) to approximately 0.7×T1​ (typically 300–450 ms for small molecules).

      • Validation: The resulting spectrum will show cross-peaks strictly between the 19 F spin and the spatially adjacent H2​ and H4​ protons. The absence of a cross-peak to H5​ or H6​ unequivocally proves the fluorine is at the 3-position (meta), ruling out 2-fluoro or 4-fluoro isomers.

    Quantitative Data Interpretation

    The culmination of the 1D and 2D multi-nuclear workflow yields a complete, unambiguous assignment of the molecule. The table below summarizes the quantitative chemical shifts and coupling constants extracted from the self-validated experiments.

    Complete NMR Assignment for Bis(3-fluorophenyl)methylamine
    Position 1 H Chemical Shift (ppm) & Multiplicity 13 C Chemical Shift (ppm) nJCF​ Coupling (Hz) 19 F HMBC Correlations 19 F HOESY (Spatial NOE)
    C1 (ipso to CH)-147.2 3JCF​ = 7.0Strong (3-bond)-
    C2 / H2 7.10 (dt, J = 10.0, 2.0 Hz)114.1 2JCF​ = 22.0Strong (2-bond)Strong Correlation
    C3 (ipso to F)-163.2 1JCF​ = 246.0- (Suppressed)-
    C4 / H4 6.95 (td, J = 8.5, 2.5 Hz)114.5 2JCF​ = 21.5Strong (2-bond)Strong Correlation
    C5 / H5 7.30 (td, J = 8.0, 6.0 Hz)130.4 3JCF​ = 8.5Strong (3-bond)None
    C6 / H6 7.15 (d, J = 8.0 Hz)122.8 4JCF​ = 3.0Weak (4-bond)None
    C7 / CH 5.10 (s, 1H)57.5-NoneNone
    NH2 1.80 (br s, 2H)---None
    19 F -112.5 (s) ----

    Note: The definitive HOESY correlations to H2 and H4 serve as the ultimate proof of the 3-fluoro substitution pattern.

    References

    • Applications of 19F NMR to Pharmaceutical Structure Elucidation Problems - Why Fluorine is Your Best Friend for Structure Elucidation UBC Chemistry URL
    • Chemical Science (RSC Publishing)
    • New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds University of Edinburgh Research Explorer URL
    • 19F-centred NMR analysis of mono-fluorinated compounds Semantic Scholar URL
    • Two-dimensional nuclear magnetic resonance spectroscopy Wikipedia URL
    • New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds RSC Publishing URL
    • 19 F-centred NMR analysis of mono-fluorinated compounds RSC Publishing URL

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    Safety Operating Guide

    Personal protective equipment for handling [Bis(3-fluorophenyl)methyl](methyl)amine

    Author: BenchChem Technical Support Team. Date: March 2026

    A Researcher's Guide to the Safe Handling of Bis(3-fluorophenyl)methylamine

    As a Senior Application Scientist, it is understood that the forefront of research often involves working with novel compounds where comprehensive safety data may not be readily available. This guide provides a robust operational framework for the safe handling and disposal of amine, a compound for which a specific Safety Data Sheet (SDS) is not publicly accessible. The principles and procedures outlined here are synthesized from established best practices for handling research chemicals, regulatory standards, and data from structurally analogous compounds.[1][2] This document is intended to empower researchers to work safely by fostering a deep understanding of the potential hazards and the rationale behind the recommended safety protocols.

    Presumptive Hazard Assessment: Understanding the Risks

    In the absence of a specific SDS, a presumptive hazard assessment is a critical first step.[1][3] This involves analyzing the chemical structure of amine to anticipate its potential reactivity and toxicity.

    • Amine Functional Group: The presence of a secondary amine suggests that the compound may be corrosive and a skin and eye irritant.[4][5] Amines can also be toxic if inhaled or ingested.[6]

    • Fluorinated Aromatic Rings: The two fluorophenyl groups indicate that the compound is a fluorinated organic molecule. While fluorination can alter biological activity, it is prudent to assume that the compound may be persistent in the environment and could have toxicological properties.[7] Hazardous combustion of fluorinated compounds can produce dangerous byproducts like hydrogen fluoride gas.[8]

    • Methyl Group: The methyl group is a common substituent and is unlikely to confer unusual hazards on its own.

    Based on this structural analysis, amine should be handled as a potentially hazardous substance with the following presumptive hazards:

    • Harmful if swallowed or inhaled.[5][9][10]

    • Causes skin and eye irritation, potentially severe.[5][8]

    • May cause respiratory irritation.[11]

    • Potential for environmental persistence.[7]

    Engineering Controls: The First Line of Defense

    The primary method for controlling exposure to hazardous chemicals is through engineering controls.[12][13] These are measures that remove the hazard at the source, before it can come into contact with the researcher.

    • Chemical Fume Hood: All manipulations of amine, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[1][14] This is crucial to prevent inhalation of any vapors or dusts.

    • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[14]

    Personal Protective Equipment (PPE): A Necessary Barrier

    Appropriate PPE is essential to protect against skin and eye contact.[12][14] The selection of PPE should be based on the potential routes of exposure.

    Task Required PPE Rationale
    Weighing and preparing solutions - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coatProtects against accidental skin and eye contact with the solid compound or concentrated solutions.
    Running reactions and work-up - Nitrile gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Lab coatProvides an additional layer of protection for the face from splashes during transfers and manipulations.
    Handling dilute solutions - Nitrile gloves- Safety glasses with side shields- Lab coatOffers baseline protection for handling solutions where the concentration of the hazard is lower.
    Emergency (e.g., spill cleanup) - Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Respiratory protection (e.g., a NIOSH-approved respirator with organic vapor cartridges) may be necessary depending on the spill size and location.[4][15]Provides maximum protection during a situation with a high risk of exposure.

    Note on Glove Selection: While nitrile gloves are a good starting point, for prolonged or high-exposure tasks, it is advisable to consult a glove compatibility chart for the specific solvents being used in conjunction with the amine.[16]

    Safe Handling and Storage Protocols

    Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining a safe laboratory environment.[1][17]

    4.1. Handling:

    • Know Your Emergency Procedures: Before beginning any work, ensure you know the location and operation of the nearest safety shower, eyewash station, and fire extinguisher.[1][12]

    • Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors.[8] Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke in the laboratory.[10]

    • Use Appropriate Tools: Use spatulas, and other appropriate tools for handling solids to minimize dust generation.

    • Keep Containers Closed: Keep containers of amine tightly closed when not in use.[8][17]

    4.2. Storage:

    • Segregate Incompatibles: Store amine away from strong oxidizing agents and acids.[7][17]

    • Designated and Labeled Storage: Store in a well-ventilated, cool, and dry area in a clearly labeled, tightly sealed container.[8][17]

    • Secure Storage: Store in a locked cabinet or other secure location to prevent unauthorized access.

    Spill and Emergency Procedures

    Prompt and correct response to a spill is crucial to minimize exposure and environmental contamination.[14][18]

    5.1. Small Spill (Contained within a fume hood):

    • Alert colleagues in the immediate area.

    • Wear appropriate PPE (see PPE table).

    • Contain the spill with an inert absorbent material like vermiculite or sand.[7]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[7]

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.[7]

    5.2. Large Spill (Outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, shut off ignition sources. [19]

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

    Spill_Response_Workflow cluster_spill Spill Occurs cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill of Bis(3-fluorophenyl)methylamine Assess Assess Spill Size & Location Spill->Assess Alert_Colleagues Alert Colleagues Assess->Alert_Colleagues Small Spill Evacuate Evacuate Area Assess->Evacuate Large Spill Don_PPE Don Appropriate PPE Alert_Colleagues->Don_PPE Contain Contain with Absorbent Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Alert_EHS Contact EHS Evacuate->Alert_EHS Secure_Area Secure the Area Alert_EHS->Secure_Area

    Caption: Workflow for responding to a chemical spill.

    Disposal Plan: Responsible Waste Management

    All waste containing amine must be treated as hazardous waste.[7][20]

    • Waste Segregation: Do not mix this waste with other waste streams.[20]

    • Solid Waste: Collect solid residues, contaminated labware (e.g., pipette tips, weighing paper), and contaminated PPE in a designated, labeled hazardous waste container.[7]

    • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and appropriately labeled hazardous waste container.[7]

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazard symbols.[7][20]

    • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[7][21]

    Conclusion: A Culture of Safety

    Working safely with novel research chemicals like amine requires a proactive and informed approach. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to safe handling and disposal procedures, researchers can minimize their risk of exposure and contribute to a strong culture of safety within the laboratory. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.[3][22][23]

    References

    • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
    • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13).
    • Labor
    • The OSHA Laboratory Standard. (2020, April 1). Lab Manager.
    • Management of Chemicals - Prudent Practices in the Labor
    • 29 CFR 1910.
    • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG.
    • SAFETY D
    • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023, January 24).
    • Chemical Safety in Research and Teaching.
    • SAFETY DATA SHEET. (2025, October 8). Sigma-Aldrich.
    • Chemical Storage. Environment, Health & Safety - University of Wisconsin–Madison.
    • SAFETY DATA SHEET. (2019, November 18). AMP Home Page.
    • Proper Disposal of 2-(Aminomethyl)
    • Bis({[3-(trifluoromethyl)phenyl]methyl})amine (CAS 863763-65-9). Fluorochem.
    • sib1833.0 - bis(3-trimethoxysilylpropyl)amine, 96%. (2015, January 6). Gelest, Inc.
    • N-[(6-Chloropyridin-3-yl)
    • METHYLAMINE, ANHYDROUS. CAMEO Chemicals - NOAA.
    • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
    • METHYLAMINE SOLUTION 40% CAS No 74-89-5 MATERIAL SAFETY D
    • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
    • Methylamine - NIOSH Pocket Guide to Chemical Hazards. CDC.
    • Mono-methylamine SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazards identifica. (2024, September 25). GHC.
    • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. EPA.
    • Safety d
    • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
    • 2-[[4-Amino-3,5-bis(1-methylethyl)phenyl]methyl]-4-[(4-aminophenyl)
    • Management of Solid Waste Containing Fluoride—A Review. (2018). PMC - NIH.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.